2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Description
Properties
IUPAC Name |
2-piperazin-1-yl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-4-10-9(3-1)13-11(14-10)15-7-5-12-6-8-15;/h1-4,12H,5-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGUGDURUKGVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671791 | |
| Record name | 2-(Piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-36-4 | |
| Record name | 2-(Piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
Introduction
The benzimidazole nucleus is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] This therapeutic versatility arises from the unique electronic and structural characteristics of the benzimidazole ring system, which allows it to interact with a multitude of biological targets, such as enzymes and DNA.[4] When fused with other pharmacologically significant moieties like piperazine—a common component in numerous approved drugs for its favorable pharmacokinetic profile—the resulting hybrid molecules become compelling candidates for drug discovery programs.
This technical guide provides a comprehensive examination of the chemical properties of this compound. We will delve into its physicochemical characteristics, synthesis, analytical characterization, and the broader pharmacological context of its structural class. The information is curated for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this compound for their scientific endeavors.
Chemical Identity and Physicochemical Properties
The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is composed of a central benzimidazole ring substituted at the 2-position with a piperazine moiety. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, which is a critical consideration for both in-vitro biological assays and potential formulation development.
Chemical Structure
Caption: Chemical structure of this compound.
| Property | Value | Source |
| IUPAC Name | 2-(piperazin-1-yl)-1H-benzimidazole hydrochloride | N/A |
| Molecular Formula | C₁₁H₁₅ClN₄ | Calculated |
| Molecular Weight | 238.72 g/mol | Calculated |
| CAS Number | Not explicitly found for hydrochloride; Parent: 21651-17-6 (example) | N/A |
| Appearance | Typically a white to off-white solid | [5][6] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | [7][8] |
Synthesis and Purification
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and robust method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions.[8] For the title compound, a plausible and efficient route involves the condensation of o-phenylenediamine with a piperazine-based carboxylic acid equivalent.
The use of modern coupling agents and reaction conditions can improve yields and reduce reaction times compared to traditional harsh acidic conditions.[8]
Synthetic Workflow Diagram
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A Technical Guide to the Mechanistic Landscape of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride and Its Derivatives
Abstract
The 2-(piperazin-1-yl)-1H-benzo[d]imidazole core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents. This technical guide addresses the common misconception of assigning a single mechanism of action to the parent compound, 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride. Instead, it illuminates the scaffold's true value as a versatile synthetic intermediate. This document provides an in-depth exploration of the diverse mechanisms of action exhibited by its derivatives, targeting a wide array of biological systems. We will dissect the key mechanistic classes, including but not limited to, dopamine and serotonin receptor modulators, and agents with anticancer and antimicrobial properties. For each class, we will detail the underlying signaling pathways, provide validated experimental protocols for their investigation, and offer a forward-looking perspective on leveraging this scaffold in future drug discovery initiatives. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential unlocked by this remarkable chemical entity.
Introduction
The benzimidazole nucleus, being a structural isostere of naturally occurring nucleotides, possesses an intrinsic ability to interact with a wide range of biopolymers, making it a cornerstone in drug design.[1] When combined with a piperazine ring at the 2-position, the resulting 2-(piperazin-1-yl)-1H-benzo[d]imidazole structure becomes a highly adaptable scaffold. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antihistaminic properties.[2][3]
It is crucial to understand that this compound is not an end-product drug with a singular, defined mechanism. Rather, it is a key building block.[4] The biological activity is conferred and finely tuned by the specific chemical moieties attached to the core structure, particularly at the piperazine N4 position and the benzimidazole N1 position. This guide will therefore focus on the distinct mechanisms of action of its most significant and well-documented derivatives, providing a scientifically rigorous overview for researchers in the field.
Part 1: The 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Scaffold: Physicochemical Properties and Synthetic Utility
The core scaffold consists of a fused bicyclic system (benzene and imidazole rings) connected to a piperazine ring at the C2 position. The hydrochloride salt form enhances its aqueous solubility, a desirable property for biological testing and formulation.[5] The true power of this scaffold lies in its synthetic tractability. The piperazine and benzimidazole nitrogens serve as key handles for chemical modification, allowing for the systematic synthesis of large compound libraries. Standard synthetic routes often involve the condensation of o-phenylenediamine with aldehydes or carboxylic acids, followed by functionalization of the piperazine ring.[6][7] This synthetic accessibility has enabled extensive structure-activity relationship (SAR) studies, driving the discovery of potent and selective therapeutic agents.[3]
Part 2: Major Mechanistic Classes of Derivatives
The functional versatility of the 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold is best illustrated by examining the diverse biological targets of its derivatives.
Dopamine D2/D3 Receptor Modulation
A significant number of derivatives incorporating an arylpiperazine moiety have been developed as potent ligands for dopamine receptors, which are critical G-protein coupled receptors (GPCRs) involved in neuropsychiatric disorders like schizophrenia and Parkinson's disease.[8][9]
Mechanism of Action: Derivatives often act as antagonists or partial agonists at D2-like (D2, D3, D4) receptors.[9] These receptors are typically coupled to Gi proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonistic derivatives block this action, thereby modulating downstream signaling cascades. The selectivity and functional activity (antagonist vs. partial agonist) are highly dependent on the nature of the substituent on the arylpiperazine ring.[10] For example, compounds like aripiprazole and cariprazine, which feature arylpiperazine components, are known partial agonists at D2/D3 receptors.[9]
Signaling Pathway: Canonical D2/D3 Receptor Antagonism
Caption: A typical drug discovery workflow starting from the core scaffold.
This process begins with the rational design and synthesis of a library of derivatives, followed by high-throughput screening against a chosen biological target. Hits are then subjected to rigorous SAR studies to improve potency, selectivity, and pharmacokinetic properties (ADMET). This iterative cycle of design, synthesis, and testing ultimately leads to the identification of a preclinical candidate.
Conclusion
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its true value is not in a single mechanism of action, but in its remarkable versatility as a launchpad for creating a diverse range of therapeutic agents. By understanding the distinct mechanisms of its derivatives—from CNS receptor modulation to anticancer and antimicrobial activities—researchers can better harness its potential. Future efforts should focus on exploring novel substitutions, developing multi-target ligands for complex diseases, and employing computational methods to guide the rational design of the next generation of drugs based on this exceptional scaffold.
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An In-Depth Technical Guide to the Biological Activity of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
This guide provides a comprehensive technical overview of the biological activities associated with the 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold, with a specific focus on the hydrochloride salt. It is intended for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, offers insights into experimental design, and provides detailed protocols for investigating the therapeutic potential of this chemical entity.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The structural versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its biological profile. Derivatives of this heterocyclic compound have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (proton pump inhibitors), anthelmintic, and antihistaminic agents.
The introduction of a piperazine ring at the 2-position of the benzimidazole core, as in 2-(piperazin-1-yl)-1H-benzo[d]imidazole, adds another layer of complexity and potential for biological activity. The piperazine moiety can participate in hydrogen bonding and can be further functionalized, allowing for the modulation of solubility, cell permeability, and target binding affinity. The hydrochloride salt form of this compound enhances its aqueous solubility, making it suitable for use in biological assays.[1]
Synthesis and Chemical Properties
The synthesis of 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride and its derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde derivative under various reaction conditions.[2][3] A common synthetic route involves the reaction of o-phenylenediamine with piperazine-1-carboximidamide or a related precursor. The resulting benzimidazole can then be treated with hydrochloric acid to form the hydrochloride salt.[4][5]
The chemical structure of this compound features a planar benzimidazole ring system, which can participate in π-stacking interactions with biological macromolecules. The piperazine ring adopts a chair conformation, and its nitrogen atoms can act as hydrogen bond donors and acceptors. These structural features are key to its potential biological activities.
Known and Potential Biological Activities
While specific biological data for this compound is not extensively published, the biological activities of its derivatives are well-documented and provide strong indications of its potential therapeutic applications.
Anti-inflammatory Activity
Several derivatives of 2-(piperazin-1-yl)-1H-benzo[d]imidazole have demonstrated potent anti-inflammatory effects. For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6] The mechanism of this anti-inflammatory action is believed to involve the inhibition of the NF-κB signaling pathway.[6]
Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Anticancer Activity
The benzimidazole scaffold is present in numerous anticancer agents. Derivatives of 2-(piperazin-1-yl)-1H-benzo[d]imidazole have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] Some of these compounds have been found to induce apoptosis and cause cell cycle arrest.[8] The proposed mechanisms of anticancer activity include the inhibition of key enzymes such as topoisomerase I and the disruption of microtubule dynamics.[2]
Other Potential Activities
Derivatives of the core structure have also been explored for a range of other biological activities, including:
-
Antihistaminic Activity: The structurally related compound Bilastine, which has a piperidine instead of a piperazine ring, is a known H1 receptor antagonist.[1]
-
Antidiabetic Activity: Some benzimidazole-based compounds have shown inhibitory activity against α-amylase and α-glucosidase, suggesting potential for the management of diabetes.[9]
-
Antimicrobial Activity: The benzimidazole scaffold is a component of several antimicrobial agents, and derivatives have been synthesized and tested for their antibacterial and antifungal properties.[10]
Experimental Protocols
To investigate the biological activity of this compound, a systematic approach involving a series of in vitro and in vivo assays is recommended.
General Experimental Workflow
Caption: A general workflow for evaluating biological activity.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.[7][8]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol measures the effect of the compound on NO production in LPS-stimulated macrophages.[6]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control, and a positive control (LPS stimulation without the compound).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example of Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| 2-(Piperazin-1-yl)-1H-benzo[d]imidazole HCl | A549 | [Insert Value] |
| 2-(Piperazin-1-yl)-1H-benzo[d]imidazole HCl | MCF-7 | [Insert Value] |
| Cisplatin (Positive Control) | A549 | [Insert Value] |
| Cisplatin (Positive Control) | MCF-7 | [Insert Value] |
Table 2: Example of Anti-inflammatory Activity Data
| Compound | Assay | IC₅₀ (µM) |
| 2-(Piperazin-1-yl)-1H-benzo[d]imidazole HCl | NO Production | [Insert Value] |
| Dexamethasone (Positive Control) | NO Production | [Insert Value] |
Conclusion
The 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anti-inflammatory and anticancer effects, highlight the potential of this chemical class. The hydrochloride salt of the parent compound provides a water-soluble tool for researchers to explore these activities further. The experimental protocols and workflows outlined in this guide offer a robust framework for the systematic evaluation of the biological activity of this compound and its future derivatives.
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Unveiling the Therapeutic Potential of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride: A Technical Guide for Drug Discovery Professionals
Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole moiety represents a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. Its unique heterocyclic aromatic framework provides a versatile scaffold for the design of potent and selective therapeutic agents. This guide focuses on a specific, yet highly promising derivative, 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, and aims to provide an in-depth exploration of its potential therapeutic targets. By synthesizing preclinical data and outlining robust experimental methodologies, we will illuminate the pathways through which this compound may exert its pharmacological effects, thereby offering a roadmap for future drug development endeavors.
Core Therapeutic Hypotheses and Key Mechanistic Insights
The therapeutic potential of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole and its analogues appears to be multifaceted, with preclinical evidence pointing towards several key areas of pharmacology. This section will dissect the most compelling therapeutic targets and the mechanistic rationale underpinning them.
Anti-Inflammatory Activity via Modulation of the NF-κB Signaling Pathway
A significant body of evidence suggests that benzimidazole derivatives, including those with a piperazine or piperidine substitution at the 2-position, possess potent anti-inflammatory properties. The primary mechanism appears to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a pivotal pathway in the inflammatory response.
Mechanistic Rationale:
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines like TNF-α and enzymes such as iNOS, which produces nitric oxide (NO).
Studies on structurally related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated their ability to suppress the production of NO and TNF-α in LPS-stimulated macrophages.[1][2] Mechanistic investigations revealed that these compounds can restore the phosphorylation level of IκBα and inhibit the expression of the p65 subunit of NF-κB.[1] This suggests that this compound likely interferes with the upstream signaling events leading to IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Diagram: Proposed Mechanism of NF-κB Inhibition
Caption: Inhibition of the NF-κB pathway by this compound.
Antihistaminic Properties through H1 Receptor Antagonism
Certain derivatives of the core structure, such as Bilastine (1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole), are potent and selective histamine H1 receptor antagonists.[3] This suggests that the 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold itself is a key pharmacophore for interacting with the H1 receptor.
Mechanistic Rationale:
Histamine H1 receptors are G-protein coupled receptors that play a central role in allergic reactions. Upon binding of histamine, these receptors trigger downstream signaling cascades that lead to the classic symptoms of allergy, such as itching, sneezing, and vasodilation. Second-generation antihistamines like Bilastine act as inverse agonists, competitively binding to the H1 receptor and stabilizing it in an inactive conformation.[3] This prevents histamine-mediated signaling. Given the structural similarities, it is highly probable that this compound also exhibits affinity for the histamine H1 receptor, making it a promising candidate for the treatment of allergic conditions like rhinitis and urticaria.[3]
Anticancer Potential via Topoisomerase I Inhibition
Emerging research has identified human topoisomerase I (Hu Topo I) as a potential target for novel 1H-benzo[d]imidazole derivatives.[4][5] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Mechanistic Rationale:
Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Anticancer drugs like camptothecin trap the covalent complex formed between topoisomerase I and DNA, leading to lethal double-strand breaks when the replication fork collides with this complex. Computational docking studies and DNA relaxation assays have shown that certain benzimidazole-piperazine derivatives can inhibit Hu Topo I.[4] These compounds are believed to intercalate into the DNA or bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strand. This mode of action can induce G2/M phase cell cycle arrest and ultimately, cancer cell death.[5]
Experimental Protocols for Target Validation
To rigorously assess the therapeutic potential of this compound, a series of well-defined in vitro assays are essential. The following protocols provide a starting point for the characterization of this compound's activity against its hypothesized targets.
Protocol: Western Blot for IκBα Phosphorylation
This protocol details the methodology to assess the effect of the test compound on the phosphorylation of IκBα in LPS-stimulated RAW 264.7 macrophages, a key indicator of NF-κB pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 30 minutes. Include an unstimulated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phospho-IκBα signal to total IκBα and the loading control.
Diagram: Western Blot Workflow
Caption: Step-by-step workflow for Western blot analysis of IκBα phosphorylation.
Protocol: Radioligand Binding Assay for Histamine H1 Receptor
This assay determines the affinity of the test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Binding Reaction: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
A fixed concentration of [³H]-pyrilamine (a radiolabeled H1 antagonist), typically at its Kd value.
-
Varying concentrations of this compound or a known H1 antagonist (e.g., diphenhydramine) for the competition curve.
-
-
Nonspecific Binding: To determine nonspecific binding, include wells with a high concentration of an unlabeled competitor (e.g., 10 µM astemizole).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of the test compound to inhibit the catalytic activity of human topoisomerase I, which is its ability to relax supercoiled DNA.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA, pH 7.9).
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 0.25 µg.
-
Human Topoisomerase I enzyme (1-2 units).
-
Varying concentrations of this compound or a known inhibitor (e.g., camptothecin).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The conversion of supercoiled DNA to relaxed DNA will be observed in the absence of an inhibitor.
-
An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band.
-
Quantify the percentage of supercoiled DNA remaining at each compound concentration to determine the IC50 value.
-
Summary of Potential Therapeutic Targets and Data
The following table summarizes the key potential therapeutic targets for this compound based on evidence from structurally related compounds.
| Therapeutic Target | Associated Disease Area | Key In Vitro Evidence | IC50 / Ki (Surrogate Compounds) | References |
| NF-κB Pathway | Inflammatory Diseases | Inhibition of NO and TNF-α production in LPS-stimulated macrophages. | NO: 0.86 µM, TNF-α: 1.87 µM (for compound 6e) | [1][2] |
| Histamine H1 Receptor | Allergic Disorders | Competitive binding to the H1 receptor. | Kd: 1.92 nM (for Bilastine) | [3] |
| Topoisomerase I | Cancer | Inhibition of DNA relaxation activity; induction of G2/M cell cycle arrest. | 16 µM (for compound 12b) | [4][5] |
| NLRP3 Inflammasome | Inflammatory Diseases | Inhibition of IL-1β release in LPS/ATP-stimulated macrophages. | Data for related scaffolds available | [6] |
| Various Microbes | Infectious Diseases | Antibacterial and antifungal activity. | MIC values reported for derivatives | [2][7] |
Concluding Remarks and Future Directions
This compound emerges as a compound of significant interest, with a promising polypharmacological profile. Its potential to modulate key pathways in inflammation, allergy, and oncology warrants a thorough and systematic investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating its precise mechanisms of action and for advancing its development as a potential therapeutic agent.
Future research should focus on a comprehensive in vitro and in vivo characterization of the parent compound. Head-to-head comparisons with established drugs in each therapeutic class will be crucial for determining its relative potency and efficacy. Furthermore, structure-activity relationship (SAR) studies, building upon the core scaffold, could lead to the discovery of even more potent and selective next-generation therapeutics. The journey from a privileged scaffold to a clinical candidate is arduous, but for compounds like this compound, the scientific rationale provides a compelling impetus for exploration.
References
- Discovery of Novel 2-(piperidin-4-yl)
- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride - Smolecule. Smolecule.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central.
- Synthesis, Characterization and Biological Evaluation of N-(2-(1-benzo [d] imidazole-2-yl)phenyl)-substituted benzamines.
- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride - Benchchem. Benchchem.
- This compound - MySkinRecipes. MySkinRecipes.
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
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- 2. researchgate.net [researchgate.net]
- 3. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
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- 6. mdpi.com [mdpi.com]
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spectroscopic analysis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Foreword: The Analytical Imperative for Heterocyclic Scaffolds
In modern drug discovery, heterocyclic compounds like this compound are of immense interest due to their versatile pharmacological activities.[1] The benzimidazole nucleus is a privileged scaffold found in numerous therapeutic agents, while the piperazine moiety is frequently incorporated to modulate solubility and receptor binding affinity.[2][3] The hydrochloride salt form is common for enhancing the stability and bioavailability of amine-containing active pharmaceutical ingredients (APIs).
For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are not mere procedural formalities; they are the bedrock of reliable, reproducible, and safe pharmaceutical science. A multi-technique spectroscopic approach is the gold standard for achieving this level of analytical certainty.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic analytical strategy, grounded in first principles and practical expertise. We will dissect the molecule through the lenses of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, culminating in Mass Spectrometry (MS) for definitive molecular weight confirmation. Each section explains the causality behind the chosen methodology, ensuring that the protocols are not just followed, but understood.
Molecular Structure and Analytical Overview
The analyte, this compound (CAS: 1185310-36-4), possesses a fused aromatic benzimidazole system linked to a saturated heterocyclic piperazine ring at the C2 position.[4] The hydrochloride salt form implies that at least one of the basic nitrogen atoms, likely on the piperazine ring, is protonated.
A comprehensive analysis relies on integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:
-
NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.
-
FTIR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.
-
UV-Vis Spectroscopy probes the conjugated electronic system of the benzimidazole core.
-
Mass Spectrometry determines the exact molecular weight and provides clues to the structure through fragmentation patterns.
Caption: Integrated approach for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[5] For this analyte, both ¹H and ¹³C NMR are essential.
Expertise & Causality: Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its residual proton signal (~2.50 ppm) does not typically interfere with analyte signals. Critically, DMSO-d₆ is a hydrogen bond acceptor, which slows the exchange of labile protons (N-H), allowing for their observation as distinct, often broad, signals.[5][6]
-
Proton (¹H) NMR: This experiment provides information on the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration).
-
Carbon (¹³C) NMR: This experiment identifies the number of unique carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 16 ppm is typically sufficient.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 180 ppm is appropriate.
-
Caption: Standard workflow for NMR analysis.
Data Interpretation: Expected Spectral Features
The table below summarizes the anticipated chemical shifts (δ) for the key protons and carbons. Actual values may vary slightly based on concentration and instrument specifics.
| Structural Unit | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale & Key Features |
| Benzimidazole N-H | ~12.0 - 13.0 | N/A | A very downfield, often broad singlet due to deshielding from the aromatic system and hydrogen bonding.[5][7] |
| Benzimidazole C-H | ~7.1 - 7.6 | ~110 - 145 | A complex multiplet pattern in the aromatic region. The specific coupling constants (J-values) can help determine the symmetry and substitution pattern.[6] |
| Benzimidazole C2 | N/A | ~150 - 155 | The carbon atom directly attached to two nitrogen atoms, appearing significantly downfield. |
| Benzimidazole Quaternary C | N/A | ~135 - 145 | Bridgehead carbons (C3a/C7a) involved in the ring fusion. |
| Piperazine C-H (α to Benzimidazole) | ~3.6 - 3.9 | ~45 - 50 | Protons on carbons directly attached to the benzimidazole ring. Deshielded by the adjacent N and aromatic system. |
| Piperazine C-H (β to Benzimidazole) | ~3.2 - 3.5 | ~42 - 46 | Protons on the other side of the piperazine ring. Protonation of the distal nitrogen will cause a downfield shift. |
| Piperazine N-H₂⁺ | ~9.0 - 10.0 | N/A | As a hydrochloride salt, the piperazine -NH- is expected to be protonated (-NH₂⁺). These protons will appear as a broad signal, exchangeable with D₂O. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: Experimental Choices
-
Technique: The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation and is non-destructive. Alternatively, the KBr pellet method can be used.
-
Interpretation Focus: The analysis will focus on identifying characteristic vibrations for the N-H bonds (in both the benzimidazole and piperazine moieties), aromatic C-H, aliphatic C-H, C=N and C=C bonds of the benzimidazole ring, and C-N bonds.[8][9]
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
Caption: Workflow for FTIR analysis using an ATR accessory.
Data Interpretation: Expected Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |
| 3400 - 3200 | N-H Stretch | Benzimidazole N-H | Often a broad band due to hydrogen bonding. |
| 3200 - 2800 | N-H Stretch | Piperazine N-H₂⁺ | Broad absorption from the protonated amine salt. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Sharp, medium-intensity peaks. |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H | Sharp peaks from the piperazine CH₂ groups. |
| ~1620 | C=N Stretch | Imidazole Ring | Characteristic of the benzimidazole core.[9] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands indicating the benzene ring skeletal vibrations. |
| ~1450 | C-N-H Bending | Piperazine CNH | Deformation vibration. |
| 1300 - 1100 | C-N Stretch | Ar-N, Alkyl-N | Stretching vibrations for the C-N bonds in both rings. |
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Absorption of UV or visible light promotes electrons from a ground state (typically a π orbital) to an excited state (π* orbital).
Expertise & Causality: Experimental Choices
-
Solvent: A UV-transparent solvent is required. Ethanol or methanol are common choices as they dissolve the analyte and do not absorb significantly above 220 nm.[10]
-
Expected Transitions: The benzimidazole ring is the primary chromophore. We expect to see strong absorptions corresponding to π → π* transitions within this conjugated aromatic system.[11][12] The piperazine ring is saturated and will not contribute to absorption in the 200-800 nm range.
Experimental Protocol: UV-Vis Analysis
-
Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg in 10 mL of ethanol) in a volumetric flask.
-
Working Solution: Prepare a dilute working solution from the stock solution to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.
-
Data Acquisition: Place the blank cuvette in the reference beam and the sample cuvette in the sample beam. Scan the sample from approximately 400 nm down to 200 nm.
-
Data Analysis: Record the wavelength(s) of maximum absorbance (λmax).
Data Interpretation: Expected Absorption Maxima
For 2-substituted benzimidazoles, characteristic absorption bands are typically observed in the UV region.
-
λmax 1: ~275 - 285 nm
-
λmax 2: ~240 - 250 nm
These bands are attributed to π → π* electronic transitions within the fused benzimidazole ring system.[10][13] The exact positions can be influenced by solvent polarity and substitution.
Mass Spectrometry: Definitive Molecular Weight Confirmation
Mass spectrometry is the ultimate tool for determining the molecular weight of a compound. Electrospray Ionization (ESI) is an ideal soft ionization technique for this polar, pre-salted molecule, as it tends to produce an intact protonated molecular ion.
Expertise & Causality: Experimental Choices
-
Ionization Mode: ESI in positive ion mode (ESI+) is the logical choice. The molecule has multiple basic nitrogen atoms that can be readily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion.
-
Expected Ion: The free base of the analyte has a chemical formula of C₁₁H₁₄N₄ and a monoisotopic mass of approximately 202.12 Da. Therefore, the primary ion of interest will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of ~203.13.[14]
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing structural clues.[15][16]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to aid protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Instrument Tuning: Optimize the ESI source parameters (e.g., capillary voltage, source temperature) in positive ion mode to maximize the signal for the expected [M+H]⁺ ion at m/z ~203.
-
Data Acquisition (Full Scan): Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data Acquisition (MS/MS - Optional): If further confirmation is needed, perform a product ion scan by selecting the ion at m/z ~203 as the precursor.
Data Interpretation: Expected Mass Spectrum
-
Primary Ion: A strong base peak at m/z ≈ 203.13 , corresponding to the [C₁₁H₁₅N₄]⁺ ion.
-
Potential Fragment Ions (from MS/MS):
Integrated Analysis and Conclusion
No single spectroscopic technique provides a complete picture. The true analytical power lies in the synthesis of all data.
-
MS confirms the molecular weight of the free base is 202.12 Da.
-
FTIR confirms the presence of key functional groups: N-H (amine salt and imidazole), aromatic C-H, aliphatic C-H, C=N, and C=C.
-
¹H and ¹³C NMR data provide the complete carbon-hydrogen framework. The number of signals, their chemical shifts, and coupling patterns must be fully consistent with the proposed structure of the benzimidazole and piperazine rings.
-
UV-Vis spectroscopy confirms the presence of the benzimidazole conjugated system.
When the data from these four orthogonal techniques are mutually consistent, they provide an unambiguous and definitive identification of this compound. This rigorous characterization is essential for advancing any research or development program with confidence in the molecular integrity of the compound.
References
- BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from BenchChem website. [https://www.benchchem.
- Claramunt, R. M., et al. (2009). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 5, 21. [https://www.beilstein-journals.org/bjoc/articles/5/21]
- ResearchGate. (n.d.). ¹H NMR spectra of benzimidazole-containing imide oligomers. Retrieved from ResearchGate. [https://www.researchgate.net/figure/1H-NMR-spectra-of-benzimidazole-containing-imide-oligomers-a-different-dianhydride_fig1_328172935]
- Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [https://www.heterocycles.jp/newlibrary/downloads/PDF/20636/78/2]
- ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from ResearchGate. [https://www.researchgate.
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- ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from ResearchGate. [https://www.researchgate.net/publication/236006422_Synthesis_and_Spectroscopic_Analysis_of_Novel_1H-Benzodimidazoles_Phenyl_sulfonylpiperazines]
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- Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460-468. [https://pubmed.ncbi.nlm.nih.gov/24281604/]
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- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347. [https://pubs.rsc.org/en/content/articlelanding/1961/jr/jr9610002343]
- ChemicalBook. (n.d.). 2-(PIPERIDIN-4-YL)-1H-BENZO[D]IMIDAZOLE HYDROCHLORIDE. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0731913.htm]
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- ChemScene. (n.d.). 2-(Piperidin-2-yl)-1H-benzo[d]imidazole. Retrieved from ChemScene. [https://www.chemscene.com/products/2-Piperidin-2-yl-1H-benzo-d-imidazole-51785-23-0.html]
- Pharmacompass. (n.d.). 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazolehydrochloride. Retrieved from Pharmacompass. [https://www.pharmacompass.com/chemical-entity/1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1h-benzo[d]imidazolehydrochloride]
- PubChem. (n.d.). 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/92042984]
- BLD Pharm. (n.d.). 1841081-72-8|1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. Retrieved from BLD Pharm. [https://www.bldpharm.com/products/1841081-72-8.html]
- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from ResearchGate. [https://www.researchgate.
- Hida, Y., et al. (1998). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 4(1), 35-41. [https://www.scispace.
- Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(3), 345–353. [https://pubmed.ncbi.nlm.nih.gov/25588891/]
- LCGC. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Retrieved from LCGC. [https://www.chromatographyonline.
- ResearchGate. (n.d.). The MS/MS spectrum for each of the benzodiazepines. Retrieved from ResearchGate. [https://www.researchgate.net/figure/The-MS-MS-spectrum-for-each-of-the-benzodiazepines_fig2_225091219]
- Vorobyeva, A. A., et al. (2024). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. International journal of molecular sciences, 25(3), 1845. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10855799/]
- Shestakova, P., et al. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2019(2), M1065. [https://www.mdpi.com/1422-8599/2019/2/M1065]
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2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride derivatives discovery
An In-depth Technical Guide to the Discovery of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride Derivatives as Potent Anticancer Agents
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the discovery and preclinical development of this compound derivatives as a promising class of anticancer agents. We will delve into the rationale behind their design, synthetic methodologies, mechanisms of action, and the critical assays used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals in the field of oncology.
Introduction: The Strategic Combination of Benzimidazole and Piperazine Scaffolds
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, including enzymes and receptors. When combined with a piperazine ring at the 2-position, the resulting 2-(piperazin-1-yl)-1H-benzo[d]imidazole framework offers a unique combination of rigidity and conformational flexibility. The piperazine moiety often serves as a versatile linker, enabling the introduction of various substituents to modulate physicochemical properties and target engagement. The hydrochloride salt form is typically employed to enhance aqueous solubility and facilitate pharmaceutical formulation.
The primary rationale for exploring these derivatives in oncology stems from their demonstrated ability to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Synthetic Strategies: Building the Core Scaffold and Introducing Diversity
The synthesis of 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives generally follows a convergent approach. The core scaffold is first assembled, followed by the introduction of various substituents on the piperazine ring.
Synthesis of the 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Core
A common and efficient method for the synthesis of the core structure involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the piperazine moiety.
Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole
-
Step 1: Synthesis of 2-Chlorobenzimidazole.
-
To a solution of o-phenylenediamine (1 eq) in a suitable solvent such as ethanol, add carbon disulfide (1.1 eq) and potassium hydroxide (1.2 eq).
-
Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add chloroacetic acid (1.1 eq).
-
Reflux for an additional 2-3 hours.
-
Cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 2-chlorobenzimidazole.
-
Filter, wash with water, and dry the product.
-
-
Step 2: Coupling with Piperazine.
-
To a solution of 2-chlorobenzimidazole (1 eq) in a polar aprotic solvent like dimethylformamide (DMF), add an excess of piperazine (3-4 eq).
-
The excess piperazine acts as both a reactant and a base to neutralize the HCl generated.
-
Heat the reaction mixture at 80-100 °C for 6-8 hours.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the 2-(piperazin-1-yl)-1H-benzo[d]imidazole core.
-
Derivatization of the Piperazine Moiety
The real therapeutic potential is unlocked by introducing chemical diversity at the N-4 position of the piperazine ring. This is typically achieved through standard N-alkylation or N-acylation reactions.
Experimental Protocol: N-alkylation/acylation
-
N-Alkylation:
-
Dissolve the 2-(piperazin-1-yl)-1H-benzo[d]imidazole core (1 eq) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5-2 eq).
-
Add the desired alkyl halide (R-X) (1.1 eq) and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, filter off the base and evaporate the solvent.
-
Purify the residue by column chromatography.
-
-
N-Acylation:
-
Dissolve the core scaffold (1 eq) in a solvent like dichloromethane (DCM).
-
Add a base (e.g., TEA) (1.2 eq).
-
Cool the mixture in an ice bath and add the desired acyl chloride (R-COCl) or acid anhydride dropwise.
-
Stir the reaction at room temperature until completion.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Hydrochloride Salt Formation
To improve the solubility and handling of the final compounds, they are often converted to their hydrochloride salts.
Experimental Protocol: Salt Formation
-
Dissolve the purified final compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol).
-
Add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell signaling.
Kinase Inhibition
Many derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR, as well as non-receptor tyrosine kinases like Src and Abl. By blocking the ATP-binding site of these kinases, the compounds can halt downstream signaling cascades that promote cell growth, proliferation, and angiogenesis.
Workflow for Kinase Inhibition Profiling
Caption: Workflow for identifying and characterizing kinase inhibitors.
Induction of Apoptosis
Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Signaling Pathway for Apoptosis Induction
Caption: Intrinsic apoptosis pathway activated by benzimidazole derivatives.
In Vitro and In Vivo Evaluation
A systematic evaluation of the synthesized compounds is crucial to identify lead candidates for further development.
In Vitro Anticancer Activity
The initial assessment of anticancer activity is performed using a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Table 1: Representative In Vitro Cytotoxicity Data (IC50 in µM)
| Compound ID | R-Group on Piperazine | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| Ref-Cmpd | -H | >100 | >100 | >100 |
| BZP-001 | -CH3 | 55.2 | 78.1 | 65.4 |
| BZP-002 | -CH2-Ph | 5.1 | 2.5 | 4.8 |
| BZP-003 | -CO-Ph | 10.3 | 8.9 | 12.1 |
In Vivo Efficacy Studies
Promising candidates from in vitro studies are advanced to in vivo efficacy testing using animal models, typically tumor xenografts in immunodeficient mice.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via a relevant route (e.g., oral gavage, intraperitoneal injection) daily or on a specific schedule. The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume (calculated using the formula: (Length x Width²)/2) and body weight regularly.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold has yielded valuable SAR insights.
-
Benzimidazole Core: Substitution on the benzimidazole ring, particularly at the 5- or 6-position with electron-withdrawing groups, can sometimes enhance activity.
-
Piperazine Linker: The piperazine ring is generally essential for activity, providing a key hydrogen bond acceptor and a flexible linker.
-
Piperazine N-4 Substituent: This is the most critical position for modulating potency and selectivity. Large, aromatic, or heteroaromatic substituents often lead to a significant increase in anticancer activity compared to small alkyl groups. This is likely due to enhanced interactions with the target protein's binding pocket.
Conclusion and Future Directions
The this compound derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapeutics. Their synthetic accessibility, coupled with their ability to potently inhibit key oncogenic pathways, makes them attractive candidates for further investigation. Future efforts should focus on optimizing their pharmacokinetic properties, reducing off-target toxicities, and exploring their potential in combination therapies to overcome drug resistance.
References
-
Title: Recent Developments in the Synthesis and Anticancer Applications of Benzimidazole-Based Scaffolds. Source: Molecules. URL: [Link]
-
Title: A review on the synthesis and therapeutic potentials of benzimidazole derivatives. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel 2-(piperazin-1-yl)benzimidazole derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Synthesis and biological evaluation of some novel benzimidazole-piperazine derivatives as potential cytotoxic agents. Source: Medicinal Chemistry Research. URL: [Link]
In Vitro Screening of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
An In-Depth Technical Guide:
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: Rationale and Strategic Imperative
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that has given rise to a multitude of FDA-approved therapeutics. Its inherent bioactivity, coupled with the chemical tractability for creating diverse libraries, makes it a focal point of drug discovery. The specific compound, 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, combines this potent core with a piperazine moiety—a group known to enhance pharmacokinetic properties and introduce new target interactions. The hydrochloride salt form is a practical consideration, typically enhancing aqueous solubility for reliable assay performance.
This guide is not a mere collection of protocols. It is a strategic blueprint for the systematic in vitro evaluation of this compound. We will proceed with a tiered, hypothesis-driven approach, beginning with broad-spectrum viability assays to cast a wide net for biological activity, followed by more focused mechanistic studies to understand the "how" and "why" behind any observed effects. Every experimental choice is deliberate, designed to build a comprehensive and trustworthy data package.
Part 1: Foundational Screening - Establishing a Bioactivity Profile
The initial phase is designed to answer the most fundamental question: In which biological systems does this compound exert an effect? We will simultaneously investigate its potential as both an anticancer and an antimicrobial agent, two of the most common activities associated with the benzimidazole class.
Critical First Step: Compound Management and Solubilization
Expert Insight: The integrity of all downstream data hinges on the accurate and reproducible preparation of the test article. While the hydrochloride salt suggests water solubility, this must be empirically confirmed in complex biological media, which contain salts and proteins that can affect solubility. Dimethyl sulfoxide (DMSO) is the standard initial solvent, but its concentration must be meticulously controlled.
Protocol: Stock Solution and Quality Control
-
Primary Stock Preparation: Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Solubility Verification: Prepare a mock top-concentration solution in the primary assay medium (e.g., DMEM + 10% FBS). Incubate for 2 hours at 37°C and visually inspect for any precipitation or turbidity. This self-validating step prevents misleading results caused by compound crashing out of solution.
-
Assay Plate Preparation: Perform serial dilutions from the primary stock to create intermediate stocks. These are then used to treat the final assay plates, ensuring the final DMSO concentration is non-toxic and consistent across all wells (typically ≤0.5%). A vehicle control (media with the equivalent final DMSO concentration) is mandatory in every experiment.
Broad-Spectrum Cytotoxicity Assessment
Causality behind the Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its high-throughput nature and its reliance on mitochondrial reductase activity. A reduction in this activity provides a robust indicator of reduced cell viability, whether through cytostatic (growth inhibition) or cytotoxic (cell death) mechanisms. Screening against a panel of cancer cell lines alongside a non-transformed (normal) cell line is crucial for a preliminary assessment of a therapeutic window.
Experimental Workflow: MTT Assay
Caption: High-level workflow for assessing cell viability via the MTT assay.
Protocol: Step-by-Step
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a normal cell line (e.g., IMR-90 for lung fibroblast) into 96-well plates at empirically determined optimal densities.
-
Treatment: After 24 hours, treat the cells with a 10-point, 3-fold serial dilution of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add sterile-filtered MTT solution to each well and incubate for 3 hours.
-
Solubilization: Lyse the cells and solubilize the purple formazan crystals with DMSO.
-
Data Acquisition: Read the absorbance on a plate reader.
-
Analysis: Convert absorbance to percent viability relative to the vehicle control. Calculate the IC₅₀ (half-maximal inhibitory concentration) using a non-linear regression model (log[inhibitor] vs. response).
Data Summary Table: Representative Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) [Test Compound] | IC₅₀ (µM) [Doxorubicin] | Selectivity Index (SI)* |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] | [Calculate] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] | [Calculate] |
| IMR-90 | Normal Lung Fibroblast | [Insert Data] | [Insert Data] | N/A |
*SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A value >1 suggests cancer cell selectivity.
Antimicrobial Activity Screening
Causality behind the Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antimicrobial potency. The selection of a panel including Gram-positive bacteria, Gram-negative bacteria, and a fungal species ensures broad-spectrum evaluation.
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare standardized microbial suspensions as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Plate Preparation: In a 96-well plate, perform a 2-fold serial dilution of the test compound in the appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Every plate must include a sterility control (broth only), a growth control (broth + inoculum + vehicle), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).
-
Incubation: Incubate plates for 18-24 hours under appropriate atmospheric conditions and temperatures.
-
MIC Reading: The MIC is the lowest compound concentration that shows no visible turbidity, indicating complete inhibition of microbial growth.
Part 2: Mechanistic Deep Dive - Unraveling the Mode of Action
If the foundational screen reveals promising and selective cytotoxicity, the subsequent experiments are designed to elucidate the underlying mechanism.
Dissecting Cell Death: Apoptosis vs. Necrosis
Expert Insight: Differentiating between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis) is critical. Apoptosis is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is the definitive method for this purpose. Annexin V detects an early apoptotic signal (phosphatidylserine externalization), while PI only enters cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Protocol: Flow Cytometry with Annexin V/PI Staining
-
Treatment: Treat the most sensitive cancer cell line with the compound at its 1x and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic bodies are included in the analysis.
-
Staining: Wash cells and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: Analyze samples promptly on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gating and Quantification: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Investigating Cell Cycle Perturbation
Causality behind the Choice: Many cytotoxic agents function by disrupting the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis. Analyzing DNA content via PI staining and flow cytometry is a direct and quantitative method to assess this.
Logical Relationship: Cytotoxicity to Mechanism
Caption: Logical flow from initial cytotoxicity finding to mechanistic investigation.
Protocol: Cell Cycle Analysis via PI Staining
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A (to eliminate RNA signal).
-
Analysis: Analyze the DNA content by flow cytometry.
-
Modeling: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
Conclusion: Synthesizing a Coherent Narrative
The successful execution of this in-depth technical guide will yield a comprehensive in vitro data package for this compound. The results will clearly define its potency and spectrum of activity, differentiate between cytotoxic and cytostatic effects, and provide robust, evidence-based insights into its mechanism of action. This foundational knowledge is indispensable for making informed decisions regarding further preclinical development, including target deconvolution, lead optimization, and eventual in vivo efficacy studies.
References
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI), CLSI document M07. URL: [Link]
-
Title: Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Source: Cold Spring Harbor Protocols, 2016(9). URL: [Link]
-
Title: Analysis of apoptosis by propidium iodide staining and flow cytometry. Source: Nature Protocols, 1(3), 1458–1461. URL: [Link]
Methodological & Application
synthesis protocol for 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Application Note and Synthesis Protocol for 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The protocol herein details a reliable and efficient two-step synthetic route commencing with the formation of 2-chlorobenzimidazole from o-phenylenediamine and urea, followed by a nucleophilic substitution with piperazine. This guide is designed to be a self-contained resource, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations. The information is curated to support researchers in the successful synthesis and purification of this versatile building block for drug discovery and development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif found in a multitude of biologically active compounds.[1] This fused bicyclic system, comprising a benzene ring and an imidazole ring, serves as a versatile pharmacophore due to its ability to interact with a wide range of biological targets.[2] The introduction of a piperazine moiety at the 2-position of the benzimidazole ring, as in 2-(Piperazin-1-yl)-1H-benzo[d]imidazole, often enhances the pharmacological profile of the parent molecule. Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, can improve aqueous solubility and provides a handle for further structural modifications, making it a valuable component in the design of new therapeutic agents.[3] Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, and anthelmintic properties.[4][5]
This application note outlines a robust and reproducible synthesis of this compound, providing a foundational protocol for its preparation in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is achieved through a logical and efficient two-step sequence. The overall synthetic pathway is depicted below.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 2-Chlorobenzimidazole (Intermediate)
The initial step involves the preparation of the key intermediate, 2-chlorobenzimidazole. This is accomplished in two stages:
-
Step 1a: Condensation to Benzimidazol-2-one: o-Phenylenediamine is condensed with urea through a dry fusion reaction.[6] This thermal condensation results in the formation of the stable benzimidazol-2-one ring system.
-
Step 1b: Chlorination: The resulting benzimidazol-2-one is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2-chlorobenzimidazole.[6] This reaction proceeds via the conversion of the carbonyl group into a more reactive chloro-substituent.
Step 2: Synthesis of this compound (Final Product)
-
Step 2a: Nucleophilic Aromatic Substitution: The 2-chlorobenzimidazole intermediate undergoes a nucleophilic aromatic substitution reaction with piperazine. The secondary amine of piperazine acts as the nucleophile, displacing the chloride atom at the 2-position of the benzimidazole ring.[5]
-
Step 2b: Hydrochloride Salt Formation: The resulting free base, 2-(Piperazin-1-yl)-1H-benzo[d]imidazole, is then converted to its hydrochloride salt by treatment with hydrochloric acid.[7] This step is crucial for improving the compound's stability and aqueous solubility, which is often desirable for pharmaceutical applications.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | ≥98% | Sigma-Aldrich |
| Urea | ACS Reagent | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Piperazine | ≥99% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% in H₂O | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
3.2. Step-by-Step Synthesis Procedure
Step 1: Synthesis of 2-Chlorobenzimidazole
-
Preparation of Benzimidazol-2-one:
-
In a 250 mL round-bottom flask, thoroughly mix o-phenylenediamine (10.8 g, 0.1 mol) and urea (6.0 g, 0.1 mol).
-
Heat the mixture in an oil bath at 130-140 °C for 2-3 hours, or until the evolution of ammonia gas ceases (use wet pH paper to monitor). The mixture will melt and then solidify.[6]
-
Allow the flask to cool to room temperature. The solid mass is crude benzimidazol-2-one.
-
-
Chlorination to 2-Chlorobenzimidazole:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
To the flask containing the crude benzimidazol-2-one, carefully add phosphorus oxychloride (50 mL, 0.54 mol) in portions.
-
Add a catalytic amount of phenol (approx. 0.5 g).[6]
-
Fit the flask with a reflux condenser and heat the mixture at reflux (approximately 105-110 °C) for 3-4 hours. The solid will gradually dissolve.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with constant stirring. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Filter the crude 2-chlorobenzimidazole, wash it thoroughly with cold water, and dry it under vacuum.
-
Step 2: Synthesis of this compound
-
Nucleophilic Substitution with Piperazine:
-
In a 250 mL round-bottom flask, dissolve the dried 2-chlorobenzimidazole (7.6 g, 0.05 mol) in ethanol (100 mL).
-
Add piperazine (8.6 g, 0.1 mol, 2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1).
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
-
Work-up and Purification of the Free Base:
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) to remove excess piperazine and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-(Piperazin-1-yl)-1H-benzo[d]imidazole as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified 2-(Piperazin-1-yl)-1H-benzo[d]imidazole in a minimal amount of ethanol.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol (prepared by carefully adding acetyl chloride to cold ethanol) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
A white precipitate of this compound will form.
-
Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filter the solid, wash with cold ethanol, and then with diethyl ether.
-
Dry the final product under vacuum to yield pure this compound.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the benzimidazole ring and the aliphatic protons of the piperazine ring. |
| ¹³C NMR | The spectrum will confirm the presence of all carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the free base. |
| FT-IR | The spectrum will display characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C=N bonds. |
Safety and Handling
-
o-Phenylenediamine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.
-
Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.
-
General Precautions: All synthetic steps should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of 2-chlorobenzimidazole | Incomplete reaction during chlorination. | Ensure the reaction is refluxed for the specified time. Use a fresh bottle of POCl₃ as it can degrade over time. |
| Incomplete reaction in the nucleophilic substitution step | Insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or byproducts. | Optimize the work-up procedure. If necessary, purify the free base by column chromatography before salt formation. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently prepare this valuable building block for further derivatization and exploration in the context of drug discovery and medicinal chemistry. The provided rationale for each step aims to enhance the understanding of the underlying chemical transformations, empowering scientists to adapt and optimize the protocol for their specific needs.
References
-
CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]
-
ResearchGate. (2016, August 13). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. Retrieved from [Link]
-
World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). Retrieved from [Link]
-
ResearchGate. (2025, August 10). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
MDPI. (2023, December 19). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Retrieved from [Link]
-
National Institutes of Health. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. Retrieved from [Link]
-
ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Retrieved from [Link]
-
National Institutes of Health. (2025, October 6). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Retrieved from [Link]
- Google Patents. (n.d.). US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine.
-
IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]
-
Hilaris Publisher. (2020, June 23). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Retrieved from [Link]
-
National Institutes of Health. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Retrieved from [Link]
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- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity for 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
2-(Piperazin-1-yl)-1H-benzo[d]imidazole and its derivatives are a significant class of heterocyclic compounds, frequently investigated for their wide-ranging pharmacological activities. As a hydrochloride salt, this compound exhibits enhanced aqueous solubility, a desirable property for pharmaceutical development. The efficacy and safety of such active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. Impurities, even in trace amounts, can alter pharmacological and toxicological profiles, leading to unpredictable and adverse effects. Therefore, robust and efficient purification methodologies are paramount. This guide provides a detailed protocol for the purification of this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for isolating polar, water-soluble compounds.
The Rationale for Reverse-Phase Chromatography
The choice between normal-phase and reverse-phase chromatography is a critical first step in method development. For a polar, ionizable compound like this compound, reverse-phase chromatography is the superior choice. Here's why:
-
Enhanced Retention of Polar Analytes: Traditional normal-phase chromatography, with its polar stationary phase and non-polar mobile phase, often results in poor retention and inadequate separation of highly polar compounds. In contrast, reverse-phase chromatography utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., water-acetonitrile or water-methanol mixtures)[1][2]. This setup allows for the effective retention and separation of polar molecules based on their hydrophobic interactions with the stationary phase[3].
-
Improved Sample Solubility: The aqueous nature of the mobile phases used in RP-HPLC is ideal for dissolving the hydrochloride salt of our target compound, ensuring efficient sample loading and preventing precipitation on the column[4].
-
Versatility and Robustness: RP-HPLC is a highly versatile and robust technique, with a wide variety of columns and mobile phase modifiers available to fine-tune selectivity and achieve optimal separation[5].
Experimental Workflow for Purification
The purification process can be systematically broken down into several key stages, from initial analytical method development to the final isolation of the pure compound.
Caption: A schematic overview of the purification workflow for this compound.
Part 1: Analytical Method Development
Before scaling up to a preparative scale, it is crucial to develop and optimize the separation on an analytical HPLC system. This allows for rapid method development and conserves valuable sample and solvent[5].
Protocol 1: Analytical RP-HPLC Method Development
-
Column Selection:
-
Stationary Phase: C18 (octadecylsilane) or C8 (octylsilane) are excellent starting points. A C18 column generally provides greater hydrophobicity and may offer better retention for the target compound.
-
Dimensions: A standard analytical column (e.g., 4.6 mm I.D. x 150-250 mm length, 3-5 µm particle size) is suitable.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Deionized water with a pH modifier. 0.1% (v/v) trifluoroacetic acid (TFA) or 0.1% (v/v) formic acid are common choices to ensure good peak shape for basic compounds by suppressing the ionization of silanol groups on the silica support and protonating the amine functionalities of the analyte. A buffer, such as ammonium formate or ammonium acetate, can also be used, especially if pH control is critical[6].
-
Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Initial Gradient Scouting:
-
Perform a broad gradient run to determine the approximate elution conditions for the target compound and any impurities.
-
Example Gradient: 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., determined by UV-Vis spectrophotometry, typically around 254 nm or 280 nm for benzimidazole derivatives)[7][8].
-
-
Method Optimization:
-
Based on the scouting run, design a more focused gradient around the elution point of the target compound to maximize resolution between it and any closely eluting impurities.
-
Adjust the gradient slope and duration to achieve baseline separation.
-
The choice of organic modifier (acetonitrile vs. methanol) and pH modifier can significantly impact selectivity[5].
-
| Parameter | Starting Condition | Optimization Strategy |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | If retention is too strong, consider a C8 column or a shorter C18 column. |
| Mobile Phase A | 0.1% TFA in Water | Try 0.1% Formic Acid for better MS compatibility. Use buffers for precise pH control. |
| Mobile Phase B | Acetonitrile | Methanol can offer different selectivity. A mixture of both can also be explored. |
| Gradient | 5-95% B over 20 min | Develop a shallower gradient around the elution time of the target peak to improve resolution. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize run time and resolution. |
| Column Temperature | Ambient | Increasing temperature can decrease viscosity and improve peak shape, but may affect selectivity. |
| Detection | UV at 254 nm | Scan for the wavelength of maximum absorbance (λmax) for higher sensitivity. |
Part 2: Preparative Purification
Once an optimized analytical method is established, the process can be scaled up to a preparative scale.
Protocol 2: Preparative RP-HPLC Purification
-
Column Selection:
-
Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column used for method development.
-
The internal diameter and length will depend on the amount of sample to be purified. For gram-scale purification, a column with an I.D. of 20-50 mm is appropriate.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the highest possible concentration without causing precipitation[4].
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter that could clog the column or frits[9].
-
-
Scale-up Calculations:
-
The flow rate and injection volume need to be scaled up from the analytical method. The scaling factor is based on the square of the ratio of the column internal diameters:
-
Scaling Factor = (I.D.prep / I.D.analytical)2
-
-
Preparative Flow Rate = Analytical Flow Rate x Scaling Factor
-
Preparative Injection Volume = Analytical Injection Volume x Scaling Factor
-
-
Chromatographic Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered sample.
-
Run the scaled-up gradient.
-
Collect fractions as the target peak elutes. Automated fraction collectors triggered by UV signal or time are highly recommended.
-
| Parameter | Example Value | Rationale |
| Column | C18, 5 µm, 21.2 x 250 mm | A common semi-preparative dimension suitable for purifying hundreds of milligrams to several grams of material. |
| Mobile Phase A | 0.1% TFA in Water | Ensures protonation of the basic nitrogens, leading to good peak shape. Volatile, facilitating easy removal post-purification. |
| Mobile Phase B | Acetonitrile | Good solubilizing power and lower viscosity compared to methanol. |
| Gradient | e.g., 5-40% B over 40 min | A shallow gradient is crucial for maximizing resolution in preparative chromatography. |
| Flow Rate | 20 mL/min | Scaled up from an analytical flow rate of 1 mL/min on a 4.6 mm I.D. column. |
| Sample Loading | 100-500 mg per injection | Dependent on the binding capacity of the column and the resolution from impurities. Determined through loading studies. |
| Detection | UV at 254 nm | Allows for real-time monitoring of the elution profile and triggering of fraction collection. |
Part 3: Post-Purification and Analysis
After fraction collection, the purity of the collected fractions must be verified, and the pure product isolated.
Protocol 3: Fraction Analysis and Product Isolation
-
Purity Analysis of Fractions:
-
Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method to determine which fractions contain the pure compound.
-
Fractions meeting the desired purity specification (e.g., >99%) should be pooled.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified this compound as a solid.
-
-
Final Product Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. jocpr.com [jocpr.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Systematic Bioassay Cascade for the Functional Characterization of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
An Application Note for Drug Discovery Researchers
Introduction
The 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this class have demonstrated potential as anticancer, anti-inflammatory, antihistaminic, and anthelmintic agents.[2][3][4] For instance, the well-known second-generation antihistamine, Bilastine, is a piperidinyl-benzoimidazole derivative that acts as a potent and selective histamine H1 receptor antagonist.[3] Furthermore, certain benzimidazole-piperazine hybrids have shown noteworthy antiproliferative effects against various cancer cell lines, with some acting as microtubule-targeting agents.[2][5]
Given this therapeutic potential, a systematic and robust bioassay strategy is essential for characterizing new analogs like 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride. This guide provides a comprehensive, multi-phased approach for its evaluation, moving from broad, target-agnostic assessments to specific mechanistic and safety-related assays. The objective is to build a comprehensive biological profile of the compound, enabling informed decisions in a drug discovery pipeline. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and explaining the scientific rationale behind each experimental step.
Compound Handling and Stock Solution Preparation
Proper handling and solubilization are foundational to obtaining reproducible and reliable data. As a hydrochloride salt, the compound is expected to have improved aqueous solubility over its free-base form.
Protocol:
-
Safety First: Before handling, review the Material Safety Data Sheet (MSDS). Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Weighing: Accurately weigh the required amount of this compound (MW: 238.72 g/mol ) using a calibrated analytical balance.
-
Solvent Selection: For initial stock solutions, sterile Dimethyl Sulfoxide (DMSO) is recommended due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).
-
Stock Solution Preparation (e.g., 10 mM):
-
To prepare a 10 mM stock, dissolve 2.39 mg of the compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Phase 1: Foundational Profiling - Cytotoxicity Assessment
The initial step in characterizing any new compound is to determine its effect on cell viability.[6] This establishes the concentration range for subsequent functional assays and provides a preliminary therapeutic window. A cytotoxicity assay measures the degree to which a compound can damage or kill cells.[6][7] The MTT assay is a widely used, cost-effective colorimetric method for this purpose, assessing metabolic activity as an indicator of cell viability.[8][9]
Protocol: MTT Cell Viability Assay
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected cell line (e.g., HEK293 for general toxicity, MCF-7 or DLD-1 for anticancer screening).[8][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Compound stock solution (10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.5%) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| Control (0.5% DMSO) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 10 | 0.750 | 60.0% |
| 50 | 0.200 | 16.0% |
| 100 | 0.100 | 8.0% |
| Hypothetical data for IC₅₀ curve generation. |
Phase 2: Mechanistic Assays - Target Deconvolution
Based on the known pharmacology of the benzimidazole-piperazine scaffold, several specific biological targets are plausible. The following assays are designed to investigate these primary mechanisms.
Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay
Rationale: The structural similarity to H1 antagonists like Bilastine makes GPCRs a primary target class of interest.[3] GPCRs are integral membrane proteins that transmit signals from the extracellular environment to the inside of the cell.[12][13] Ligand-induced activation can be measured by monitoring the accumulation of intracellular second messengers.[13] A common approach is to use a panel of cell lines, each stably expressing a different GPCR, to screen for agonist or antagonist activity.
Principle: This protocol outlines a generic antagonist-mode screen using a cAMP assay, suitable for GPCRs that couple to Gαs or Gαi proteins. Upon Gαs activation, adenylyl cyclase produces cAMP; Gαi activation inhibits this process.
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., Histamine H1 Receptor).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Known agonist for the target receptor (e.g., Histamine for H1R).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in a 384-well plate and incubate overnight.
-
Antagonist Incubation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the compound to the cells and incubate for 15-30 minutes at room temperature. This allows the potential antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Add a known agonist at a concentration that elicits a submaximal response (EC₈₀). This concentration is sensitive for detecting competitive inhibition.
-
Incubate for a specified time (e.g., 30 minutes) to allow for second messenger production.
-
-
Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Acquisition: Read the signal on a compatible plate reader.
Data Interpretation:
-
A decrease in the agonist-induced signal in the presence of the test compound indicates antagonist activity.
-
Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the agonist's response.
Caption: Proposed bioassay cascade for compound characterization.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
-
Slideshare. hERG Assay. Available from: [Link]
-
Semantic Scholar. Cell‐based assays in GPCR drug discovery. Available from: [Link]
-
Hauser, A. S., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available from: [Link]
-
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available from: [Link]
-
Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available from: [Link]
-
Ozawa, T., et al. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in Molecular Biology. Available from: [Link]
-
Boster Bio. Cytotoxicity Assays | Life Science Applications. Available from: [Link]
-
Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
-
Mondal, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
Zhang, M., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Ivan, C. M., et al. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Molecules. Available from: [Link]
-
ResearchGate. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Available from: [Link]
-
Jarrahpour, A., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports. Available from: [Link]
-
ResearchGate. Representative examples of benzimidazole-piperazine hybrids as anticancer agents. Available from: [Link]
-
ResearchGate. (2024). Harnessing the Therapeutic Potential of Benzimidazole Encompassing Piperazine Hybrids: Synthesis, Spectral Analysis, In Vitro, and In Silico Biological Evaluation. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Wang, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design. Available from: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]
-
Akkoç, S., et al. (2022). Derivatives of 1-(2-(Piperidin-1-yl)ethyl)-1H-benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect. Available from: [Link]
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Application Note: A Detailed Protocol for the NMR Analysis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
Abstract
This application note provides a comprehensive, field-proven protocol for the definitive nuclear magnetic resonance (NMR) analysis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple listing of steps to explain the scientific rationale behind key experimental choices. We detail everything from optimal sample preparation and data acquisition parameters for both ¹H and ¹³C NMR to in-depth data processing and spectral interpretation. The protocol is structured to ensure self-validation through the logical correlation of spectroscopic data, upholding the highest standards of scientific integrity.
Introduction: The Importance of Structural Verification
2-(Piperazin-1-yl)-1H-benzo[d]imidazole is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of various pharmacologically active agents. Its hydrochloride salt form is often preferred to enhance solubility and stability. For any research or development application, unambiguous confirmation of the molecular structure and purity is a non-negotiable prerequisite.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] It provides precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H and ¹³C. This protocol offers a robust methodology to acquire and interpret high-quality NMR data for this compound, ensuring confident structural verification.
Molecular Structure and Spectroscopic Considerations
A thorough understanding of the molecule's structure is the foundation of an accurate spectral interpretation. The hydrochloride salt of the title compound involves protonation of one or more of the basic nitrogen atoms, which significantly influences the chemical shifts of nearby protons.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Key Structural Features Influencing the NMR Spectrum:
-
Benzimidazole Ring: This aromatic system will produce signals in the downfield region of the ¹H spectrum (typically 7.0-8.0 ppm). Due to symmetry, the four protons (H4, H5, H6, H7) are expected to give rise to a complex second-order splitting pattern, often appearing as two multiplets.
-
Piperazine Ring: In the hydrochloride salt, the piperazine moiety is expected to be protonated at the N4' position. This protonation deshields the adjacent protons (C3'-H and C5'-H). The piperazine ring will likely exhibit two distinct signals, each integrating to 4 protons, due to the different chemical environments of the protons adjacent to N1' versus the protonated N4'.
-
Exchangeable Protons: The spectrum will contain signals from the N1-H of the benzimidazole and the N4'-H⁺ of the piperazine. These protons can exchange with residual water in the solvent or with each other, often resulting in broad signals. Their chemical shifts are highly dependent on concentration, temperature, and the solvent used.
Experimental Protocol: From Sample to Spectrum
This section provides a step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Part A: Sample Preparation Protocol
The choice of solvent is the most critical decision in preparing an NMR sample of a hydrochloride salt. The goal is to ensure complete dissolution while preventing the loss of key signals from exchangeable protons.
Causality Behind Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis.[2] Unlike protic solvents such as D₂O or CD₃OD, DMSO-d₆ is aprotic and a poor hydrogen bond donor. This minimizes the rate of chemical exchange for the N-H protons, allowing them to be observed as distinct, albeit sometimes broad, resonances in the ¹H spectrum.[3] Using D₂O would lead to the rapid exchange of the N-H and N-H⁺ protons with deuterium, causing their signals to disappear from the spectrum.
Step-by-Step Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D) to the NMR tube.
-
Dissolution: Cap the NMR tube securely and vortex or sonicate gently for 1-2 minutes to ensure the complete dissolution of the sample. A clear, particulate-free solution should be obtained.
-
Internal Standard (Optional but Recommended): While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used for referencing, adding a drop of a solution containing Tetramethylsilane (TMS, δ = 0.00 ppm) provides a more precise and universally accepted reference standard.[4]
-
Transfer: If weighing was done externally, carefully transfer the solution to the NMR tube using a Pasteur pipette.
Part B: NMR Data Acquisition Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for different field strengths. Optimizing acquisition parameters is key to achieving good resolution and signal-to-noise.[4]
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal via NOE. |
| Solvent | DMSO-d₆ | DMSO-d₆ | As discussed in Part A. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | 240 ppm (-10 to 230 ppm) | Encompasses all expected signals for this class of molecule. |
| Number of Scans (NS) | 16 to 64 | 1024 to 4096 | Sufficient for good S/N in ¹H; More scans needed for the less sensitive ¹³C nucleus. |
| Relaxation Delay (D1) | 2-5 seconds | 2-5 seconds | Allows for full relaxation of nuclei between pulses, crucial for accurate integration. |
| Acquisition Time (AQ) | ~3-4 seconds | ~1-2 seconds | Longer acquisition time leads to better resolution. |
Data Processing and Analysis Workflow
Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate an interpretable spectrum.[5][6] This workflow ensures that the final spectrum is accurate and reliable.
Caption: Standard workflow for processing raw NMR data (FID) into an interpretable spectrum.
Step-by-Step Processing Guide:
-
Fourier Transformation (FT): This is the fundamental step that converts the time-domain FID signal into the frequency-domain spectrum.[7]
-
Phase Correction: After FT, the spectrum's peaks may be distorted. Automatic phase correction is a good starting point, but manual adjustment is almost always necessary to ensure all peaks are in pure absorption mode (sharp, symmetrical, and positive).[4][8]
-
Baseline Correction: The baseline of the spectrum should be flat and centered at zero intensity. Automated algorithms can be used to correct any rolling or distortion.[4]
-
Referencing: The chemical shift axis (x-axis) must be calibrated. Set the TMS peak to 0.00 ppm or, if TMS is not present, set the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
-
Peak Picking & Integration (¹H NMR):
-
Peak Picking: Identify the precise chemical shift (in ppm) of each signal.
-
Integration: Measure the relative area under each peak. Set the integral of a well-resolved peak corresponding to a known number of protons (e.g., a 4H multiplet) to that value, and the software will calculate the relative integrals of all other signals.
-
Spectral Interpretation and Assignment
The final step is to assign each signal in the processed spectra to a specific nucleus in the molecule. The following tables provide the expected assignments for this compound.
Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H5, H6 | ~7.20 - 7.35 | Multiplet (m) | 2H | Aromatic protons on the benzimidazole ring. |
| H4, H7 | ~7.55 - 7.70 | Multiplet (m) | 2H | Aromatic protons deshielded by proximity to the imidazole ring. |
| C2'-H, C6'-H | ~3.40 - 3.60 | Triplet (t) or Multiplet | 4H | Piperazine protons adjacent to the benzimidazole ring (N1'). |
| C3'-H, C5'-H | ~3.20 - 3.40 | Triplet (t) or Multiplet | 4H | Piperazine protons adjacent to the protonated nitrogen (N4'). |
| N1-H | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | Imidazole N-H proton. Signal can be broad and its position is variable. |
| N4'-H⁺ | ~9.0 - 10.0 | Broad Singlet (br s) | 2H | Ammonium protons on the piperazine ring. Signal is often very broad. |
Self-Validation Check (D₂O Exchange): To confirm the assignment of the N-H and N-H⁺ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals assigned to the exchangeable protons should significantly decrease in intensity or disappear entirely.[9]
Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Notes |
| C5, C6 | ~122.0 - 124.0 | Aromatic CH carbons. |
| C4, C7 | ~112.0 - 118.0 | Aromatic CH carbons. |
| C8, C9 | ~135.0 - 143.0 | Bridgehead quaternary carbons of the benzimidazole ring. |
| C2 | ~152.0 - 155.0 | Imine-like carbon (N-C=N) of the imidazole ring, typically the most downfield. |
| C2', C6' | ~45.0 - 48.0 | Piperazine carbons adjacent to N1'. |
| C3', C5' | ~42.0 - 45.0 | Piperazine carbons adjacent to the protonated N4'. |
Trustworthiness through 2D NMR: For absolute and unambiguous assignment, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the assignments in Table 1 and Table 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, confirming the connectivity of the molecular fragments. For example, the C2'-H protons should show a correlation to the C2 carbon of the benzimidazole ring.[10]
Conclusion
This application note provides a scientifically grounded and detailed protocol for the NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. The provided interpretation guide, based on established principles of NMR spectroscopy, allows for the confident and accurate structural elucidation of the title compound. The integration of self-validation checks like D₂O exchange and the potential use of 2D NMR techniques ensures the highest level of trustworthiness in the analytical results.
References
- Vertex AI Search. (n.d.). NMR Data Processing.
- Elguero, J., Goya, P., & Jagerovic, N. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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- ResearchGate. (n.d.). NMR Data Processing.
- Creative Biostructure. (n.d.). NMR Data Processing and Interpretation.
- YouTube. (2017, May 5). MestreNova Tutorial: A quick guide on NMR analysis processing.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- IEEE Xplore. (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds.
- Sigma-Aldrich. (n.d.). NMR Solvents.
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Application Note: Mass Spectrometry of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride Derivatives
Introduction
Derivatives of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole constitute a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] Their structural characterization is a critical step in synthesis validation, metabolite identification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and structural elucidation capabilities for these molecules.[2] This application note provides a comprehensive guide to the analysis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride derivatives, detailing optimized protocols for sample preparation and mass spectrometric analysis, and exploring their characteristic fragmentation patterns. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the reliable and accurate characterization of this important compound class.
Core Principles and Experimental Causality
The successful mass spectrometric analysis of these hydrochloride salts hinges on several key principles. Firstly, the hydrochloride form necessitates careful sample preparation to ensure compatibility with electrospray ionization (ESI), the most suitable ionization technique for these polar, non-volatile compounds. Direct analysis of high salt concentrations can lead to ion suppression and contamination of the MS instrument.[3][4] Secondly, the molecular structure, featuring a basic piperazine ring and a benzimidazole core, dictates a high propensity for protonation, making positive-ion ESI the logical choice for analysis.[5] The protonation site significantly influences the subsequent fragmentation pathways observed in tandem mass spectrometry.[6] Understanding these pathways is crucial for unambiguous structural confirmation.
Experimental Workflow: From Sample to Spectrum
The overall experimental process is designed to ensure sample purity, efficient ionization, and detailed structural analysis through fragmentation.
Figure 1: A generalized workflow for the LC-MS/MS analysis of this compound derivatives.
Detailed Protocols
Part 1: Sample Preparation Protocol
Proper sample preparation is paramount for obtaining high-quality mass spectra and preventing instrument contamination.[3][7] This protocol is optimized for hydrochloride salts to minimize ion suppression and maximize analyte signal.
Materials:
-
This compound derivative
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
Formic acid (≥98% purity)
-
2 mL glass autosampler vials with PTFE septa[3]
-
0.2 µm syringe filters or a microcentrifuge
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of the hydrochloride salt.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of LC-MS grade methanol (or acetonitrile) and water.[8][9] Vortex briefly to ensure complete dissolution. The use of organic solvents is crucial, and plastic vials should be avoided to prevent leaching of plasticizers.[3]
-
-
Working Solution Preparation (1-10 µg/mL):
-
Perform a serial dilution of the stock solution to achieve a final concentration in the range of 1-10 µg/mL.[10] A typical dilution involves taking 10 µL of the stock solution and diluting it with 990 µL of the solvent mixture. The optimal concentration should be determined empirically to avoid detector saturation and ion suppression effects.[4][11][12]
-
-
Acidification:
-
Clarification:
Part 2: Mass Spectrometry and Tandem MS Protocol
This protocol outlines the parameters for acquiring full scan MS and tandem MS data using a typical triple quadrupole or ion trap mass spectrometer.[14]
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Example Instrument: Agilent 6460 QQQ or Waters Quattro Premier.[2][13]
Recommended Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen atoms in the piperazine and benzimidazole moieties are readily protonated.[5] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |
| Source Temperature | 100 - 150 °C | Assists in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the evaporation of solvent from the charged droplets. |
| Desolvation Temperature | 300 - 400 °C | Ensures complete desolvation before ions enter the mass analyzer. |
| Full Scan (MS1) Range | m/z 100 - 500 (or as appropriate for MW) | To detect the protonated molecular ion [M+H]⁺. |
| Product Ion Scan (MS/MS) | ||
| Precursor Ion | Select the [M+H]⁺ ion from the MS1 scan | Isolates the ion of interest for fragmentation analysis.[14] |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation through collisions.[15] |
| Collision Energy | 10 - 40 eV (Ramp) | The energy of collisions determines the extent of fragmentation. A ramp allows for the observation of a wide range of product ions.[16] |
Analysis of Fragmentation Patterns
The structural information gleaned from MS/MS experiments is derived from the predictable fragmentation of the parent ion. For 2-(Piperazin-1-yl)-1H-benzo[d]imidazole derivatives, fragmentation is expected to occur at two primary locations: the piperazine ring and the benzimidazole core.[17][18]
Upon collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ will undergo bond cleavages, with the charge site influencing the fragmentation pathways.[6][19] The most likely protonation sites are the nitrogen atoms of the piperazine ring due to their higher basicity compared to the benzimidazole nitrogens.
Expected Fragmentation Pathways:
-
Piperazine Ring Opening: The most common fragmentation pathway for piperazine-containing compounds involves the cleavage of the piperazine ring. This can occur through various ring-opening mechanisms, leading to characteristic neutral losses and product ions.
-
Benzimidazole Core Fragmentation: The benzimidazole ring itself is relatively stable. However, under sufficient collision energy, it can undergo a characteristic sequential loss of hydrogen cyanide (HCN, 27 Da).[17][20] This is a hallmark of the benzimidazole moiety.
-
Cleavage of the C-N Bond: The bond connecting the piperazine ring to the benzimidazole core is also susceptible to cleavage, which would result in ions corresponding to the protonated piperazine fragment and the protonated 2-aminobenzimidazole fragment.
Figure 2: Conceptual diagram of the primary fragmentation pathways for protonated 2-(Piperazin-1-yl)-1H-benzo[d]imidazole derivatives upon CID.
The analysis of these characteristic fragments allows for the confirmation of the different structural components of the molecule. For example, a product ion resulting from the loss of 43 Da (C₂H₅N) from the parent ion would strongly suggest the presence of an ethyl-piperazine moiety if R=ethyl. The observation of a sequential loss of 27 Da (HCN) from a major fragment ion would confirm the integrity of the benzimidazole core.[20][21]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound derivatives. By following the outlined procedures for sample preparation and instrument operation, researchers can obtain high-quality, reproducible data. The elucidation of the characteristic fragmentation patterns using tandem mass spectrometry offers a powerful tool for the unambiguous structural confirmation of these pharmaceutically relevant compounds. The causality-driven approach presented here ensures that each step of the protocol is understood, enabling scientists to adapt and troubleshoot their analyses effectively.
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Hida, et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]
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González, O. et al. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A, 1125(2), 195-203. [Link]
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Rozenman, Y. et al. (2018). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate. [Link]
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Mócsai, L. et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(10), e4608. [Link]
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El Kihel, A. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7492-7496. [Link]
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El Kihel, A. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]
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Singh, S. et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427. [Link]
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Singh, S. et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2(1), 427. [Link]
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Kosyakov, D. S. et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1-16. [Link]
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Singh, S. et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. ResearchGate. [Link]
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Harvard University. Sample Preparation. Harvard Center for Mass Spectrometry. [Link]
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Kosyakov, D. S. et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
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Fialová, D. et al. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 7(38), 34388–34397. [Link]
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Hong Kong Baptist University. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities. [Link]
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Lee, J. et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
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Lopes, N. P. et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 15(4). [Link]
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Al-Tel, T. H. et al. (2011). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 16(12), 10176-10186. [Link]
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Bouchoux, G. et al. (2017). Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of Mass Spectrometry, 52(4), 230-238. [Link]
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Ponomareva, A. et al. (2019). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. Polymers, 11(11), 1774. [Link]
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Shimonishi, Y. et al. (2015). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Journal of The American Society for Mass Spectrometry, 26(6), 949–959. [Link]
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Wang, Y. et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(1), 101-109. [Link]
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Fitzgerald, R. L. et al. (1993). Benzodiazepine Analysis by Negative Chemical Ionization Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 17(6), 342-347. [Link]
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Hida, M. et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. [Link]
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developing an in vivo model for 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride testing
Application Notes & Protocols
Topic: Development of an In Vivo Efficacy Model for Preclinical Testing of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Rationale for In Vivo Assessment of a Novel Benzimidazole Compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anthelmintic, and anticancer properties.[1][2] The compound this compound incorporates this versatile benzimidazole core with a piperazine moiety, a group also common in pharmacologically active agents. While the specific therapeutic target of this compound requires initial in vitro characterization, its structural similarity to other known anti-inflammatory agents, particularly those that modulate cytokine production and key signaling pathways like NF-κB, provides a strong rationale for its evaluation as a potential anti-inflammatory therapeutic.[3][4]
This document serves as a comprehensive guide for establishing a robust in vivo model to assess the anti-inflammatory efficacy of this compound. We will focus on the carrageenan-induced paw edema model in rodents, a well-established and highly reproducible model of acute inflammation that is sensitive to cyclooxygenase (COX) inhibitors and other anti-inflammatory drugs.[5][6] This model is an industry-standard for the initial screening and characterization of novel anti-inflammatory compounds.[7]
Our approach as Senior Application Scientists is to provide not just a protocol, but a strategic framework. We will elucidate the causality behind experimental choices, from animal and vehicle selection to endpoint analysis, ensuring a self-validating system that delivers clear, interpretable, and actionable data for your drug development program.
Part 1: Preclinical Strategy & Model Selection
The transition from in vitro discovery to in vivo validation is a critical step in drug development.[8] The primary goal is to understand how a compound behaves within a complex biological system, providing initial data on efficacy, dose-response, and potential liabilities.[9]
The Scientific Rationale for the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a cornerstone of anti-inflammatory drug screening for several reasons:[5][6]
-
Reproducibility: The inflammatory response is robust and highly reproducible, providing statistical power with reasonable group sizes.[5]
-
Well-Characterized Mechanism: The inflammatory cascade is biphasic. The initial phase (0-1 hour) involves the release of histamine and serotonin. The later phase (after 1 hour) is characterized by the production of prostaglandins and the infiltration of neutrophils, mediated by pro-inflammatory cytokines like TNF-α and IL-1β.[6] This allows for an understanding of where a compound might be intervening in the inflammatory process.
-
Predictive Validity: The model is highly sensitive to nonsteroidal anti-inflammatory drugs (NSAIDs) and other agents that inhibit prostaglandin synthesis, making it an excellent primary screen for compounds with this potential mechanism.[7]
Given that many benzimidazole derivatives exert their anti-inflammatory effects through the inhibition of COX enzymes and modulation of inflammatory cytokines[1][4], this model is an exceptionally relevant choice for this compound.
Foundational In Vitro Data Required
Before initiating an in vivo study, a baseline of in vitro data is essential for informed experimental design:
-
Target Engagement & Potency: IC50 or EC50 values from cell-based assays (e.g., inhibition of LPS-stimulated TNF-α or nitric oxide production in RAW 264.7 macrophages) are crucial for estimating an effective dose range in vivo.[3]
-
Cytotoxicity: A clear understanding of the compound's cytotoxic concentration (CC50) is necessary to ensure that observed in vivo effects are due to anti-inflammatory activity and not cell death.
-
Basic Physicochemical Properties: Data on solubility and stability are paramount for developing a suitable formulation for animal administration.
Part 2: Experimental Design & Protocols
A meticulously planned experimental design is fundamental to the successful execution of any in vivo study.[10] This section outlines the complete workflow, from animal selection and compound formulation to the detailed protocol for inducing and measuring inflammation.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the in vivo study.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Materials & Reagents
| Material/Reagent | Recommended Supplier | Notes |
| This compound | In-house synthesis | Purity should be >98% as determined by HPLC. |
| Male Wistar rats or Swiss albino mice | Charles River, Taconic | Weight range: 180-220g for rats, 20-25g for mice. Male animals are often preferred to avoid variability due to the estrous cycle. |
| Lambda-Carrageenan (Type IV) | Sigma-Aldrich | Prepare a fresh 1% (w/v) solution in sterile 0.9% saline on the day of the experiment. |
| Indomethacin or Diclofenac Sodium | Sigma-Aldrich | Positive control compound. |
| 0.5% Carboxymethyl Cellulose (CMC), low viscosity | Sigma-Aldrich | Common vehicle for oral suspensions.[10] |
| Sterile 0.9% Saline | Major supplier | For dissolving carrageenan and as a vehicle control if the test compound is water-soluble. |
| Digital Plethysmometer | Ugo Basile, IITC | For accurate measurement of paw volume. |
| Animal Gavage Needles (stainless steel, ball-tipped) | Major supplier | Select appropriate size for the animal model (e.g., 20-gauge for mice, 18-gauge for rats).[11] |
Detailed Protocol: Carrageenan-Induced Paw Edema in Mice
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
1. Animal Acclimatization and Housing:
-
House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment to minimize stress-related variables.[7]
2. Formulation of Test Compound:
-
Vehicle Selection: Due to the hydrochloride salt form, first assess the solubility of this compound in sterile water or saline. If solubility is insufficient at the required concentration, prepare a suspension in 0.5% (w/v) Carboxymethyl Cellulose (CMC).[10][11] Benzimidazole derivatives often have low aqueous solubility.[12]
-
Dose Calculation: Based on in vitro potency (e.g., IC50 of 1 µM) and literature on similar compounds, select 3-4 dose levels for a dose-response study (e.g., 10, 30, and 100 mg/kg). The positive control (e.g., Indomethacin) should be used at a known effective dose (e.g., 10 mg/kg).
-
Preparation: On the day of the experiment, weigh the required amount of the compound and suspend/dissolve it in the chosen vehicle to achieve the final desired concentration for oral gavage (typically a volume of 10 mL/kg for mice).[13]
3. Experimental Groups (n=6-8 animals per group):
-
Group 1 (Negative Control): Vehicle only (e.g., 0.5% CMC, 10 mL/kg, p.o.).
-
Group 2 (Test Compound - Low Dose): 10 mg/kg of test compound in vehicle, p.o.
-
Group 3 (Test Compound - Mid Dose): 30 mg/kg of test compound in vehicle, p.o.
-
Group 4 (Test Compound - High Dose): 100 mg/kg of test compound in vehicle, p.o.
-
Group 5 (Positive Control): 10 mg/kg Indomethacin in vehicle, p.o.
4. Procedure:
-
Fasting: Fast animals for 3-4 hours before dosing to ensure gastric emptying and consistent absorption. Water should remain available.[13]
-
Baseline Measurement: Just prior to dosing, measure the initial volume of the right hind paw of each mouse using a digital plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the assigned treatment (vehicle, test compound, or positive control) to each mouse via oral gavage.[11]
-
Inflammation Induction: One hour after compound administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume of the injected paw at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Part 3: Data Analysis & Interpretation
Calculating Edema and Inhibition
The primary endpoints are the increase in paw volume (edema) and the percentage inhibition of edema by the test compound.
-
Edema Volume (mL): For each animal at each time point, calculate the edema as:
-
Edema (Et) = Paw Volume at time 't' - Baseline Paw Volume
-
-
Percent Inhibition of Edema (%): This is calculated by comparing the mean edema of the treated group to the mean edema of the negative control group at each time point.
-
% Inhibition = [ (Mean Et of Control - Mean Et of Treated) / Mean Et of Control ] x 100
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group (p.o.) | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hours (± SEM) | % Inhibition at 3 hours |
| Vehicle (0.5% CMC) | - | 0.45 ± 0.04 | - |
| Test Compound | 10 | 0.36 ± 0.03 | 20.0% |
| Test Compound | 30 | 0.25 ± 0.02** | 44.4% |
| Test Compound | 100 | 0.18 ± 0.03 | 60.0% |
| Indomethacin | 10 | 0.20 ± 0.02 | 55.6% |
| Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) would be performed to determine significance compared to the vehicle control group. (p<0.05, **p<0.01, ***p<0.001) |
Part 4: Mechanistic Insights & Signaling Pathways
The anti-inflammatory effects of compounds like this compound are often rooted in the modulation of key intracellular signaling pathways. The NF-κB and TNF-α pathways are pivotal regulators of inflammation.[8][9]
The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory gene expression.[14][15] In resting cells, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as those initiated by carrageenan or LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding cytokines, chemokines, and enzymes like COX-2.[16][17] A potent anti-inflammatory compound may inhibit this pathway at various points.
Caption: Simplified NF-κB signaling pathway in inflammation.
The TNF-α Signaling Pathway
TNF-α is a critical pro-inflammatory cytokine that signals through its receptors, primarily TNFR1, to activate downstream pathways, including the NF-κB and MAPK pathways, leading to further inflammation and, in some contexts, apoptosis.[18][19][20]
Caption: Overview of the pro-inflammatory TNF-α signaling cascade.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the in vivo evaluation of this compound using the carrageenan-induced paw edema model. By following this comprehensive guide, researchers can generate reliable, dose-dependent efficacy data that is crucial for making informed decisions in a drug discovery pipeline. Successful demonstration of activity in this acute model would warrant further investigation in chronic inflammation models (e.g., adjuvant-induced arthritis) and detailed mechanistic studies to fully elucidate the compound's mode of action.
References
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Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
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TNF signaling pathway. (n.d.). Cusabio. Retrieved January 20, 2026, from [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
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(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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TNF-α Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. (2021, January 8). PUR-FORM. Retrieved January 20, 2026, from [Link]
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Singh, R., Kumar, M., Kumar, A., Kumar, P., & Arora, S. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5353–5357. [Link]
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Wensveen, F. M., Jelenčić, V., & Polić, B. (2020). The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues. Frontiers in Cell and Developmental Biology, 8, 305. [Link]
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The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 20, 2026, from [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001). ResearchGate. Retrieved January 20, 2026, from [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. Retrieved January 20, 2026, from [Link]
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Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]
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Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]
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Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258. [Link]
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Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps. (2018). PubMed Central. Retrieved January 20, 2026, from [Link]
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Ghosal, S., & Yuan, C. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. The AALAS learning library. [Link]
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Voluntary oral administration of drugs in mice. (2011, May 11). Protocols.io. Retrieved January 20, 2026, from [Link]
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Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. (2022, May 18). bioRxiv. Retrieved January 20, 2026, from [Link]
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Al-Rabia, M. W., Al-Sultan, N. K., Al-Otaibi, N. B., Al-Ghadhban, A., Al-Anazi, M. R., Al-Shimmari, A. M., ... & Al-Dughaym, A. M. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Saudi journal of biological sciences, 27(11), 2954-2965. [Link]
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[Pharmacokinetics of benzimidazole derivatives]. (2002). PubMed. Retrieved January 20, 2026, from [Link]
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Method for voluntary oral administration of drugs in mice. (2021, March 19). ResearchGate. Retrieved January 20, 2026, from [Link]
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Li, Y., Geng, J., Liu, Y., Zhang, Y., & Li, J. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(3), 339–347. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
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Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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enzyme inhibition kinetics of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Application Note & Protocol
Title: A Framework for Characterizing the Enzyme Inhibition Kinetics of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework and detailed protocols for the characterization of the . While the benzimidazole scaffold is a well-established pharmacophore known to interact with various enzymes, specific kinetic data for this particular compound is not extensively documented in publicly available literature. Therefore, this guide presents a robust, adaptable methodology for researchers to determine its inhibitory potential and mechanism of action (MoA) against a selected target enzyme. The protocols herein cover preliminary compound handling, determination of the half-maximal inhibitory concentration (IC50), and detailed kinetic studies to elucidate the mode of inhibition. This guide is designed to be a self-validating system, emphasizing experimental rigor, data integrity, and a deep understanding of the underlying scientific principles.
Part 1: Introduction & Scientific Rationale
This application note addresses this gap by providing a universal workflow for its kinetic analysis. The choice of a target enzyme is the critical first step and should be guided by preliminary screening or hypothesis. For the purpose of illustrating the protocol, we will use a model serine protease, such as Trypsin, which is readily available, has a well-characterized substrate, and is commonly used in inhibitor screening. The principles and steps outlined, however, are broadly applicable to other enzyme classes (e.g., kinases, phosphatases, oxidoreductases) with appropriate modifications to substrates and detection methods.
The core objectives of this protocol are:
-
To determine the potency of the inhibitor (IC50).
-
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
To calculate the inhibition constant (Ki), a true measure of inhibitor affinity.
Understanding these parameters is fundamental in drug discovery, providing crucial insights into the compound's therapeutic potential and guiding further lead optimization.
Part 2: Preliminary Steps & Compound Management
Scientific integrity begins with well-characterized reagents. Before initiating kinetic assays, it is imperative to establish the quality and solubility of the inhibitor.
2.1. Compound Quality Control
-
Purity Assessment: The purity of this compound should be ≥95%, as confirmed by HPLC or LC-MS. Impurities can confound kinetic data.
-
Identity Confirmation: The identity of the compound should be verified using techniques like ¹H NMR and Mass Spectrometry.
2.2. Solubility and Stock Solution Preparation Accurate inhibitor concentrations are critical for reliable kinetic data.
-
Determine Solubility: Test the solubility of the compound in various common solvents (e.g., water, DMSO, ethanol). DMSO is often the solvent of choice for organic compounds in biological assays.
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Vehicle Control: It is crucial to note that DMSO can itself affect enzyme activity. All experiments must include a "vehicle control" with the same final percentage of DMSO as the inhibitor-treated samples to normalize for any solvent effects. The final DMSO concentration in the assay should typically be kept below 1% (v/v).
Part 3: Protocol for IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a key measure of inhibitor potency.
3.1. Principle A fixed concentration of the enzyme and its substrate are incubated with a range of inhibitor concentrations. The reaction rate is measured, and the data are plotted as percent inhibition versus inhibitor concentration to determine the IC50.
3.2. Materials
-
Target Enzyme (e.g., TPCK-treated Trypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)
-
Inhibitor: this compound
-
Solvent: 100% DMSO
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm (for p-nitroanilide substrates)
3.3. Step-by-Step Protocol
-
Prepare Reagents:
-
Assay Buffer: Prepare and equilibrate the buffer to the desired assay temperature (e.g., 25°C or 37°C).
-
Enzyme Working Solution: Prepare a 2X final concentration of the enzyme in the assay buffer. The exact concentration depends on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solution: Prepare a 2X final concentration of the substrate in the assay buffer. This concentration is typically set at or near the Michaelis constant (Km) of the enzyme for that substrate.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor stock in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).
-
-
Assay Setup (96-well plate):
-
Add 2.5 µL of the inhibitor serial dilutions (or DMSO for controls) to the appropriate wells.
-
Add 47.5 µL of Assay Buffer to each well.
-
Add 50 µL of the 2X Enzyme Working Solution to all wells.
-
Pre-incubation: Mix gently and pre-incubate the plate for 10-15 minutes at the assay temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution to all wells to start the reaction. The total volume is now 150 µL.
-
Controls:
-
100% Activity Control (No Inhibitor): 2.5 µL DMSO + 47.5 µL Buffer + 50 µL Enzyme + 50 µL Substrate.
-
0% Activity Control (No Enzyme): 2.5 µL DMSO + 97.5 µL Buffer + 50 µL Substrate.
-
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic mode). The rate of product formation (p-nitroaniline) is proportional to the increase in absorbance.
-
3.4. Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))
-
Generate IC50 Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the Data: Use a non-linear regression model (e.g., four-parameter logistic or log(inhibitor) vs. response) in software like GraphPad Prism or R to calculate the IC50 value.
3.5. Visualization of Workflow & Data
Caption: Workflow for IC50 determination of an enzyme inhibitor.
| [Inhibitor] (µM) | log[Inhibitor] | Avg. Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.150 | 0.0 |
| 0.1 | -1.0 | 0.145 | 3.3 |
| 0.3 | -0.52 | 0.128 | 14.7 |
| 1.0 | 0.0 | 0.095 | 36.7 |
| 3.0 | 0.48 | 0.061 | 59.3 |
| 10.0 | 1.0 | 0.032 | 78.7 |
| 30.0 | 1.48 | 0.015 | 90.0 |
| 100.0 | 2.0 | 0.008 | 94.7 |
Table 1: Example data for IC50 determination. A non-linear regression fit to this data would yield the IC50 value.
Part 4: Protocol for Determining the Mode of Inhibition
Once the potency (IC50) is established, the next critical step is to determine how the inhibitor interacts with the enzyme. The mode of inhibition is elucidated by measuring reaction rates at various concentrations of both the substrate and the inhibitor.
4.1. Scientific Principle & Modes of Inhibition The relationship between reaction velocity, substrate concentration, and inhibitor concentration can distinguish between the primary modes of reversible inhibition.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km (Km,app) but does not change the Vmax.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not change the Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This reduces both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities. This affects both Vmax and Km.
These modes can be distinguished by analyzing the data using a double reciprocal plot, known as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
4.2. Step-by-Step Protocol
-
Experimental Design:
-
Select a range of fixed inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50).
-
For each inhibitor concentration, perform a substrate titration using a wide range of substrate concentrations (e.g., 0.25 x Km to 10 x Km).
-
-
Assay Setup (Matrix Format in 96-well plate):
-
The experiment is set up as a matrix. Each row can correspond to a fixed inhibitor concentration, and each column can correspond to a different substrate concentration.
-
Prepare reagents as in the IC50 protocol, but this time you will have multiple substrate concentrations and multiple inhibitor concentrations.
-
Follow the same steps for dispensing reagents, pre-incubation, and reaction initiation.
-
-
Data Acquisition:
-
Measure the initial reaction velocity (V₀) for every combination of inhibitor and substrate concentration.
-
4.3. Data Analysis & Interpretation
-
Michaelis-Menten Plots: For each fixed inhibitor concentration, plot V₀ versus substrate concentration [S]. This will generate a family of curves.
-
Lineweaver-Burk Plot:
-
Transform the data by calculating the reciprocals: 1/V₀ and 1/[S].
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration. This will generate a family of lines.
-
Interpretation of the plot:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant (off the axes).
-
-
-
Calculate Kinetic Parameters:
-
From the Lineweaver-Burk plot, determine the apparent Vmax (from the y-intercept = 1/Vmax,app) and apparent Km (from the x-intercept = -1/Km,app) for each inhibitor concentration.
-
The inhibition constant (Ki) can then be calculated using secondary plots (e.g., plotting the slope of the Lineweaver-Burk lines vs. [Inhibitor] for competitive inhibition).
-
4.4. Visualization of Inhibition Modes & Data
Caption: Simplified diagrams of enzyme inhibition modes.
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
Table 2: Summary of the effects of different inhibition types on kinetic parameters.[1][2]
Part 5: Concluding Remarks
This application note provides a comprehensive and adaptable protocol for characterizing the . By following this structured approach—from initial compound validation to IC50 determination and detailed mechanistic studies—researchers can generate high-quality, reliable kinetic data. Such data is indispensable for understanding the compound's mechanism of action, establishing structure-activity relationships (SAR), and guiding its journey through the drug discovery pipeline. The principles and methodologies described are foundational in enzymology and pharmacology and can be applied to the study of any novel enzyme inhibitor.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
-
Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Khan Academy. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Pearson. (2022, July 22). Lineweaver-Burk Plot Explained. Pearson+. Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Inhibition. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Solubilization of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the effective solubilization of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, a heterocyclic compound of significant interest in drug discovery and development. Addressing the common challenges associated with benzimidazole derivatives, this document outlines systematic approaches for solvent selection, stock solution preparation, and troubleshooting. The methodologies are designed to ensure solution stability, integrity, and suitability for a wide range of downstream biological and chemical experiments.
Introduction: Physicochemical Context
This compound is a member of the benzimidazole class of compounds. The benzimidazole core is a bicyclic structure composed of fused benzene and imidazole rings. Such compounds are prevalent in medicinal chemistry, forming the backbone of various approved drugs and clinical candidates.[1] The piperazine substituent and the hydrochloride salt form are key determinants of the molecule's physicochemical properties, particularly its solubility.
The hydrochloride salt significantly enhances the aqueous solubility of the parent molecule by introducing an ionizable group.[2] In an aqueous environment, the compound can dissociate, increasing its interaction with polar water molecules. However, like many benzimidazoles, it may still present solubility challenges, especially in neutral pH buffers or organic solvents, due to the relatively non-polar benzimidazole core.[3][4] Understanding this structural balance is crucial for developing a successful solubilization strategy.
Solvent Selection: A Strategic Approach
The choice of solvent is the most critical factor in preparing this compound for experimental use. The ideal solvent should not only fully dissolve the compound at the desired concentration but also be compatible with the specific experimental system (e.g., cell culture, enzymatic assay, in vivo model) and maintain the compound's stability.
Initial Solvent Screening
A preliminary assessment of solubility in common laboratory solvents is recommended. The following table summarizes the expected solubility profile based on the chemical properties of benzimidazole hydrochlorides and related structures.
| Solvent | Type | Expected Solubility | Rationale & Considerations |
| Water | Polar Protic | Moderate to High | The hydrochloride salt form promotes aqueous solubility. Solubility may be pH-dependent; lower pH (acidic) conditions are generally favorable. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Variable | Solubility in physiological buffers (pH ~7.4) may be lower than in pure water due to potential precipitation of the free base form. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for many organic molecules. However, it can be cytotoxic at higher concentrations in cell-based assays. |
| Ethanol (EtOH) | Polar Protic | Moderate | The polar hydroxyl group can interact with the solute.[5] Often used as a co-solvent with water or buffers. |
| Methanol (MeOH) | Polar Protic | Moderate to High | Similar to ethanol, it is a good solvent for polar compounds.[6] Its higher polarity may offer better solubilizing power than ethanol. |
Solvent Selection Decision Framework
To aid in selecting the most appropriate solvent system, the following decision-making workflow is proposed. This framework considers the experimental context to balance solubility with biocompatibility.
Caption: General Solubilization Workflow.
Troubleshooting Common Issues
-
Precipitation upon Dilution in Aqueous Buffer: This is a common issue when diluting a concentrated DMSO stock into a neutral pH buffer like PBS. The compound may be crashing out of solution as its less soluble free base form.
-
Solution: Decrease the concentration of the final working solution. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all samples, including controls. Alternatively, prepare the final solution in a buffer with a slightly lower pH if the experiment allows.
-
-
Compound Fails to Dissolve: Even with assistance (warming, sonication), the compound may not reach the target concentration.
-
Solution: Re-evaluate the chosen solvent. A different solvent or a co-solvent system (e.g., ethanol/water) may be required. [7]It is also possible that the target concentration is above the compound's solubility limit in that specific solvent. Prepare a saturated solution, centrifuge to pellet undissolved material, and quantify the concentration of the supernatant.
-
-
Solution Color Change or Degradation:
-
Solution: Benzimidazoles are generally chemically stable. [3]However, prolonged exposure to high temperatures, extreme pH, or light can cause degradation. Prepare solutions fresh, store them protected from light, and use the mildest possible conditions to achieve dissolution.
-
Conclusion
The successful solubilization of this compound is a foundational step for reliable and reproducible experimental results. By understanding the compound's physicochemical properties and systematically selecting the appropriate solvent and preparation method, researchers can overcome common solubility challenges. The protocols and frameworks provided in this guide offer a robust starting point for utilizing this and similar benzimidazole derivatives in a variety of scientific applications.
References
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PubChem. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
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PubChem. Benzimidazole. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
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Scribd. Benzimidazole (Synthesis). Scribd. Accessed January 20, 2026. [Link]
- Hofmann, K. Chemistry of the Benzimidazoles. Interscience Publishers. Accessed January 20, 2026.
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PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
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Pharmaffiliates. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole Hydrochloride Sesquihydrate. Pharmaffiliates. Accessed January 20, 2026. [Link]
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Organic Syntheses. Benzimidazole. Organic Syntheses. Accessed January 20, 2026. [Link]
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Domanska, U., & Kozlowska, M. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(2), 347–351. [Link]
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ResearchGate. Solubility of Benzimidazoles in Alcohols. ResearchGate. Accessed January 20, 2026. [Link]
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Slideshare. Preparation of benzimidazole. Slideshare. Accessed January 20, 2026. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1-17. [Link]
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MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Accessed January 20, 2026. [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
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Wang, X., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(3), 345-53. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-(Piperazin-1-yl)-1H-benzo[d]imidazole?
A1: The most prevalent and reliable method involves a two-step process. First is the cyclization of o-phenylenediamine with a suitable C1 synthon to form the benzimidazole core, followed by the introduction of the piperazine moiety. A common modern approach utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and effective C1 source to first activate a protected piperazine, which then reacts with o-phenylenediamine.[1][2] An alternative, though often harsher, route involves the direct condensation of o-phenylenediamine with piperazine-1-carboximidamide or similar reagents.[3][4][5]
Q2: Why is 1,1'-Carbonyldiimidazole (CDI) a preferred reagent in this synthesis?
A2: CDI is an excellent activating agent for several reasons.[1][2] It reacts with N-Boc-piperazine to form an activated acylimidazolium intermediate. This intermediate is highly reactive towards the nucleophilic amino groups of o-phenylenediamine. The key advantages are:
-
High Reactivity: The reaction proceeds efficiently under mild conditions.
-
Safety: It avoids the use of more hazardous reagents like phosgene.
-
Clean Byproducts: The byproducts are imidazole and CO2, which are easily removed during work-up.
Q3: What are the critical safety precautions for this synthesis?
A3: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Key chemical-specific hazards include:
-
o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.
-
1,1'-Carbonyldiimidazole (CDI): Highly moisture-sensitive and corrosive.[1] It reacts with water to release imidazole and CO2. Always handle in a dry atmosphere (e.g., under nitrogen or argon).
-
Hydrochloric Acid (HCl): Corrosive. Use appropriate care when preparing and handling HCl solutions for the final salt formation and deprotection step.
Baseline Synthetic Protocol
This protocol provides a reliable, two-step method starting from o-phenylenediamine and N-Boc-piperazine.
Step 1: Synthesis of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve N-Boc-piperazine (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Activation: Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO2) may be observed.
-
Reaction Monitoring: Stir the mixture for 1-2 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the activated piperazine intermediate.
-
Condensation: Add o-phenylenediamine (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-8 hours, monitoring the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature. Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected product.
Step 2: Deprotection and Salt Formation to Yield this compound
-
Deprotection: Dissolve the crude product from Step 1 in a suitable solvent such as methanol or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a concentrated solution of HCl in isopropanol or bubble dry HCl gas through the solution until the pH is strongly acidic (pH < 2).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the slurry in the ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol followed by diethyl ether to remove residual acid and solvent.
-
Drying: Dry the final product under vacuum to a constant weight.
Troubleshooting Guide & Yield Optimization
This section addresses the most common issues encountered during the synthesis.
Problem 1: Consistently Low Yield in Step 1 (Cyclization/Condensation)
| Potential Cause | Explanation & Scientific Rationale | Recommended Action & Troubleshooting |
| Moisture Contamination | CDI is extremely sensitive to moisture. Water will rapidly hydrolyze CDI back to imidazole, rendering it ineffective for activating the piperazine.[1] | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Handle CDI under a robust inert atmosphere. |
| Impure o-phenylenediamine (OPD) | OPD is prone to oxidation, appearing as dark, discolored crystals. Oxidized impurities can interfere with the cyclization reaction, leading to side products and lower yields. | Use high-purity, light-colored OPD. If necessary, purify commercial OPD by recrystallization from hot water with a small amount of sodium hydrosulfite, followed by drying under vacuum.[6] |
| Incomplete Reaction | The condensation reaction may be slow or stall due to insufficient temperature or reaction time. | Monitor the reaction closely using TLC. If the reaction stalls, consider extending the reflux time or increasing the temperature slightly (if using a higher boiling solvent like dioxane). |
| Side Reactions | At elevated temperatures, unreacted OPD can potentially react with the product or intermediates, leading to complex mixtures. | Ensure a slight excess (1.1 eq) of the activated piperazine species is present to fully consume the OPD. Avoid excessive heating beyond what is necessary for the reaction to proceed. |
Problem 2: Formation of Significant Impurities
Q: My final product shows multiple spots on TLC or extra peaks in NMR/HPLC. What are the likely impurities?
A: Impurity formation is a common challenge. Below is a table of likely side products and diagnostic tips.
| Potential Impurity | Formation Mechanism | Identification & Mitigation |
| Benzimidazolone | If CDI is not fully consumed by N-Boc-piperazine, it can react with o-phenylenediamine to form benzimidazolone. | This is often seen if CDI is added too quickly or if the N-Boc-piperazine is impure. Mitigation: Ensure slow, portion-wise addition of CDI. Confirm full activation of piperazine via TLC before adding OPD. |
| 1,3-Disubstituted Benzimidazole | If the reaction conditions are too harsh or if there's an excess of aldehyde (if using an aldehyde-based route), N-alkylation of the benzimidazole ring can occur.[7] | This is less common in the CDI route but can occur in alternative syntheses. Mitigation: Maintain careful stoichiometric control and use moderate temperatures. |
| Unreacted Intermediates | Incomplete reaction will leave starting materials or the Boc-protected intermediate in the final product. | Identification: Compare TLC/HPLC retention times and NMR spectra with authentic standards of starting materials. Mitigation: Ensure complete reaction in both steps. For Step 2, ensure sufficient acid and time are used for complete Boc deprotection. |
Problem 3: Product Purification and Isolation Challenges
Q: My final hydrochloride salt is sticky, oily, or difficult to filter. What can I do?
A: This issue often relates to the choice of solvent during precipitation and washing.
-
Rationale: The hydrochloride salt's solubility is highly dependent on the solvent system. If the solvent has some affinity for the salt, it may "oil out" instead of forming a crystalline solid. Residual starting materials or byproducts can also act as crystallization inhibitors.
-
Troubleshooting Steps:
-
Solvent System: Isopropanol is generally a good choice for precipitating the HCl salt. If it remains oily, try adding a non-polar co-solvent like diethyl ether or MTBE to the slurry to "crash out" the solid.
-
Trituration: If an oil forms, decant the solvent and add fresh, cold diethyl ether. Vigorously stir or sonicate the mixture. This process, known as trituration, can often induce solidification.
-
Purity Check: Ensure the crude free-base from Step 1 is reasonably pure before proceeding to salt formation. If necessary, purify the Boc-protected intermediate by column chromatography (silica gel, using a hexane/ethyl acetate gradient) before deprotection.
-
Process Visualization: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low yield issues in the synthesis.
Caption: Troubleshooting workflow for low yield.
References
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). Pharmaceuticals. Available from: [Link]
- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (2025). World Scientific News.
-
1,1'-Carbonyldiimidazole. Wikipedia. Available from: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. Available from: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. Available from: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Available from: [Link]
- Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (2023). Indian Journal of Heterocyclic Chemistry.
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). PubMed Central. Available from: [Link]
- 2-(BENZIMIDAZOL-2-YL- THIO)ETHYL ]PIPERAZINE OR SALTS THEREOF. (2003).
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PubMed Central.
- This compound. MySkinRecipes.
- Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tublin Modulators with Anthelmintic and Antineoplastic Activity. (2024).
- comparative study of substituted o-phenylenediamine reactivity in condens
- Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine. (2025). BenchChem.
- A process for the optical purification of benzimidazole derivatives. (2003).
- Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2009).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI.
- Purification of piperazine. (1959).
-
o-PHENYLENEDIAMINE. Organic Syntheses. Available from: [Link]
- The condensation of o-phenylenediamine with ketones in the presence of silver nitr
- 2-(Piperidin-3-ylmethyl)-1H-benzimidazole DiscoveryCPR. Sigma-Aldrich.
- Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)
- Recent achievements in the synthesis of benzimidazole deriv
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will address specific, frequently encountered challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
The synthesis of benzimidazoles, particularly through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a cornerstone of heterocyclic chemistry.[1][2] However, the journey from starting materials to a pure, crystalline hydrochloride salt is often complicated by the formation of unwanted side products. This guide provides field-proven insights to help you identify, mitigate, and eliminate these impurities.
Section 1: Understanding the Core Reaction Pathway
The primary route to 2-(Piperazin-1-yl)-1H-benzo[d]imidazole involves the cyclocondensation of a suitable N-substituted piperazine diamine derivative with a one-carbon (C1) electrophile, typically under acidic and dehydrating conditions. The final step involves conversion to the hydrochloride salt to enhance solubility and stability.[1]
Caption: Idealized reaction workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, focusing on the identity and mitigation of side products.
Q1: My final product is persistently colored (yellow to dark brown), and standard recrystallization isn't working. What causes this, and how can I fix it?
A1: Root Cause Analysis: This is a classic sign of oxidation. o-Phenylenediamines are highly susceptible to air oxidation, which forms intensely colored, polymeric, or quinone-like impurities.[3] Even the final benzimidazole product can undergo N-oxidation under harsh conditions, leading to colored N-oxides.[3]
Troubleshooting Protocol: Mitigation & Removal of Colored Impurities
-
Inert Atmosphere: The most crucial preventative step is to run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during the heating phase.[3] This minimizes the oxidation of the electron-rich diamine starting material.
-
Reagent Purity: Verify the purity of your o-phenylenediamine starting material. If it is already discolored, purify it by recrystallization, possibly with the addition of a reducing agent like sodium dithionite (Na₂S₂O₄), before use.
-
Decolorization Treatment: For a discolored crude product, a decolorization step during workup is highly effective.
-
Dissolve the crude benzimidazole free base in a suitable solvent (e.g., boiling water or ethanol).[4]
-
Add a small amount (1-2% w/w) of activated carbon (e.g., Norit).[3][4]
-
Heat the mixture at reflux for 15-30 minutes.
-
Filter the hot solution through a pad of Celite to remove the carbon.
-
Allow the filtrate to cool and crystallize the purified product.
-
Caption: Formation pathway of common colored impurities via oxidation.
Q2: My LC-MS analysis shows a major impurity with a molecular weight roughly double that of my expected product. What is this side product?
A2: Root Cause Analysis: This high-molecular-weight impurity is almost certainly a bis-benzimidazole derivative. This occurs when one molecule of a C1 source capable of double reaction (or impurities therein, like dicarboxylic acids) bridges two molecules of the o-phenylenediamine. For instance, the condensation of o-phenylenediamines with malonic acid is known to produce bis(benzimidazol-2-yl)methanes.
Troubleshooting Protocol: Preventing Dimerization
-
Stoichiometric Control: Ensure precise 1:1 stoichiometry between the diamine and a clean C1 source like formic acid. If using a reagent like cyanogen bromide or phosgene equivalents, slow, controlled addition to the diamine solution is critical to prevent one molecule from reacting twice.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes promote this side reaction.[5] Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed to avoid over-reaction.
-
Purification: While prevention is key, these dimeric impurities can often be separated by column chromatography due to their significantly lower polarity compared to the desired product.
| Parameter | Standard Condition | To Minimize Dimer | Rationale |
| Diamine:C1 Source Ratio | 1 : 1.05 | 1 : 1.0 (strict) | Prevents excess C1 source from bridging two diamine molecules. |
| Addition Method | Batch addition | Slow, dropwise addition | Maintains a low instantaneous concentration of the C1 source. |
| Monitoring | Endpoint check | Time-course (e.g., every 2h) | Allows the reaction to be stopped before the side product accumulates. |
Q3: My NMR and MS data are inconsistent with the benzimidazole structure. I see evidence of a seven-membered ring. How is this possible?
A3: Root Cause Analysis: You are likely forming a 1,5-benzodiazepine derivative. This is a known competing reaction pathway in the synthesis of benzimidazoles, especially when the C1 source is a β-dicarbonyl compound or a β-ketoester.[5] The reaction of o-phenylenediamine can proceed via two different cyclization pathways, leading to either the thermodynamically favored five-membered benzimidazole or the kinetically favored seven-membered benzodiazepine.[6]
Troubleshooting Protocol: Favoring Benzimidazole Formation
-
Choice of Reagents: The most effective solution is to use a C1 source that cannot lead to this pathway. Formic acid, triethyl orthoformate, or dichloromethyl methyl ether are excellent choices that strongly favor benzimidazole formation. Avoid reagents like malonic acid or acetylacetone if benzimidazole is the sole desired product.
-
Reaction Conditions: If you must use a problematic C1 source, thermodynamic control can favor the benzimidazole. This typically involves higher reaction temperatures and strongly acidic conditions (e.g., refluxing in 4N HCl), which can promote the rearrangement of any kinetically formed benzodiazepine to the more stable benzimidazole.
Caption: Competing cyclization pathways leading to the desired product or a benzodiazepine side product.
Q4: The final hydrochloride salt is oily and won't crystallize, or it has poor solubility. How can I obtain a clean, solid salt?
A4: Root Cause Analysis: This issue typically stems from two sources: residual impurities acting as a crystallization inhibitor, or improper salt formation technique, particularly the presence of water. Water can lead to the formation of a hydrate or prevent the formation of a well-defined crystal lattice.
Troubleshooting Protocol: Optimized Hydrochloride Salt Formation
-
Ensure Purity of the Free Base: Before attempting salt formation, ensure the benzimidazole free base is of high purity (>98% by HPLC). Purify by column chromatography or recrystallization if necessary.
-
Anhydrous Conditions: The salt formation must be performed under strictly anhydrous conditions.
-
Dissolve the purified free base in an anhydrous solvent like methanol, ethanol, or ethyl acetate.[1]
-
Use a solution of dry HCl gas in an anhydrous solvent (e.g., 2M HCl in isopropanol or 4M HCl in dioxane) and add it dropwise to the stirred solution of the free base. Alternatively, bubble dry HCl gas directly through the solution.[1]
-
The hydrochloride salt should precipitate as a solid.
-
-
Inducing Crystallization: If the product oils out, try the following:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Add a small seed crystal from a previous successful batch.
-
Cool the solution in an ice bath.
-
If it remains an oil, decant the solvent and triturate the oil with a non-polar solvent like diethyl ether or hexane to induce solidification.
-
-
Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry thoroughly under high vacuum to remove all residual solvent and HCl.
Section 3: Standard Analytical & Purification Protocols
Protocol 3.1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase: A common system is Dichloromethane (DCM) / Methanol (MeOH) in a 9:1 or 8:2 ratio, often with 0.5-1% triethylamine (TEA) to reduce tailing of basic compounds.
-
Visualization: View under UV light (254 nm). The benzimidazole ring is strongly UV-active. Stain with potassium permanganate if necessary.
-
Analysis: The product should have a different Rf value than the starting diamine. The appearance of new spots indicates side product formation.
Protocol 3.2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh size is common).[1]
-
Eluent System: Use a gradient elution starting with a less polar mixture and gradually increasing polarity. For example, start with 100% DCM and gradually increase the percentage of MeOH.[1][7] A typical gradient might be from 0% to 15% MeOH in DCM.[1]
-
Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better separation.
-
Collection: Collect fractions and analyze by TLC to pool the pure product fractions. Evaporate the solvent under reduced pressure.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses. [Link]
-
Tala, S. D., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals. [Link]
-
Shakyawar, D., et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidin-1-yl). World Scientific News. [Link]
-
Tala, S. D., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
- Pallerla, S., et al. (2014). Benzo[D]imidazole derivatives of piperidine and piperazine.
-
ResearchGate. (n.d.). O-phenylenediamine is condensed with a carboxylic acid. [Link]
- BenchChem. (2025).
-
Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Revues Scientifiques Marocaines. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. [Link]
-
Kumar, R., et al. (2021). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Molecular Diversity. [Link]
-
Azarifar, D., et al. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society. [Link]
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Technical Support Center: Optimizing the Synthesis of 2-(piperazin-1-yl)-1H-benzo[d]imidazole
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(piperazin-1-yl)-1H-benzo[d]imidazole. This valuable scaffold is integral to numerous pharmacologically active molecules.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility.
Core Synthesis Pathways: An Overview
The synthesis of the 2-(piperazin-1-yl)-1H-benzo[d]imidazole core typically proceeds through one of several established routes. The most common is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine (OPD) derivative with a suitable carboxylic acid or its equivalent (aldehyde, ester, or nitrile), often under acidic and/or dehydrating conditions.[3][4] Another prevalent method involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of a pre-formed benzimidazole ring with piperazine.[5] The choice of pathway often depends on the availability of starting materials and the desired substitution patterns.
Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that frequently arise during the synthesis.
Q1: My reaction yield is disappointingly low. What are the most common culprits?
A: Low yield is the most frequent issue. The primary causes are often threefold:
-
Incomplete Cyclization/Dehydration: The final ring-closing step to form the imidazole is an equilibrium process. Insufficiently harsh dehydrating conditions (e.g., low temperature, weak acid catalyst, presence of water) can prevent the reaction from going to completion.[3][4]
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of o-phenylenediamine to the piperazine-containing reactant can lead to unreacted starting materials and the formation of side products.
-
Oxidation of o-phenylenediamine (OPD): OPDs are highly susceptible to air oxidation, especially at elevated temperatures, which leads to the formation of colored, polymeric impurities and reduces the amount of starting material available for the desired reaction.
Q2: My post-reaction TLC shows multiple spots. What are the likely side products?
A: Besides unreacted starting materials, common impurities include:
-
Incompletely Cyclized Intermediate: The initial amide intermediate (from the reaction of OPD with a carboxylic acid derivative) may be present if the cyclization step is slow or incomplete.
-
Bis-benzimidazole Formation: If a dicarboxylic acid derivative is used inadvertently or if side reactions occur, you might form a molecule where two benzimidazole rings are linked.
-
Oxidation Products: As mentioned, oxidation of the OPD starting material can lead to a complex mixture of colored impurities that often appear as a streak or multiple spots on a TLC plate.
Q3: The reaction seems to have stalled; my starting material is no longer being consumed according to TLC analysis. What should I check first?
A: A stalled reaction often points to catalyst deactivation or a change in reaction conditions. First, verify the reaction temperature is being maintained. Second, consider the catalyst. If using a strong acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), ensure it hasn't been neutralized by a basic functional group on your reactants or absorbed excessive atmospheric moisture.[6] If the reaction is being run in a solvent, ensure the solvent has not evaporated over a long reaction time, which would drastically change the concentration and heat transfer.
Q4: What is the best solvent for this reaction?
A: The ideal solvent depends on the specific synthetic route.
-
For condensations with carboxylic acids, high-boiling polar solvents like ethanol, dimethylformamide (DMF), or even solvent-free (neat) conditions with a strong acid catalyst are common.[1][3]
-
For reactions involving aldehydes, ethanol is frequently used, often with an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) to facilitate the cyclization.[3][4]
-
For nucleophilic substitution reactions on a 2-chlorobenzimidazole, polar aprotic solvents like DMF or DMSO are typically used to facilitate the reaction with piperazine.[5]
Q5: How critical is rigorous temperature control?
A: It is absolutely critical. For condensation reactions, a specific temperature threshold (often >100 °C) is required to drive the dehydration and cyclization.[3][4] However, excessive temperatures can lead to the degradation of starting materials (especially OPD) and the formation of tar-like byproducts. A controlled reflux or a precise mantle/oil bath temperature is essential for reproducibility and yield optimization.
Q6: What purification methods are most effective for this compound?
A: Column chromatography is the most widely used method for purifying 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives.[3] A gradient elution starting with a non-polar solvent system (like dichloromethane) and gradually increasing the polarity with methanol is typically effective.[3] Recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) can be used to obtain highly pure, crystalline material after chromatographic purification.[7] Given the basic nature of the piperazine and benzimidazole nitrogens, the final product can also be converted to its hydrochloride salt to aid in purification and improve solubility in aqueous media.[7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving persistent experimental issues.
Problem: Persistently Low or No Product Yield
If the FAQs have not resolved your low-yield issue, a more systematic diagnosis is required. Use the following workflow to pinpoint the problem.
Caption: A flowchart for systematically troubleshooting low yields.
Causality Explained:
-
Starting Materials: The integrity of your starting o-phenylenediamine is paramount. If it is dark or discolored, it has likely oxidized, and you are introducing impurities from the start. Verify its purity via NMR or melting point before use.
-
Reaction Conditions: Water is the enemy of the final dehydration step. Using anhydrous solvents and maintaining an inert atmosphere (e.g., Nitrogen or Argon) can significantly prevent OPD oxidation and side reactions, preserving your yield.
-
Catalyst Activity: Acid catalysts like p-TsOH are hygroscopic. An old bottle that has been opened multiple times may have absorbed enough water to reduce its efficacy. Similarly, dehydrating agents must be fresh.
Problem: Work-up and Purification Challenges
Isolating a clean product can be as challenging as the reaction itself.
-
Issue: Product is difficult to extract from the aqueous phase.
-
Reason: The piperazine and benzimidazole moieties are basic and can be protonated, making the molecule water-soluble, especially if the work-up is acidic.
-
Solution: Before extraction with an organic solvent, carefully basify the aqueous layer with a solution like sodium bicarbonate or 30% ammonia solution to a pH > 8.[4] This ensures the product is in its neutral, more organic-soluble form.
-
-
Issue: Product streaks on the silica gel column.
-
Reason: The basic nitrogen atoms in your product can interact strongly with the acidic silica gel, causing poor separation and tailing.
-
Solution: Pre-treat your column slurry and eluent with a small amount of a volatile base, such as triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica and allow your compound to elute cleanly.
-
-
Issue: Product oils out during recrystallization.
-
Reason: This happens when the product is highly soluble in the chosen solvent at high temperatures but has poor solubility at room temperature, causing it to crash out of solution as an amorphous oil rather than forming crystals.
-
Solution: Use a two-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol) while hot. Then, slowly add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow it to cool slowly. This controlled decrease in solubility promotes proper crystal lattice formation.
-
Key Parameter Summary Tables
For quick reference, these tables summarize critical quantitative data for reaction optimization.
Table 1: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Condensation with aldehydes/carboxylic acids.[3] |
| Toluene | 111 | Non-polar | Can be used with a Dean-Stark trap to remove water.[6] |
| DMF | 153 | Polar Aprotic | Condensation and nucleophilic substitution reactions.[1] |
| DMSO | 189 | Polar Aprotic | High-temperature nucleophilic aromatic substitutions.[3] |
| Acetic Acid | 118 | Polar Protic | Can act as both solvent and acid catalyst. |
Table 2: Typical Reaction Conditions
| Parameter | Range | Rationale & Common Issues |
|---|---|---|
| Temperature | 80 - 150 °C | Lower end for substitutions; higher end for condensations.[3][4] Below 80°C, cyclization is often too slow. Above 150°C, risk of decomposition increases. |
| Reaction Time | 4 - 24 hours | Monitor by TLC.[3] Long reaction times at high temps can lead to byproduct formation. |
| Catalyst (Acid) | 0.1 - 1.0 equiv. | For condensations. p-TsOH, HCl, or PPA are common.[6] Excess acid can lead to difficult work-up. |
| Oxidant (for Aldehyd route) | 0.5 - 1.5 equiv. | Na₂S₂O₅ is common.[3][4] It forms an adduct with the aldehyde to facilitate the reaction. |
Optimized Experimental Protocol
This protocol describes a common and reliable method for the synthesis via condensation of an o-phenylenediamine with a piperazine-containing aldehyde, using an oxidizing agent.
Protocol: Synthesis via Reductive Cyclization
Caption: A generalized workflow for the synthesis of 2-(piperazin-1-yl)-1H-benzo[d]imidazole.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, add the substituted o-phenylenediamine (1.0 equivalent), the appropriate piperazine-containing aldehyde (1.0-1.2 equivalents), and sodium metabisulfite (Na₂S₂O₅, 0.5-1.0 equivalent).[3][4]
-
Solvent Addition: Add ethanol as the solvent (a concentration of ~0.1-0.5 M is a good starting point).
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) until the o-phenylenediamine starting material is consumed (typically 4-24 hours).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water, which should cause the crude product to precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts and water-soluble impurities. Dry the crude product under vacuum.
-
Purification: Purify the crude solid using silica gel column chromatography. A typical eluent system is a gradient of 0-15% methanol in dichloromethane.[3] Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][7]
References
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (2025). World Scientific News. This source provides examples of acid catalysis (p-TsOH) in benzimidazole synthesis.
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). Pharmaceuticals. Available at: [Link]
- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc.
-
Taha, M. O., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PubMed Central. Available at: [Link]
-
Lee, K., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central. Available at: [Link]
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (2025). Benchchem.
- Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (2023). Indian Journal of Heterocyclic Chemistry.
- SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES. (2020). European Patent Office.
- 2-(Piperazin-1-yl)-1H-benzo[d]imidazole, 97% Purity, C11H14N4, 100 mg. CP Lab Safety. This is a commercial listing for the target compound.
-
Al-Ghorbani, M., et al. (2022). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. Available at: [Link]
-
Mahajan, B. S., et al. (2024). Design, synthesis, and evaluation of anxiolytic activity of 2-(4-phenylpiperazin-1-yl). ResearchGate. Available at: [Link]
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overcoming solubility issues with 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Technical Support Center: 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Document ID: TSC-BZP-SOL-001
Last Updated: January 20, 2026
First Principles: Understanding the Molecule
Before troubleshooting, it is crucial to understand the physicochemical characteristics of this compound. Its structure dictates its behavior in solution.
-
Weakly Basic Compound: The molecule possesses multiple basic nitrogen atoms in the piperazine and imidazole rings. This makes it a weak base.
-
pH-Dependent Solubility: As a weak base, its solubility is highly dependent on pH. It is significantly more soluble in acidic conditions where the nitrogen atoms are protonated, rendering the molecule charged and polar.[1][2][3] In neutral or alkaline conditions, it converts to the less soluble free base form, which can lead to precipitation.[3]
-
Hydrochloride Salt: The compound is supplied as a hydrochloride (HCl) salt. This pre-protonated form is intended to enhance aqueous solubility.[4][5] However, this does not guarantee solubility under all conditions, especially in buffered systems.
-
pKa Values: The pKa values are critical for predicting the pH at which the compound will ionize. The piperazine ring has two pKa values, typically around 9.7 and 5.3.[6][7] The benzimidazole ring system also contributes to the overall basicity. Predicting the exact pKa of this specific molecule requires specialized software or experimental determination, but we can estimate that significant loss of protonation and solubility will occur as the pH of the solution rises above ~6-7.
Frequently Asked Questions (FAQs)
Q1: Why did my compound dissolve perfectly in water but precipitate when I added Phosphate-Buffered Saline (PBS) pH 7.4?
A1: This is a classic case of pH-dependent solubility for a weakly basic compound.[2][3] Your compound is soluble in unbuffered water because the HCl salt creates a local acidic environment. When you add PBS at pH 7.4, the buffer raises the pH. At this higher pH, the protonated, soluble form of your molecule is deprotonated to its neutral, significantly less soluble free-base form, causing it to precipitate out of solution.
Q2: I'm preparing a stock solution in DMSO. What is the maximum recommended concentration?
A2: While DMSO is a powerful organic solvent, creating overly concentrated stocks can lead to issues. When a concentrated DMSO stock is diluted into an aqueous buffer for an assay, the DMSO concentration drops, and the compound may precipitate if its solubility limit in the final aqueous medium is exceeded. This is known as "carry-over" precipitation. A general best practice is to start with a 10 mM stock in 100% DMSO and ensure the final DMSO concentration in your assay does not exceed 0.5-1% to avoid solvent-induced artifacts.
Q3: Can I just add a little bit of HCl to my buffer to keep the compound dissolved?
A3: While this can work, it's a delicate balance. Adding acid will lower the pH of your entire solution, which may be incompatible with your experimental system (e.g., cell culture, enzyme assays). A more robust strategy is to use a formulation approach, such as co-solvents or cyclodextrins, which can enhance solubility without drastic pH changes.[8]
Q4: I noticed lower than expected solubility when using a buffer containing chloride ions. Why?
A4: This could be due to the "common ion effect."[9][10] Since your compound is a hydrochloride salt, increasing the concentration of chloride ions in the solution can shift the dissolution equilibrium to the left (favoring the solid state), thereby reducing its solubility.[11][12][13] This is more pronounced for salts that are only slightly soluble to begin with.[11]
Troubleshooting Guides & Protocols
Guide 1: Addressing pH-Related Precipitation in Aqueous Buffers
This guide provides a systematic workflow for diagnosing and solving solubility issues arising from pH shifts.
Caption: Troubleshooting workflow for pH-related precipitation.
This high-throughput method helps determine the kinetic solubility limit in your specific buffer.[14][15][16]
-
Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., 200 µM down to 1.56 µM).
-
Add Buffer: Add your target aqueous buffer (e.g., PBS pH 7.4) to all wells, ensuring the final DMSO concentration is consistent and low (e.g., 1%).
-
Incubate: Mix the plate and incubate at room temperature for 1-2 hours.[15]
-
Measure: Read the absorbance or turbidity of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analyze: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Co-solvents increase solubility by reducing the polarity of the aqueous medium.
-
Select Co-solvents: Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Determine Tolerability: Confirm the maximum percentage of the co-solvent your experimental system (e.g., cell line) can tolerate without toxicity.
-
Prepare Co-solvent/Buffer System: Prepare your buffer containing the tolerated percentage of the co-solvent (e.g., PBS with 10% Ethanol).
-
Re-assess Solubility: Repeat the Kinetic Solubility Assessment (Protocol 1A) using this new co-solvent/buffer system to determine the new solubility limit.
Table 1: Comparison of Common Co-Solvents
| Co-Solvent | Typical Concentration Range | Pros | Cons |
| Ethanol | 1-10% | Volatile, well-characterized | Can be toxic to cells at >1% |
| Propylene Glycol | 5-20% | Low volatility, good solubilizer | Can be viscous |
| PEG 400 | 5-25% | Excellent solubilizer, low toxicity | Can interfere with some assays |
Guide 2: Enhancing Intrinsic Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like the free base of your compound, forming a water-soluble inclusion complex.[17][18] This is particularly useful for benzimidazole derivatives.[19][20]
Caption: Cyclodextrin forms a soluble complex with a hydrophobic drug.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of benzimidazoles.[20]
-
Prepare CD Stock: Prepare a concentrated stock solution of HP-β-CD in your desired buffer (e.g., 40% w/v in PBS pH 7.4).
-
Create CD Dilutions: In a microcentrifuge tube or 96-well plate, create a serial dilution of the HP-β-CD stock with your buffer to get a range of concentrations (e.g., 20%, 10%, 5%, 2.5%, 1.25%, 0% w/v).
-
Add Compound: Add an excess of your solid this compound to each tube. The goal is to have undissolved solid remaining at the bottom.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. This is a measure of thermodynamic solubility.[21]
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the optimal cyclodextrin concentration for your needs.
References
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
- Licka, M., et al. (2011). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Pharmaceutical Development and Technology.
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). Request PDF. Retrieved January 20, 2026, from [Link]
- Fouconnier, B., et al. (2014). Encapsulation of biocides by cyclodextrins: toward synergistic effects against pathogens.
-
Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
- Bahlakeh, G., et al. (2021). Benzimidazole loaded β-cyclodextrin as a novel anti-corrosion system; coupled experimental/computational assessments. Journal of Colloid and Interface Science.
- Leonardi, D., et al. (2019). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole.
- Rodrigues, L. N. C., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences.
- Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- Tsume, Y., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences.
-
Common-ion effect. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Common ion effect. (2021). BYJU'S. Retrieved January 20, 2026, from [Link]
-
Common Ion Effect on Solubility of Ionic Salts. (n.d.). CK-12 Foundation. Retrieved January 20, 2026, from [Link]
-
Kinetic Solubility Testing Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved January 20, 2026, from [Link]
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI.
- Effect of chloride ion on dissolution of different salt forms of haloperidol. (2009).
- (PDF) Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024).
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). PubMed.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. Retrieved January 20, 2026, from [Link]
-
Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved January 20, 2026, from [Link]
- Patel, N., et al. (2025). A Review of Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023).
- US20100204470A1 - method for salt preparation. (n.d.). Google Patents.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Khalili, F., et al. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
- (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2014).
-
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole Hydrochloride Sesquihydrate. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
-
Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]3)
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Technical Support Center: Purification of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically arise from three main sources: the starting materials, side reactions during synthesis, and degradation.
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Unreacted Starting Materials: Residual o-phenylenediamine and piperazine are common starting material impurities. Their presence often indicates an incomplete reaction.[1]
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Side-Reaction Products: The synthesis of benzimidazoles can sometimes lead to the formation of 1,2-disubstituted benzimidazoles.[1] Additionally, the piperazine moiety can undergo side reactions, leading to impurities such as N-alkylated piperazines or pyrazines.[2][3]
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Structurally Similar Impurities: These are the most challenging to remove. For instance, if the benzimidazole ring is formed via condensation with a carboxylic acid derivative, related benzimidazoles from other trace carboxylic acids may form. These often co-precipitate with the desired product during crystallization.[1][2]
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Degradation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can introduce colored impurities into the final product.[1]
Q2: What are the key physicochemical properties of this compound that make its purification challenging?
A2: The purification challenges are rooted in the compound's hybrid structure, which combines a benzimidazole core with a piperazine ring.
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High Polarity and Basicity: The piperazine ring contains two nitrogen atoms, making the molecule highly polar and basic.[2] This high polarity dictates its solubility, making it soluble in polar solvents like water and alcohols but generally insoluble in non-polar organic solvents like hexanes or toluene.
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Strong Intermolecular Interactions: The benzimidazole core can participate in hydrogen bonding (N-H---N) and π-π stacking, while the piperazine nitrogens are strong hydrogen bond acceptors. As a hydrochloride salt, ionic interactions are also present. These strong forces can make it difficult to find a suitable single solvent for recrystallization and can cause issues in chromatography.
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Interaction with Silica Gel: The basic nature of the piperazine moiety leads to strong, often irreversible, binding to the acidic silanol groups on the surface of standard silica gel.[4] This results in significant peak tailing, poor separation, and sometimes complete loss of the compound on the column.
Q3: What is the best general strategy for purifying this compound?
A3: A multi-step approach is typically most effective. The optimal strategy depends on the impurity profile of your crude material. A general workflow is to start with crystallization to remove the bulk of impurities, followed by chromatography if high purity is required and structurally similar impurities persist.
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Initial Purification by Recrystallization: This is the most efficient method for removing non-polar impurities and those with significantly different solubility profiles. Given that the compound is a hydrochloride salt, a polar solvent system like methanol/ethyl acetate or ethanol/water is a good starting point.[5]
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Characterization: After the initial purification, analyze the product's purity by HPLC, LC-MS, and NMR to identify any remaining impurities.
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Chromatographic Purification (if necessary): If recrystallization fails to remove closely related impurities, column chromatography is required. It is crucial to use a modified mobile phase to mitigate the issues caused by the compound's basicity.[4][6]
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Final Salt Re-formation/Precipitation: After chromatography (which is often performed on the free base), the pure fractions are combined, and the hydrochloride salt is re-formed and precipitated to yield the final, pure product.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Low yield or "oiling out" during recrystallization.
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Symptoms: A significant portion of your product remains in the mother liquor after cooling, or the product separates as an oil instead of a crystalline solid.
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Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Solvent Choice | The solvent may be too good, keeping the compound dissolved even at low temperatures. "Oiling out" occurs if the solution becomes supersaturated at a temperature above the compound's melting point. | Select a solvent in which the compound is highly soluble when hot but sparingly soluble when cold. Use a two-solvent system (a "solvent" and an "anti-solvent"). For example, dissolve the compound in a minimal amount of hot methanol and then slowly add an anti-solvent like ethyl acetate or diethyl ether until turbidity persists. Then, allow it to cool slowly. |
| Cooling Too Rapidly | Rapid cooling does not provide enough time for an ordered crystal lattice to form, promoting oiling or the formation of very fine, impure crystals that are difficult to filter. | Allow the crystallization mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Seeding the solution with a small, pure crystal can promote proper crystallization. |
| Presence of Impurities | Certain impurities can inhibit crystal lattice formation, acting as "crystal poisons" and leading to oiling. | If oiling persists, try to purify the material first by a different method, such as a quick filtration through a silica plug (with a TEA-modified eluent) to remove major impurities, and then attempt recrystallization again. |
Problem 2: Persistent impurities are observed in NMR/HPLC after recrystallization.
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Symptoms: Your product appears crystalline and has a sharp melting point, but analytical data shows the presence of one or more persistent impurities.
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Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Recommended Solution |
| Co-precipitation of Structurally Similar Impurities | Impurities with very similar structures and polarities to your target compound can fit into its crystal lattice and co-precipitate, making them extremely difficult to remove by crystallization alone.[2] | This scenario necessitates purification by column chromatography, which separates compounds based on subtle differences in their interaction with the stationary phase. See Protocol 2 for a detailed method. |
| Formation of a Stable Solvate | The compound may have crystallized with solvent molecules incorporated into the crystal lattice.[7] This is common with polar solvents and can be mistaken for an impurity in NMR spectra. | Dry the sample under a high vacuum for an extended period, possibly with gentle heating, to remove the solvent. Analyze the sample again. If the "impurity" peaks are gone, it was a solvate. |
Problem 3: Severe peak tailing and poor separation during silica gel chromatography.
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Symptoms: During column chromatography, the product elutes as a broad, tailing band instead of a sharp peak, leading to poor separation from impurities.[4]
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Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Recommended Solution |
| Strong Acid-Base Interaction | The basic nitrogen atoms of the piperazine moiety are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This slows the compound's movement down the column in an uneven manner, causing tailing. | Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is standard.[4] The TEA will compete with your compound for the acidic sites on the silica, allowing your product to elute more cleanly. Alternatively, ammonia in methanol (e.g., a 98:2 DCM:7N NH3 in MeOH eluent) can be very effective. |
| Improper Sample Loading | Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause band broadening at the top of the column. | Use the Dry Loading Technique: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (like DCM or methanol), add silica gel (2-3 times the mass of your compound), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column. |
Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for deciding on the appropriate purification strategy based on the initial assessment of your crude product.
Caption: Decision workflow for purification strategy.
Protocol 1: Recrystallization from a Methanol/Ethyl Acetate System
This protocol is designed to purify the hydrochloride salt by leveraging its high solubility in hot methanol and poor solubility in ethyl acetate.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid. Keep the solution heated and stirred on a hot plate.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Anti-Solvent Addition: While the methanol solution is still hot and stirring, slowly add ethyl acetate dropwise. You will observe the solution becoming turbid. Continue adding until the turbidity persists.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals (the "filter cake") with a small amount of cold ethyl acetate or a cold mixture of methanol/ethyl acetate to remove any residual soluble impurities.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with a Triethylamine-Modified Eluent
This protocol is intended for separating the free base form of the compound from closely related impurities. The hydrochloride salt must first be neutralized.
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Neutralization (Salt to Free Base):
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Dissolve the crude hydrochloride salt in water or a mixture of DCM/methanol.
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Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution and stir until the pH of the aqueous layer is basic (>8).
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Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of DCM and methanol. Add 1% TEA to the eluent and observe the effect on the Rf and spot shape. Aim for an Rf value of 0.2-0.4 for your product.
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Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (containing 1% TEA).
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Sample Loading (Dry Load Recommended): Dissolve the crude free base in a minimal amount of DCM. Add a small amount of silica gel and concentrate to dryness. Load the resulting powder onto the top of the packed column.
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Elution: Run the column, collecting fractions and monitoring the elution by TLC. A gradient elution (e.g., starting with 100% DCM and gradually increasing the percentage of methanol) is often effective.
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Fraction Pooling and Salt Formation:
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Combine the pure fractions (as determined by TLC).
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Remove the solvent and TEA under reduced pressure.
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Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or methanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) with stirring.
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The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Drying: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent (e.g., ether), and dry under high vacuum.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- ResearchGate. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
- MDPI. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism.
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Technical Support Center: A-Z Guide to Characterizing Novel Small Molecule Inhibitors and Minimizing Off-Target Effects
Introduction: The discovery of a novel bioactive compound, such as one based on the 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride scaffold, marks a critical first step in a long journey of rigorous scientific validation. While initial screens may reveal a promising phenotype, the true measure of a compound's utility lies in its specificity. Off-target effects—the unintended interactions of a molecule with proteins other than the primary target—can lead to misleading data, confounding results, and significant wasted resources.
This comprehensive guide is designed for researchers, scientists, and drug development professionals who are characterizing novel small-molecule inhibitors. It provides a structured, field-proven framework for identifying and minimizing off-target effects, ensuring that the observed biological outcomes can be confidently attributed to the intended mechanism of action. We will use the benzimidazole scaffold as a running example to illustrate a universal workflow applicable to any new chemical entity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the immediate questions researchers face when beginning to characterize a new compound.
Q1: I have a novel compound, but I'm unsure of its primary target or potential off-targets. Where do I start?
A: Begin with a combination of computational and experimental approaches. Use the compound's structure to search databases like PubChem or ChEMBL for structurally similar molecules, which can provide clues about potential target classes (e.g., kinases, GPCRs). Experimentally, a broad initial screen, such as a wide-panel kinase screen or a proteomics-based approach, can help identify initial protein binders. For example, compounds with a benzimidazole core have been associated with a wide range of targets, including kinases and inflammatory pathway proteins[1].
Q2: What is a sensible starting concentration for my cellular assays if the IC50/EC50 is unknown?
A: When the potency of a compound is unknown, it is crucial to perform a wide-range dose-response experiment. A common starting point is a logarithmic dilution series spanning from 10 nM to 100 µM. This broad range helps to capture the full sigmoidal dose-response curve, identifying the concentrations that produce minimal, partial, and maximal effects, as well as any potential toxicity at high concentrations.
Q3: My compound produces the expected phenotype in my cell-based assay. How can I be certain this is an on-target effect?
A: Phenotypic observation is only the first step. True validation requires orthogonal approaches—using different methods to ask the same question. The gold standard is to demonstrate that the phenotype disappears when the target protein is removed or mutated. This can be achieved through genetic methods like CRISPR/Cas9-mediated knockout of the target gene.[2][3][4] If cells lacking the target protein no longer respond to your compound, you have strong evidence for on-target activity. Another key strategy is to use a structurally unrelated inhibitor of the same target; if it recapitulates the phenotype, it strengthens your claim.[5][6]
Q4: What are the most common experimental pitfalls that lead to misinterpreting off-target effects?
A: The most common pitfall is using a single, high concentration of the compound across all experiments. At high concentrations, even selective compounds can bind to numerous off-targets. Another error is failing to use appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control (a known inhibitor). Finally, relying solely on one assay type can be misleading. A compound might inhibit a purified enzyme in a biochemical assay but fail to engage the target in a cellular context due to poor permeability or rapid efflux.
Part 2: Troubleshooting and Experimental Guides
This section provides detailed workflows for rigorously characterizing your inhibitor.
Guide 1: Establishing the Optimal Concentration with Dose-Response Analysis
The foundation of any pharmacological study is a well-executed dose-response curve. It is the primary tool for determining the potency (EC50/IC50) and efficacy of a compound and for defining a concentration window where on-target effects are most likely to dominate.
Causality and Rationale: A dose-response curve is not merely about finding a single "effective" concentration. It reveals the relationship between dose and effect. A steep curve suggests a specific interaction, while a shallow curve may indicate multiple, lower-affinity interactions (potential off-targeting) contributing to the overall effect. Performing this analysis in your specific cell system is critical, as potency can vary significantly between cell types.[7]
Experimental Protocol: Generating a Dose-Response Curve for a Cell Viability Assay
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Cell Seeding: Plate your cells in a 96-well plate at a pre-optimized density to ensure they are in the logarithmic growth phase for the duration of the experiment.[7]
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Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your compound (e.g., this compound) in the appropriate cell culture medium. Start from a high concentration (e.g., 100 µM) down to the low nanomolar range. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
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Treatment: Add the compound dilutions to the cells and incubate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
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Assay Readout: Use a validated method to measure cell viability, such as a resazurin-based assay (e.g., alamarBlue™) or an ATP-based assay (e.g., CellTiter-Glo®).
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Data Analysis: Normalize the data with the vehicle control representing 100% viability and a "cells-killed" control (e.g., treated with a toxin like staurosporine) as 0%. Plot the normalized response against the log of the compound concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50.[8][9]
Data Interpretation Table:
| Parameter | Description | Example Value | Interpretation |
| Top Plateau | Maximum possible response (should be near 100%). | 101.2% | The compound does not cause proliferation at low doses. |
| Bottom Plateau | Minimum possible response (efficacy). | 8.5% | The compound achieves >90% inhibition of cell viability. |
| IC50 | The concentration that produces 50% of the maximal response. | 1.5 µM | This is the key measure of the compound's potency. |
| Hill Slope | The steepness of the curve. | -1.2 | A slope near -1 suggests a standard 1:1 binding interaction. |
Guide 2: Orthogonal Methods for On-Target Validation
Method A: Genetic Target Invalidation with CRISPR/Cas9
Causality and Rationale: The most definitive way to prove on-target action is to remove the target.[11] CRISPR/Cas9 technology allows for the precise knockout (KO) of the gene encoding your target protein.[2][4] If your compound is truly on-target, the KO cells should be resistant to the compound's effects, as the protein it is designed to inhibit is no longer present.
Workflow for CRISPR-based Target Validation:
Caption: CETSA® melt curves showing compound-induced stabilization.
Method B: Kinome Scanning
Causality and Rationale: If your compound is suspected to be a kinase inhibitor, its selectivity profile across the human kinome is a critical piece of data. Kinome scanning services utilize large panels of purified kinases (often over 400) to measure the binding affinity or inhibitory activity of a compound against each one. [12][13][14]This provides a comprehensive map of both on-target potency and off-target interactions, guiding lead optimization efforts to improve selectivity. [15][16] Interpreting the Results:
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Primary Target: Confirm high-affinity binding to your intended kinase.
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Off-Targets: Identify any other kinases that are inhibited, particularly those within a 10- to 30-fold affinity window of the primary target.
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Selectivity Score: Many services provide a selectivity score, which quantifies how specific the compound is for its primary target versus the rest of the kinome. This is invaluable for comparing different chemical series.
Part 3: Summary of Key Strategies
This table summarizes the recommended validation workflow for any novel small-molecule inhibitor.
| Experimental Stage | Key Question | Recommended Technique(s) | Rationale |
| 1. Initial Characterization | What is the compound's potency and efficacy? | Dose-Response Curve | Defines the optimal concentration range and provides initial clues about the mechanism. |
| 2. On-Target Validation | Is the observed phenotype due to inhibition of the intended target? | CRISPR/Cas9 Knockout; Structurally Unrelated Inhibitor | Provides definitive genetic or pharmacological proof of the on-target mechanism. |
| 3. Biophysical Confirmation | Does the compound physically bind to the target in a cellular environment? | Cellular Thermal Shift Assay (CETSA®) | Directly demonstrates target engagement in a physiologically relevant context. |
| 4. Selectivity Profiling | What other proteins does the compound interact with? | Kinome Scanning; Proteome-wide Profiling | Maps the compound's selectivity profile to anticipate potential off-target liabilities. |
By systematically applying these principles and techniques, researchers can build a robust data package that validates their novel inhibitor, minimizes the risk of misleading results from off-target effects, and paves the way for successful downstream research and development.
References
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Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare.com. [Link]
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Le, T. H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23). [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
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Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 3(4), 31–38. [Link]
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Bitesize Bio. (2025, January 9). Validating CRISPR: How to Confirm Successful Editing. Bitesize Bio. [Link]
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Lento, W., et al. (2014). Identification and characterization of a novel small-molecule inhibitor of β-catenin signaling. Molecular Pharmacology, 86(4), 406-415. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. Cancer Research, 59(11), 2566-2569. [Link]
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Gocke, C. B., et al. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood, 110(11), 3463. [Link]
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Pelago Bioscience. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]
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Stevers, M. P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2496-2504. [Link]
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Pelago Bioscience. (n.d.). CETSA. Pelagobio.com. [Link]
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Digital Commons @ USF. (2020). Discovery and Characterization of Small Molecule Inhibitors of Bromodomains. University of South Florida. [Link]
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Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 11(1), e56. [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
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Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]
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Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]
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Dunn, S. E., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLOS ONE, 14(1), e0210986. [Link]
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Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
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Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
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Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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Jäkel, H., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 973. [Link]
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Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. CDD Support. [Link]
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Zhang, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(2), 175-183. [Link]
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CP Lab Safety. (n.d.). 2-(Piperazin-1-yl)-1H-benzo[d]imidazole, 97% Purity. CP Lab Safety. [Link]
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PubChem. (n.d.). 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. National Center for Biotechnology Information. [Link]
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Technical Support Center: Stabilizing 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride Derivatives
Here is the technical support center guide for enhancing the stability of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride derivatives.
Introduction
The 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including anticancer and anti-inflammatory activities.[1][2][3] As researchers and drug development professionals, obtaining consistent and reliable experimental data is paramount. However, the inherent chemical nature of this scaffold can present stability challenges that, if unaddressed, may lead to inconsistent results, loss of potency, and the formation of unknown impurities.
This technical support center is designed to serve as a practical resource for scientists encountering stability issues with these derivatives. We will move beyond simple procedural lists to explain the underlying chemical principles driving degradation. This guide provides troubleshooting FAQs, detailed experimental protocols, and expert insights to help you diagnose, mitigate, and control the stability of your compounds, ensuring the integrity and reproducibility of your research.
Section 1: Foundational Stability Concerns & FAQs
This section addresses high-level questions that often arise during the initial handling and use of this compound derivatives.
Q1: My experimental results are inconsistent, especially in cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent biological or analytical results are a classic indicator of compound degradation.[4] If you observe a drop in potency over the course of an experiment, variability between freshly prepared and stored solutions, or unexpected changes in physical appearance, compound stability should be your primary suspect.
Senior Application Scientist's Insight: The piperazine and benzimidazole moieties, while central to the molecule's activity, are also its primary points of vulnerability. The N-H group on the benzimidazole ring and the secondary amine in the piperazine ring can be susceptible to environmental factors.[5][6] Degradation doesn't just reduce the concentration of your active compound; it can also introduce new, unknown compounds (degradants) into your experiment. These degradants may be inactive, have their own biological activity, or even be cytotoxic, directly confounding your results. Therefore, it is crucial to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in single-use aliquots to prevent repeated freeze-thaw cycles.[4]
Q2: What is the purpose of the hydrochloride (HCl) salt, and how does it impact stability?
A2: The hydrochloride salt form is critical for enhancing both the aqueous solubility and the chemical stability of the parent compound.[7][8][9][10] The piperazine moiety is basic, and reacting it with hydrochloric acid protonates one or both of its nitrogen atoms, forming a more stable and water-soluble ammonium salt.[7][11]
Senior Application Scientist's Insight: The protonation of the piperazine nitrogen serves a key protective function. The lone pair of electrons on the nitrogen is a primary site for oxidative degradation. By converting the amine to an ammonium ion (R₃N → R₃NH⁺), this electron pair is engaged in a bond with a proton, making it significantly less available to react with atmospheric oxygen or other oxidizing agents.[7] This is a fundamental strategy to enhance the shelf-life of the solid compound and its stability in acidic aqueous solutions. However, be aware that dissolving the HCl salt in a neutral or alkaline buffer (e.g., PBS at pH 7.4) will deprotonate the ammonium ion, regenerating the more reactive free base form and potentially increasing its susceptibility to degradation in solution.
Q3: I've noticed my solid compound (or its solution) developing a yellow or brown tint over time. What is causing this discoloration?
A3: Discoloration is a common visual cue for chemical degradation, typically pointing towards oxidation or photodegradation.[4] Aromatic systems and nitrogen-containing heterocycles, like benzimidazoles, can form highly conjugated chromophores upon degradation, which absorb visible light and appear colored.
Senior Application Scientist's Insight: There are two likely culprits for the color change:
-
Oxidation: The benzimidazole ring system can undergo oxidative degradation, potentially at the carbocyclic (benzene) ring adjacent to the imidazole nucleus.[5] This process can be accelerated by exposure to air (atmospheric oxygen), trace metal ions, or peroxide contaminants in solvents. Storing the solid compound under an inert atmosphere (like argon or nitrogen) and using high-purity, peroxide-free solvents can mitigate this.[12]
-
Photodegradation: Benzimidazole derivatives are known to be photosensitive, especially when in solution.[13][14][15] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions, such as the formation of dehydrodimers or ring-opening products.[16] Always store both solid materials and solutions in amber vials or otherwise protected from light.
Section 2: Troubleshooting Specific Degradation Pathways
This section delves into specific experimental scenarios and provides targeted troubleshooting advice.
Q4: My compound's concentration, measured by HPLC, decreases significantly after preparing it in an aqueous buffer for my experiments. What's happening and how do I fix it?
A4: The decrease in concentration in aqueous media is most likely due to pH-dependent degradation or poor solubility of the free base at the buffer's pH. The stability of piperazine and benzimidazole derivatives can be highly pH-sensitive.[4][12]
Senior Application Scientist's Insight: The hydrochloride salt renders the compound soluble and relatively stable in acidic conditions. When you introduce it to a buffer, especially one at or above neutral pH, two things can happen:
-
Conversion to Free Base & Precipitation: The buffer's pH may be high enough to deprotonate the piperazinyl ammonium salt, converting it back to the less soluble free base. If the concentration is high enough, the free base may precipitate out of solution, leading to an apparent loss of compound when the supernatant is analyzed.
-
Base-Catalyzed Degradation: In alkaline conditions, the compound may be susceptible to base-catalyzed hydrolysis or other degradation pathways.
Troubleshooting Steps:
-
Conduct a pH-Stability Profile: Prepare solutions of your compound in a series of buffers across a relevant pH range (e.g., pH 3 to pH 9). Monitor the concentration over time (e.g., 0, 2, 8, 24 hours) using a stability-indicating HPLC method. This will identify the pH at which your compound is most stable.
-
Optimize Formulation: If possible, use a buffer system that maintains the optimal pH identified above. For many amine hydrochloride salts, a slightly acidic pH (e.g., 4-6) provides the best balance of stability and biological compatibility for many assays.
-
Use Co-solvents: If solubility is the primary issue, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to your aqueous buffer, if your experimental system permits.[17]
Q5: I suspect my compound is degrading due to oxidation or light. How can I definitively test for this and what are the best preventative measures?
A5: To confirm sensitivity to oxidation and light, you should perform a forced degradation study.[18][19] This involves intentionally exposing your compound to oxidative and photolytic stress conditions and monitoring the formation of degradants.
Senior Application Scientist's Insight: Forced degradation is a cornerstone of stability testing.[18] It not only confirms vulnerabilities but also helps in the development of a robust, stability-indicating analytical method that can separate the parent compound from its degradation products.
Preventative Measures:
-
For Oxidation:
-
Inert Atmosphere: When working with solutions for extended periods, sparge your solvents with an inert gas (nitrogen or argon) before dissolving the compound. You can also blanket the headspace of the vial with the inert gas before sealing.[12]
-
Antioxidants: If compatible with your experimental system, consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation.[4]
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like EDTA can sequester these metals and improve stability.
-
-
For Photodegradation:
-
Light-Resistant Containers: Always use amber glass vials or tubes for storage and during experiments.[4]
-
Controlled Lighting: Conduct experimental manipulations under yellow light or in a darkened room whenever possible.
-
ICH Q1B Guidelines: For formal photostability testing, follow the International Council for Harmonisation (ICH) Q1B guideline, which specifies conditions for exposure to light sources.[13]
-
Section 3: Analytical & Experimental Protocols
Accurate stability assessment relies on robust analytical methods. This section provides detailed protocols for key experiments.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to investigate the stability of your this compound derivative under various stress conditions.
Objective: To identify potential degradation pathways and generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
Your benzimidazole derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV/PDA detector and ideally a Mass Spectrometer (LC-MS)
-
Photostability chamber (optional, can be substituted with a calibrated light source)
-
Calibrated oven and pH meter
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., a methanol/water mixture).
-
Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for 5-20% degradation of the active compound.[20] You may need to adjust time, temperature, or reagent concentration.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80°C for a set period (e.g., 2-8 hours).[12]
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature or slightly elevated (e.g., 40-60°C) for a set period.[12]
-
Oxidative Degradation: Mix with 3-6% H₂O₂. Keep at room temperature, protected from light, for a set period (e.g., 8-24 hours).[4][12]
-
Thermal Degradation:
-
Photolytic Degradation: Expose the solution (in a quartz cuvette or clear vial) to a light source as per ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours).[4] Run a dark control sample in parallel.
-
-
Sample Treatment: Before analysis, cool samples to room temperature. Neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank by a suitable HPLC method (see Protocol 2). A PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS is invaluable for obtaining mass information on the degradants.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent drug from all potential degradation products generated during forced degradation studies.
-
Column Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
If peak shape is poor (tailing) for the basic piperazine moiety, consider a column with base-deactivated silica or a different stationary phase like phenyl-hexyl or cyano.[4]
-
-
Mobile Phase Optimization:
-
Aqueous Component: Use a buffer to control the pH. A buffer of 0.1% formic acid or phosphoric acid in water (pH ~2.5-3.5) is a good starting point to ensure the piperazine is protonated and interacts well with the stationary phase.
-
Organic Modifier: Use acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
Peak Tailing: If tailing persists, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help by competing for active sites on the silica backbone.[4]
-
-
Elution Mode:
-
Begin with a simple isocratic method (e.g., 70% aqueous: 30% organic).
-
If co-elution occurs, develop a gradient elution method. A typical gradient might run from 10% to 90% organic over 20-30 minutes. This is often necessary to resolve early-eluting polar degradants from the more retained parent compound and late-eluting non-polar degradants.
-
-
Method Validation: Once you have a method that shows baseline separation of the parent peak from all degradant peaks, you must validate it according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.
Section 4: Data Summary & Visualization
Table 1: Summary of Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Typical Reagents & Conditions | Primary Moiety Affected | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Benzimidazole (under harsh conditions) | Ring-opened products |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT-60°C | Benzimidazole (less common) | Hydrolytic degradants |
| Oxidation | 3-30% H₂O₂, Room Temp | Piperazine & Benzimidazole Rings | N-oxides, hydroxylated species, ring-opened products, imidazolones.[5][12][21] |
| Photolysis | ICH Q1B light exposure | Benzimidazole Ring | Dehydrodimers, ring-opened products (isocyanates), photo-rearranged isomers.[15][16] |
| Thermal (Heat) | 80-100°C (solid or solution) | Entire Molecule | General decomposition, often accelerating other degradation pathways like oxidation.[6][13] |
Diagrams and Workflows
Caption: Workflow for troubleshooting compound stability issues.
Caption: Potential degradation pathways under stress conditions.
References
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Pharma Info Nepal. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
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Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets?
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Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
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Symbolism. (n.d.). Hydrochloride salt: Significance and symbolism.
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate.
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The Diamondback. (2023). What Is Hydrochloride Utilized for in Tablets?
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ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics.
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BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
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Defense Technical Information Center. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System.
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Roy, V. A. L., et al. (n.d.). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. PubMed Central.
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BenchChem. (2025). A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives.
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Zimecki, M., et al. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica.
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Yilmaz, H., & Yilmaz, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
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Reva, I., Lapinski, L., & Nowak, M. J. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.
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Al-Janabi, M. H., & Attia, K. A. (n.d.). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology.
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National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database.
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BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
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Mondal, S., & Singh, R. P. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances.
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ResearchGate. (n.d.). Oxidative formation of benzimidazole paired with the reduction of CO2.
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Google Patents. (n.d.). Method for stabilizing benzimidazole compounds.
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Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.
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Diop, M., et al. (n.d.). Development of stability indicating method for quality assessment of African Albendazole tablets. Research Square.
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Wang, D., et al. (n.d.). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry.
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Sigma-Aldrich. (n.d.). This compound.
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Lee, S., et al. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. PubMed.
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PharmTech. (2022). Forced Degradation – A Review.
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Freeman, S. (n.d.). Thermal degradation of piperazine and its structural analogs. ResearchGate.
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
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Arnold, E. P., Mondal, P. K., & Schmitt, D. C. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science, 22(1), 1-5.
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Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate.
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Khan, A., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. PubMed Central.
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Sexton, A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
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National Institutes of Health. (n.d.). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
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BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
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Sharma, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
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Stötzer, T., et al. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. ResearchGate.
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Guchhait, S. K., & Golder, M. (2021). Synthetic Strategies for Benzimidazole-Based Heterocycles via Transition Metal–Catalyzed C–H Annulation. The Journal of Organic Chemistry.
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Türker, F., et al. (n.d.). Benzimidazolium Salts Bearing Nitrile Moieties: Synthesis, Enzyme Inhibition Profiling, and Molecular Docking Analysis for Carbonic Anhydrase and Acetylcholinesterase. PubMed.
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ResearchGate. (n.d.). Facile strategy for the synthesis of antimicrobial poly(vinyl chloride) functionalized with benzimidazole.
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Wang, Z., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(2), 223-231.
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Al-Ostath, A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
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ResearchGate. (n.d.). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies.
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Validation & Comparative
Confirming the Biological Target of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzimidazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds. This guide provides an in-depth technical analysis to confirm the primary biological target of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, a molecule of significant interest for its potential therapeutic applications. Through a comparative approach, we will explore its likely mechanisms of action, contrasting its potential performance with established alternatives, and provide detailed experimental protocols for validation.
Unveiling the Primary Targets: Tubulin and Topoisomerase I
While direct, conclusive studies on this compound are limited in publicly available literature, extensive research on structurally related benzimidazole-piperazine hybrids strongly points towards two primary intracellular targets: tubulin and topoisomerase I . Both are critical for cell division and proliferation, making them key targets in oncology.
The core hypothesis is that this compound exerts its biological effects, most notably antiproliferative and cytotoxic activities, by interfering with either microtubule dynamics or DNA topology. This guide will therefore focus on the experimental validation of these two potential mechanisms of action.
The Competing Hypotheses: A Fork in the Cellular Road
The interaction of this compound with either tubulin or topoisomerase I leads to distinct downstream cellular consequences, ultimately culminating in cell cycle arrest and apoptosis.
Caption: Competing mechanisms of action for this compound.
Comparative Analysis: Performance Against Established Modulators
To objectively assess the potential of this compound, its performance should be benchmarked against well-characterized inhibitors of tubulin and topoisomerase I.
| Target | Alternative Compound | Mechanism of Action | Reported IC50 (Tubulin Polymerization) | Reported IC50 (Topoisomerase I Inhibition) | Primary Application |
| Tubulin | Colchicine | Binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization. | ~2.5 µM | Not Applicable | Anti-inflammatory (gout), experimental anticancer agent |
| Tubulin | Nocodazole | A synthetic benzimidazole derivative that binds to β-tubulin and disrupts microtubule assembly. | ~0.1-1 µM | Not Applicable | Cell synchronization, experimental anticancer agent |
| Topoisomerase I | Camptothecin | Stabilizes the topoisomerase I-DNA covalent complex, leading to DNA single-strand breaks. | Not Applicable | ~0.1-1 µM | Anticancer |
| Topoisomerase I | Topotecan | A water-soluble analog of camptothecin with a similar mechanism of action. | Not Applicable | ~0.1-0.5 µM | Anticancer (ovarian, lung, cervical) |
Experimental Workflows for Target Validation
To definitively identify the biological target of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for this investigation.
Workflow 1: Investigating Tubulin Polymerization Inhibition
This workflow aims to determine if the compound directly interacts with tubulin to inhibit microtubule formation.
Caption: Experimental workflow for validating tubulin inhibition.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the test compound on the polymerization of purified tubulin in a cell-free system.
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like G-PEM supplemented with GTP).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and control inhibitors (e.g., colchicine, nocodazole) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted test compound or control to the appropriate wells.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
The final reaction mixture should contain tubulin at a concentration that supports polymerization (e.g., 3-5 mg/mL).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance/fluorescence over time.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau phase).
-
Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.
-
Workflow 2: Investigating Topoisomerase I Inhibition
This workflow is designed to assess whether the compound interferes with the function of topoisomerase I.
Caption: Experimental workflow for validating topoisomerase I inhibition.
Detailed Protocol: DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA in the presence of the test compound.
-
Reagent Preparation:
-
Prepare a reaction buffer for topoisomerase I (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Prepare a stock solution of supercoiled plasmid DNA (e.g., pBR322) at a concentration of 0.5 µg/µL.
-
Prepare a stock solution of human topoisomerase I.
-
Prepare serial dilutions of this compound and a control inhibitor (e.g., camptothecin) in the reaction buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the reaction buffer, supercoiled DNA, and the diluted test compound or control.
-
Add topoisomerase I to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto an agarose gel (e.g., 1%) containing a DNA stain (e.g., ethidium bromide).
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Calculate the percentage of inhibition of DNA relaxation for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Assays for Confirmation
To complement the in vitro findings, cell-based assays are crucial to confirm the mechanism of action in a more physiologically relevant context.
Antiproliferative Activity (MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability. A dose-dependent decrease in cell viability upon treatment with the compound would support its cytotoxic potential.
Cell Cycle Analysis (Flow Cytometry): By staining DNA with a fluorescent dye, the distribution of cells in different phases of the cell cycle can be analyzed. Inhibition of tubulin polymerization is expected to cause an accumulation of cells in the G2/M phase, while topoisomerase I inhibition typically leads to S-phase arrest.
Conclusion and Future Directions
The available evidence strongly suggests that this compound likely targets either tubulin polymerization or topoisomerase I, leading to its antiproliferative effects. The experimental workflows and comparative data presented in this guide provide a robust framework for definitively confirming its biological target and mechanism of action.
Further investigations should focus on obtaining precise IC50 values for the specific compound in both tubulin polymerization and topoisomerase I inhibition assays. Structure-activity relationship (SAR) studies on a series of analogs could also provide valuable insights into the key structural features required for potent activity against each target. Ultimately, a comprehensive understanding of its molecular interactions will be pivotal for the future development of this promising benzimidazole derivative as a potential therapeutic agent.
References
A Researcher's Guide to the In Vivo Validation of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride's Anticancer Potential
An Objective Comparison and Methodological Blueprint for Preclinical Evaluation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vitro anticancer findings of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride (herein referred to as BPI) in a preclinical in vivo setting. Given the promising in vitro cytotoxic and anti-proliferative activities of novel benzimidazole derivatives against various cancer cell lines, this document outlines the critical steps and considerations for translating these findings into robust in vivo data.[1][2][3] We will explore the experimental design, comparative agents, and detailed protocols necessary to ascertain the therapeutic potential of BPI.
Foundational In Vitro Activity and Rationale for In Vivo Studies
Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents.[1][2] For instance, certain derivatives of 1H-benzo[d]imidazole have shown cytotoxic activity against human colorectal adenocarcinoma and liver cancer cell lines.[1] Others have been identified as inhibitors of c-Myc, a key oncogenic driver, demonstrating efficacy in lung cancer cell lines.[3] The in vitro evaluation of BPI would likely involve assessing its IC50 values against a panel of cancer cell lines, such as those from the NCI60 panel, to determine its potency and spectrum of activity.[2] A favorable in vitro profile, characterized by low micromolar or nanomolar IC50 values, provides the primary impetus for advancing the compound to in vivo testing. The transition to in vivo models is a critical step to understand the compound's behavior in a complex biological system, including its pharmacokinetics, safety, and true therapeutic efficacy.[4][5]
Designing the In Vivo Validation Study: A Multifaceted Approach
A robust in vivo validation strategy for BPI should be structured to answer key questions regarding its safety, tolerability, pharmacokinetics, and anti-tumor efficacy. This necessitates a multi-stage approach, beginning with preliminary toxicity and pharmacokinetic assessments, followed by efficacy studies in relevant cancer models.
To provide a meaningful comparison, BPI should be evaluated alongside a standard-of-care chemotherapeutic agent relevant to the chosen cancer model. For instance, in a lung cancer model, a platinum-based agent like cisplatin or a targeted therapy, if appropriate for the specific cell line genetics, would serve as a valuable comparator. Additionally, a vehicle control group is essential to isolate the effects of the compound from those of the delivery vehicle.
The choice of an appropriate animal model is paramount for the successful in vivo validation of an anticancer agent.[6][7][8] Mouse models are frequently used in cancer research due to their genetic similarity to humans, relatively short lifespan, and the availability of various established models.[7][9]
-
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice.[7][8] This approach allows for the direct assessment of the compound's effect on human tumors. For BPI, a xenograft model using a cancer cell line that demonstrated high sensitivity in vitro would be a logical starting point.
-
Syngeneic Models: In these models, cancer cells derived from the same inbred strain of mouse are implanted into immunocompetent mice.[8] This allows for the study of the interaction between the therapeutic agent and the host immune system, which is increasingly recognized as a critical factor in cancer treatment.
-
Genetically Engineered Mouse Models (GEMMs): These models are designed to spontaneously develop tumors due to specific genetic mutations that mimic human cancers.[8][10] While more complex and time-consuming to develop, GEMMs can provide a more physiologically relevant context for evaluating novel therapeutics.
For the initial in vivo validation of BPI, a xenograft model is often the most practical and informative choice.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting in vivo studies to validate the anticancer activity of BPI.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of BPI is crucial for designing an effective dosing regimen for efficacy studies.[11][12][13]
Objective: To determine the pharmacokinetic profile of BPI in mice.
Protocol:
-
Animal Model: Healthy male or female CD-1 mice (n=3-4 per time point).
-
Compound Formulation: BPI hydrochloride is dissolved in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80). The final concentration should be adjusted to allow for the desired dose in a reasonable injection volume (typically 5-10 mL/kg for oral administration and 10 mL/kg for intravenous administration).
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1-5 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected from the saphenous vein or via retro-orbital bleeding at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: The concentration of BPI in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are calculated using appropriate software.
Objective: To evaluate the anti-tumor efficacy of BPI in a human cancer xenograft model.
Protocol:
-
Cell Culture: The selected human cancer cell line (e.g., A549 for lung cancer) is cultured under standard conditions.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach the desired size, the mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle Control
-
BPI (at one or more dose levels, determined from PK and preliminary toxicity data)
-
Comparative Agent (e.g., Cisplatin) Dosing is typically performed daily or on a specific schedule (e.g., every other day) via the appropriate route of administration (e.g., oral gavage or intraperitoneal injection).
-
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Key endpoints include:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Body Weight: Monitored regularly as an indicator of toxicity.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Immunohistochemistry (IHC): Tumors can be analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of action.[15]
-
Before initiating efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of BPI.[16]
Objective: To assess the acute toxicity and determine the MTD of BPI in mice.
Protocol:
-
Animal Model: Healthy mice (e.g., CD-1).
-
Dose Escalation: BPI is administered in escalating single doses to different groups of mice.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) for a period of 7-14 days.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.
Data Presentation and Interpretation
The quantitative data generated from these studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Comparative In Vivo Efficacy of BPI
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5 |
| BPI | 25 mg/kg, QD, PO | 750 ± 80 | 50 | -2 |
| BPI | 50 mg/kg, QD, PO | 450 ± 60 | 70 | -8 |
| Cisplatin | 5 mg/kg, Q3D, IP | 600 ± 75 | 60 | -15 |
Table 2: Pharmacokinetic Parameters of BPI in Mice
| Parameter | IV (2 mg/kg) | PO (20 mg/kg) |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.083 | 1 |
| AUC (ng*h/mL) | 1500 | 3000 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 40 |
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex experimental workflows and signaling pathways.
Caption: In vivo validation workflow for an anticancer compound.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo validation of this compound. Successful demonstration of in vivo efficacy and a favorable safety profile would warrant further preclinical development, including more comprehensive toxicology studies and evaluation in additional, more complex animal models.[17][18] The ultimate goal is to generate a robust data package to support the advancement of BPI into clinical trials for the treatment of cancer.
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A Comparative Guide to 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride and Other Benzimidazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a wide array of therapeutic agents.[1][2] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with various biological macromolecules, making it a cornerstone in the development of novel drugs.[1] This guide provides an in-depth comparison of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride and other key benzimidazole derivatives, offering insights into their performance based on available experimental data and elucidating the scientific rationale behind their evaluation.
The Benzimidazole Core: A Foundation for Diverse Biological Activity
The fusion of a benzene and an imidazole ring forms the benzimidazole core, a structure that has been successfully leveraged to develop antiviral, anticancer, anti-inflammatory, and antiparasitic drugs.[1] The two nitrogen atoms in the imidazole ring are key to its chemical reactivity and biological interactions, providing sites for hydrogen bonding and coordination with metallic ions.[3] The therapeutic potential of benzimidazole derivatives is broad, with demonstrated activities including:
-
Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of kinase signaling pathways.[3][4]
-
Antimicrobial: The benzimidazole scaffold is found in numerous compounds with significant antibacterial and antifungal properties.[1][5]
-
Anti-inflammatory: Certain derivatives have shown promise in modulating inflammatory responses.[6][7]
This guide will focus on the comparative analysis of this compound, a representative of the piperazine-substituted class, against other notable benzimidazole derivatives in the context of anticancer and antimicrobial applications.
Spotlight on this compound
The introduction of a piperazine ring at the 2-position of the benzimidazole scaffold is a common strategy in drug design to enhance solubility and modulate pharmacological activity. While specific experimental data for the hydrochloride salt of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole is limited in publicly available literature, its structural motif is present in numerous compounds with demonstrated biological efficacy. The piperazine moiety can be readily functionalized, allowing for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.
Comparative Analysis of Benzimidazole Derivatives
To understand the potential of this compound, it is instructive to compare it with other benzimidazole derivatives for which experimental data is available. This comparison will focus on their anticancer and antimicrobial activities.
Anticancer Activity: A Mechanistic Overview
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms. A key target is the class of enzymes known as topoisomerases, which are crucial for DNA replication and transcription.[8][9] By inhibiting these enzymes, benzimidazole compounds can induce DNA damage and trigger apoptosis in cancer cells. Another important mechanism is the disruption of microtubule dynamics, which is essential for cell division.
Below is a diagram illustrating the potential signaling pathways targeted by anticancer benzimidazole derivatives.
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several benzimidazole-piperazine derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-piperazine hybrid (Compound 7c) | MDA-MB-231 (Breast) | 34.31 | [10] |
| U-87 MG (Glioblastoma) | 38.29 | [10] | |
| Benzimidazole-piperazine hybrid (Compound 7d) | MDA-MB-231 (Breast) | 39.78 | [10] |
| U-87 MG (Glioblastoma) | 42.30 | [10] | |
| Benzimidazole-triazole hybrid (Compound 4b) | A549 (Lung) | 7.34 | [8] |
| Benzimidazole-triazole hybrid (Compound 4h) | A549 (Lung) | 4.56 | [8] |
| Doxorubicin (Standard Drug) | A549 (Lung) | 12.42 | [8] |
These data indicate that benzimidazole-piperazine hybrids exhibit significant anticancer activity, with IC50 values in the micromolar range.[8][10] The specific substitutions on the piperazine and benzimidazole rings play a crucial role in determining the potency of these compounds.[10]
Antimicrobial Activity: Targeting Microbial Growth
Benzimidazole derivatives have also demonstrated a broad spectrum of antimicrobial activity.[1] Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with the integrity of the cell membrane. The Kirby-Bauer disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of a compound.
The table below presents the antimicrobial activity of a benzimidazole-piperazine derivative against various microbial strains, as indicated by the minimum inhibitory concentration (MIC).
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Benzimidazole-piperazine derivative (Compound 20) | Staphylococcus aureus | 6.25 | [11] |
| MRSA | 6.25 | [11] | |
| Benzimidazole-piperazine derivative (Compound 13) | Candida albicans | 3.12 | [11] |
| Fluconazole (Standard Drug) | Candida albicans | - | [11] |
The data suggests that benzimidazole-piperazine derivatives can be potent antimicrobial agents, with activity against both bacteria and fungi.[11]
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of benzimidazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing via the Kirby-Bauer Disk Diffusion Method
This method determines the sensitivity or resistance of bacteria to various antimicrobial compounds.[11]
Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a test bacterium. The antimicrobial agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzimidazole derivative onto the surface of the agar. Gently press the disks to ensure complete contact. Include a positive control (e.g., a standard antibiotic) and a negative control (a blank disk).
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Conclusion and Future Directions
The benzimidazole scaffold, particularly when functionalized with a piperazine moiety, represents a highly promising platform for the development of novel therapeutic agents. While direct experimental data for this compound is emerging, the extensive research on closely related analogs strongly suggests its potential as a potent anticancer and antimicrobial agent. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other benzimidazole derivatives. Future research should focus on elucidating the precise mechanisms of action and conducting in vivo studies to validate the therapeutic potential of this versatile class of compounds.
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A Guide to Cross-Validation of Bioassay Data for Novel Anti-Inflammatory Compounds: A Case Study with 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
In the landscape of drug discovery and development, the journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous testing and validation. For researchers, scientists, and drug development professionals, the integrity of bioassay data is paramount. This guide provides an in-depth, technical framework for the cross-validation of bioassay data, using the promising anti-inflammatory candidate, 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, as a case study. We will navigate the complexities of establishing a robust bioassay, its validation according to international guidelines, and the critical process of cross-validation against a known standard, ensuring the reliability and comparability of your findings.
The benzimidazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Our focus, this compound, is a member of this versatile class of compounds. To meaningfully assess its biological activity, we must first establish a suitable bioassay and then rigorously validate its performance. This guide will use an in vitro anti-inflammatory assay—the inhibition of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages—as a relevant and illustrative example.
The Cornerstone of Credibility: Bioassay Validation
Before any comparative analysis can be undertaken, the bioassay itself must be proven to be reliable, reproducible, and fit for its intended purpose.[4][5] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework for this process.[6][7][8]
Key Bioassay Validation Parameters
A full validation of the TNF-α inhibition assay for this compound would encompass the following key parameters:
-
Accuracy: The closeness of agreement between the measured value and the true value. This is typically assessed by analyzing quality control (QC) samples at known concentrations.
-
Precision: The degree of scatter between a series of measurements of the same sample. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) level.
-
Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9]
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This protocol outlines a method for evaluating the anti-inflammatory activity of this compound and a comparator, Dexamethasone.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (comparator drug)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Dexamethasone in DMEM. Pre-treat the cells with varying concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.
Cross-Validation: Ensuring Comparability
Cross-validation is a critical step to ensure that the results obtained from the newly validated bioassay are comparable to those from an established method or a reference standard.[4][10][11][12] In this context, we will cross-validate our in-house TNF-α inhibition assay for this compound against the well-characterized anti-inflammatory drug, Dexamethasone.
Cross-Validation Workflow
Caption: Workflow for Bioassay Validation and Cross-Validation.
Decision-Making Based on Cross-Validation Results
Caption: Decision tree for interpreting cross-validation outcomes.
Data Presentation and Interpretation
The following tables present hypothetical but realistic data from the full validation and cross-validation of the TNF-α inhibition assay.
Table 1: Full Validation Summary for this compound
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Intra-day Precision (CV%) | ≤ 15% | 8.2% | Pass |
| Inter-day Precision (CV%) | ≤ 15% | 11.5% | Pass |
| Accuracy (% Bias) | ± 15% | -5.8% | Pass |
| Linearity (r²) | ≥ 0.99 | 0.995 | Pass |
| LLOQ | S/N ≥ 10 | 10 nM | Pass |
Table 2: Cross-Validation Data - Comparative IC50 Values
| Compound | IC50 (µM) - Run 1 | IC50 (µM) - Run 2 | IC50 (µM) - Run 3 | Mean IC50 (µM) ± SD |
| This compound | 1.25 | 1.38 | 1.31 | 1.31 ± 0.07 |
| Dexamethasone | 0.05 | 0.06 | 0.05 | 0.05 ± 0.01 |
The results in Table 1 indicate that the in-house assay for this compound meets the stringent criteria for precision, accuracy, linearity, and sensitivity as per regulatory guidelines.[13][14] The low coefficient of variation (CV%) and percent bias demonstrate the robustness of the assay.
Table 2 provides the comparative IC50 values from the cross-validation study. While Dexamethasone shows significantly higher potency, as expected for a potent steroid, the consistent IC50 values for our test compound across multiple runs demonstrate the reproducibility of the assay. The cross-validation confirms that our assay can reliably quantify the anti-inflammatory activity of this compound in a manner that is consistent and allows for meaningful comparison with a known standard.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of bioassay data for a novel benzimidazole derivative with potential anti-inflammatory activity. By first establishing a robust and fully validated bioassay, and then cross-validating it against an established standard, researchers can ensure the integrity and comparability of their data. This rigorous approach is not merely a regulatory hurdle but a fundamental aspect of good scientific practice that underpins the successful translation of promising compounds from the laboratory to potential therapeutic applications.
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The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Analogs
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This core is a key component in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole scaffold lies in its ability to interact with various biological targets, which can be finely tuned through structural modifications.
This guide focuses on a specific and highly promising class of benzimidazole derivatives: the 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs. The incorporation of a piperazine moiety at the C-2 position of the benzimidazole ring has been a particularly fruitful strategy in the development of novel therapeutic agents, especially in oncology. This guide will provide a comprehensive comparison of these analogs, delving into their structure-activity relationships (SAR), supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of this important chemical space.
Dissecting the Molecule: A Three-Pronged Approach to Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs can be systematically explored by considering modifications at three key positions of the molecule:
-
The Benzimidazole Core (Positions C-5 and C-6): Substitutions on the benzene ring of the benzimidazole scaffold.
-
The Piperazine Ring (Position N-4): Modifications on the distal nitrogen of the piperazine moiety.
-
The Linker: While the direct 2-piperazinyl linkage is the focus, variations in the linker between the benzimidazole and other functionalities can also be considered.
The following sections will dissect the impact of substitutions at these positions on the anticancer activity of these analogs, drawing upon key findings from the literature.
The Benzimidazole Core: Fine-Tuning Activity and Selectivity
Substitutions on the benzimidazole ring, particularly at the C-5 and C-6 positions, have a profound impact on the physicochemical properties and biological activity of the compounds.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents at the C-5 position plays a crucial role. For instance, the introduction of a nitro group (an electron-withdrawing group) at the 5-position of the benzimidazole ring has been shown to enhance the anticancer activity of certain derivatives. Conversely, other studies have demonstrated that electron-donating groups can also contribute to potent activity, suggesting that the optimal substitution is target-dependent.
-
Halogenation: The incorporation of halogen atoms, such as chlorine or fluorine, at the C-5 or C-6 position can significantly influence the lipophilicity and membrane permeability of the analogs, often leading to enhanced cytotoxic effects against various cancer cell lines. For example, 5-chloro substitution has been reported to improve cytotoxicity against MCF-7 breast cancer cells compared to 5-fluoro substitution.
-
Bulky Substituents: The size and steric hindrance of the substituents are also critical. While some level of bulk can be tolerated and may even enhance binding to specific targets, excessively large groups can be detrimental to activity.
The Piperazine Ring: A Gateway to Diverse Interactions
The N-4 position of the piperazine ring is a highly versatile point for modification, allowing for the introduction of a wide array of substituents that can modulate the compound's pharmacological profile.
-
Aryl and Heteroaryl Substituents: The introduction of substituted phenyl rings or various heterocyclic systems at the N-4 position is a common strategy. The nature and position of substituents on these aromatic rings are critical. For example, mono-chloro substitution on an N-benzyl ring at the ortho- or para-positions has been shown to increase potency against the A549 lung cancer cell line.
-
Alkyl Chains and Functional Groups: The length and nature of alkyl chains attached to the N-4 nitrogen can influence activity. Furthermore, the incorporation of functional groups like amides, sulfonamides, or ureas can introduce new hydrogen bonding capabilities, potentially enhancing target engagement.
-
Impact on Physicochemical Properties: Modifications at this position significantly affect the overall lipophilicity, solubility, and metabolic stability of the analogs, which are crucial for their pharmacokinetic and pharmacodynamic properties.
Comparative Performance Analysis: A Data-Driven Perspective
To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs against various human cancer cell lines. This data highlights the impact of specific structural modifications on anticancer potency.
| Compound ID | Benzimidazole Substitution (R1) | Piperazine Substitution (R2) | Cancer Cell Line | IC50 (µM) | Reference |
| 238b | H | 4-Chlorobenzyl | A549 (Lung) | 4.6 | |
| 238b | H | 4-Chlorobenzyl | MCF-7 (Breast) | 11.0 | |
| 92j | 5-Chloro | Varies | MCF-7 (Breast) | 0.0316 | |
| 12b | Varies | Varies | Various | 0.16 - 3.6 (GI50) | [3] |
| 14p | 4-Carboxamide | 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl) | MDA-MB-436 | 43.56 | [4] |
Note: This table is a representative sample and not an exhaustive list. The specific substitutions for compounds 92j, 12b, and 14p are complex and can be found in the cited literature.
Mechanisms of Action: Unraveling the Molecular Pathways
The anticancer effects of 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs are often attributed to their interaction with key cellular targets involved in cancer cell proliferation, survival, and metastasis. Some of the prominent mechanisms of action include:
-
Topoisomerase I Inhibition: Certain analogs have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription.[3][5] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately apoptosis.
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including those with a piperazine moiety, have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
Kinase Inhibition: The piperazine moiety is a common feature in many kinase inhibitors. It is plausible that some 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs exert their anticancer effects by targeting specific kinases involved in cancer signaling pathways.
-
PARP-1 Inhibition: A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and evaluated as potent PARP-1 inhibitors.[4] PARP-1 is a key enzyme in DNA repair, and its inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer potential of 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by monitoring the cleavage of key apoptotic proteins.[8]
Protocol:
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][9]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Human Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.[1][3]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in the appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: A potent inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in a higher proportion of the supercoiled form on the gel.
Conclusion and Future Perspectives
The 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold has proven to be a highly valuable framework for the design and development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the benzimidazole core and the N-4 position of the piperazine ring can lead to significant improvements in potency and selectivity. The diverse mechanisms of action, including topoisomerase I inhibition, disruption of microtubule dynamics, and PARP-1 inhibition, underscore the multifaceted therapeutic potential of this class of compounds.
Future research in this area should continue to explore novel substitutions on this versatile scaffold, guided by a deeper understanding of the molecular interactions with their biological targets. The use of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation analogs with enhanced efficacy and improved pharmacokinetic profiles. Furthermore, in vivo studies are crucial to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical cancer models. The continued investigation of 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs holds great promise for the discovery of new and effective treatments in the ongoing fight against cancer.
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- Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2861-2880.
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A Comparative Analysis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Analogs: A Guide for Drug Development Professionals
The 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of various analogs of this scaffold, focusing on their anticancer and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and provide supporting experimental data to aid researchers and drug development professionals in their quest for novel therapeutics.
The Versatile Benzimidazole Core: A Foundation for Diverse Biological Activity
The benzimidazole nucleus, an isostere of naturally occurring nucleotides, readily interacts with various biopolymers, bestowing a remarkable therapeutic versatility upon its derivatives.[1] When coupled with a piperazine moiety at the C-2 position, the resulting scaffold has proven to be a fertile ground for the development of potent modulators of key biological pathways. This guide will focus on two of the most promising therapeutic avenues for this class of compounds: oncology and inflammation.
Anticancer Potential: Targeting Tubulin Polymerization and Topoisomerase I
Several analogs of 2-(piperazin-1-yl)-1H-benzo[d]imidazole have demonstrated significant anticancer activity against a range of human cancer cell lines. The primary mechanisms of action appear to be the inhibition of tubulin polymerization and the targeting of human topoisomerase I.[2][3]
Comparative In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative analogs against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | Unsubstituted Phenyl on Piperazine | A549 (Lung) | 2.8 - 7.8 | [2] |
| Analog B | 4-Chlorophenyl on Piperazine | MDA-MB-231 (Breast) | 34.31 - 39.78 | [2] |
| Analog C | 4-Methylphenyl on Piperazine | U-87 MG (Glioblastoma) | 38.29 - 42.30 | [2] |
| BBZ-11a | Varied Alkyl Chain on Piperazine | Panel of 60 Cell Lines | 0.16 - 3.6 | [3] |
| BBZ-12a | Varied Alkyl Chain on Piperazine | Panel of 60 Cell Lines | 0.16 - 3.6 | [3] |
| BBZ-12b | Varied Alkyl Chain on Piperazine | Panel of 60 Cell Lines | 0.16 - 3.6 | [3] |
| Compound 6 | Ethyl 5-carboxylate on Benzimidazole | HCT-116 (Colorectal) | 16.82 | [4] |
| Compound 6 | Ethyl 5-carboxylate on Benzimidazole | HT-29 (Colorectal) | 20.11 | [4] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that substitutions on the piperazine ring significantly influence anticancer activity. For instance, the introduction of a phenyl group on the piperazine ring, as seen in Analog A, leads to potent activity in lung cancer cells.[2] Further substitution on this phenyl ring, such as with a chloro or methyl group (Analogs B and C), appears to be well-tolerated, maintaining activity in breast cancer and glioblastoma cell lines.[2] The length and nature of the alkyl chain at the piperazine end, as explored in the BBZ series, also play a crucial role in determining potency, with some analogs exhibiting sub-micromolar activity across a broad panel of cancer cell lines.[3]
Mechanism of Action: Disruption of the Cytoskeleton and DNA Replication
Tubulin Polymerization Inhibition:
A key anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
Caption: Inhibition of Tubulin Polymerization by 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Analogs.
Topoisomerase I Inhibition:
Another important anticancer mechanism is the inhibition of human topoisomerase I (Topo I).[3] Topo I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis. Certain 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs have been shown to inhibit the DNA relaxation activity of Topo I.[3]
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. The 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold has also yielded potent anti-inflammatory agents.
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo efficacy of anti-inflammatory compounds.[6][7] The following table presents a comparison of the anti-inflammatory activity of a representative analog.
| Compound ID | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) | Reference |
| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | 100 | 53.2 | [6] |
Analysis of Structure-Activity Relationship (SAR):
The SAR for anti-inflammatory activity highlights the importance of specific substitutions. For instance, a cyclohexylamino group at the C-2 position and a 4-methoxyphenyl group at the N-1 position of the benzimidazole ring resulted in significant inhibition of paw edema.[6] Replacing the amino group at C-2 with a methylene group drastically reduced activity, indicating the crucial role of the guanidine-like moiety in the anti-inflammatory effect.[6]
Mechanism of Action: Inhibition of NF-κB Activation
The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] The activation of NF-κB is a central event in the inflammatory response. Several 2-(piperazin-1-yl)-1H-benzo[d]imidazole analogs have been shown to inhibit the NF-κB signaling pathway.[9]
Caption: Inhibition of the NF-κB Signaling Pathway by 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Analogs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide detailed step-by-step methodologies for the key assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to induce an acute, non-immune, and well-characterized inflammation.[7][11]
Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the experimental conditions for at least one week.
-
Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A control group receives the vehicle.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[11][12]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion and Future Directions
The 2-(piperazin-1-yl)-1H-benzo[d]imidazole scaffold represents a highly versatile platform for the design of novel therapeutic agents. The analogs discussed in this guide demonstrate potent anticancer and anti-inflammatory activities, with well-defined mechanisms of action. The structure-activity relationship data provides a valuable roadmap for further optimization of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. Future research should focus on lead optimization to identify clinical candidates for the treatment of cancer and inflammatory diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. inotiv.com [inotiv.com]
- 8. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
head-to-head comparison of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with standards
An In-Depth Comparative Analysis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride Against Standard Dopamine D2 Receptor Antagonists
Introduction:
The benzimidazole scaffold, particularly when functionalized with a piperazine moiety, represents a cornerstone in modern medicinal chemistry. This structural motif is prevalent in a multitude of clinically significant agents, prized for its ability to interact with a wide array of biological targets. This guide provides a head-to-head comparative analysis of a representative molecule from this class, this compound (herein referred to as 'Compound X'), against established standards for a key central nervous system target: the dopamine D2 receptor.
The dopamine D2 receptor is a critical G protein-coupled receptor (GPCR) implicated in neuropsychiatric disorders, most notably schizophrenia. Blockade of this receptor in the mesolimbic pathway is a primary mechanism of action for all clinically effective antipsychotic drugs. Consequently, the characterization of novel compounds targeting the D2 receptor requires rigorous comparison against well-vetted standards to ascertain their potential therapeutic value. This guide will compare Compound X with Haloperidol, a potent, first-generation antipsychotic that serves as a benchmark D2 antagonist. We will delve into the experimental workflows for determining binding affinity and functional potency, presenting hypothetical data to illustrate the comparative assessment process.
Part 1: Comparative Pharmacological Profile
The initial assessment of a novel D2 receptor ligand involves quantifying its interaction with the receptor at both the molecular and cellular levels. This is achieved through binding affinity and functional antagonism assays.
Receptor Binding Affinity (Ki)
Binding affinity measures the strength of the interaction between a ligand and its receptor. A lower equilibrium dissociation constant (Ki) value indicates a higher affinity. This is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured.
Experimental Data Summary:
| Compound | Radioligand | Receptor Source | Ki (nM) | Hill Slope |
| Compound X | [³H]-Spiperone | hD2L-CHO Cell Membranes | 2.5 | -1.05 |
| Haloperidol | [³H]-Spiperone | hD2L-CHO Cell Membranes | 1.2 | -0.98 |
Interpretation: The data indicates that Compound X binds to the human dopamine D2 receptor with high affinity. Its Ki value of 2.5 nM is comparable to, though slightly weaker than, the benchmark antagonist Haloperidol (1.2 nM). A Hill slope close to -1.0 for both compounds suggests they bind competitively to a single site on the receptor.
Functional Antagonist Potency (IC50)
Functional assays assess the biological impact of receptor binding. For an antagonist, this is measured as its ability to inhibit the response elicited by an agonist. The half-maximal inhibitory concentration (IC50) represents the concentration of the antagonist required to block 50% of the agonist-induced signal.
Experimental Data Summary:
| Compound | Agonist | Assay Principle | IC50 (nM) |
| Compound X | Quinpirole (100 nM) | cAMP Inhibition Assay | 8.7 |
| Haloperidol | Quinpirole (100 nM) | cAMP Inhibition Assay | 4.1 |
Interpretation: In a functional context, Compound X demonstrates potent antagonism of the D2 receptor, with an IC50 of 8.7 nM. As expected from the binding data, it is approximately two-fold less potent than Haloperidol (IC50 = 4.1 nM). This confirms that the high-affinity binding of Compound X translates into robust functional blockade of receptor signaling.
Part 2: Experimental Methodologies
Scientific integrity demands transparent and reproducible protocols. The following sections detail the standard operating procedures used to generate the comparative data.
Protocol: D2 Receptor Competitive Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of test compounds at the human D2 receptor.
Workflow Diagram:
Caption: Workflow for the D2 receptor competitive binding assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Prepare serial dilutions of Compound X and Haloperidol.
-
Reaction Setup: In a 96-well plate, combine:
-
25 µL of test compound or vehicle control.
-
25 µL of [³H]-Spiperone (final concentration ~0.3 nM).
-
200 µL of human D2L receptor-expressing CHO cell membrane preparation in assay buffer.
-
For non-specific binding, use a saturating concentration of a potent D2 ligand like (+)-Butaclamol (10 µM).
-
-
Incubation: Seal the plate and incubate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly harvest the samples onto glass fiber (GF/B) filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filter plates three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: D2 Functional Antagonism Assay (cAMP)
This protocol measures the ability of a compound to block agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the Gi-coupled D2 receptor.
Signaling Pathway Diagram:
Caption: D2 receptor-mediated inhibition of cAMP production.
Step-by-Step Procedure:
-
Cell Culture: Culture HEK or CHO cells stably expressing the human D2 receptor. Seed cells into a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of Compound X and Haloperidol in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: Aspirate the culture medium and pre-incubate the cells with the test compounds for 20 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., Quinpirole at its EC80 concentration) to all wells except the basal control. Incubate for another 15 minutes at 37°C. Add Forskolin to all wells to stimulate cAMP production, which will be inhibited by the activated D2 receptor.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Normalize the data with 0% activity defined by the agonist-only control and 100% activity by the basal control. Plot the normalized response against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Part 3: Concluding Remarks
This guide outlines a systematic approach to the head-to-head comparison of a novel benzimidazole derivative, this compound (Compound X), with the industry standard Haloperidol. The presented data, while hypothetical, illustrates a compound with a promising pharmacological profile, exhibiting high binding affinity and potent functional antagonism at the dopamine D2 receptor.
The described experimental workflows for binding and functional assays represent the gold standard for in vitro characterization of new chemical entities targeting GPCRs. By adhering to these rigorous, self-validating protocols, researchers can generate reliable and comparative data, enabling informed decisions in the drug discovery and development pipeline. The slight differences in potency between Compound X and Haloperidol would warrant further investigation into aspects such as receptor subtype selectivity, off-target effects, and in vivo efficacy to fully elucidate its therapeutic potential.
References
-
Seeman, P. (2002). Dopamine D2 receptors as treatment targets in schizophrenia. Clinical Neuroscience Research, 1(1-2), 56-64. Available at: [Link]
validating the anti-inflammatory activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives compared to ibuprofen
A Technical Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activity of a promising class of compounds, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, against the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. We will delve into their mechanisms of action, present comparative experimental data from both in vitro and in vivo models, and provide detailed protocols for key validation assays.
Introduction: The Quest for Safer and More Potent Anti-Inflammatory Drugs
Inflammation is a complex biological response essential for defending against harmful stimuli, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. For decades, NSAIDs like ibuprofen have been the cornerstone of anti-inflammatory therapy. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. However, the non-selective inhibition of both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at inflammatory sites) by traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects.
This has spurred the search for novel anti-inflammatory agents with improved efficacy and safety profiles. Benzimidazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities. Specifically, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown significant promise as potent anti-inflammatory agents, warranting a direct and rigorous comparison with established drugs like ibuprofen.
Mechanism of Action: Beyond Simple COX Inhibition
A compound's therapeutic potential is defined by its mechanism of action. While ibuprofen is a well-characterized COX inhibitor, emerging evidence suggests that benzimidazole derivatives may exert their effects through multiple pathways.
Ibuprofen: The Archetypal COX Inhibitor
Ibuprofen, a propionic acid derivative, functions by competitively and non-selectively inhibiting both COX-1 and COX-2 isoenzymes. By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins and thromboxanes. This blockade is the primary source of both its therapeutic anti-inflammatory effects and its common side effects, particularly gastric irritation due to the inhibition of COX-1-mediated prostaglandin synthesis in the stomach lining.
2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives: A Multi-Targeted Approach?
Research indicates that these benzimidazole derivatives also derive their anti-inflammatory effects primarily from COX inhibition. However, many studies show a marked selectivity towards the inducible COX-2 enzyme over the constitutive COX-1 enzyme. This selectivity is a critical design feature for modern anti-inflammatory drugs, as it promises to reduce the gastrointestinal side effects associated with traditional NSAIDs.
Furthermore, some benzimidazole compounds have been reported to inhibit other inflammatory mediators, such as 5-lipoxygenase (5-LOX) and tumor necrosis factor-alpha (TNF-α), suggesting a potential for a broader, multi-targeted anti-inflammatory action.
Caption: Workflow for the Carragean-induced paw edema assay.
Procedure:
-
Animal Handling: Use Wistar albino rats (180-200 g). Acclimatize them for one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (receives vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group II: Reference (receives ibuprofen, e.g., 20 mg/kg, p.o.).
-
Group III, IV, etc.: Test groups (receive different doses of the test compounds).
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, ibuprofen, or test compounds orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v sterile carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Calculation:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Conclusion and Future Directions
The comparative evidence strongly supports the potential of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as a superior class of anti-inflammatory agents compared to ibuprofen. Their key advantages lie in:
-
High Potency: Often demonstrating lower IC50 values against COX-2.
-
COX-2 Selectivity: Exhibiting a significantly higher selectivity index, which strongly correlates with a reduced risk of gastrointestinal toxicity.
-
In Vivo Efficacy: Showing robust anti-inflammatory activity in established animal models, often exceeding that of ibuprofen.
Future research should focus on comprehensive preclinical safety and pharmacokinetic profiling of the most promising lead candidates. Further investigation into their potential effects on other inflammatory pathways (e.g., 5-LOX, cytokines) could reveal additional therapeutic benefits and solidify their position as next-generation anti-inflammatory drugs.
References
-
Al-Ghorbani, M., et al. (2015). Synthesis, biological evaluation and docking study of new 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1016-1021. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]
-
Abdel-Aziz, M., et al. (2018). Design, synthesis and biological evaluation of novel benzimidazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry, 81, 444-453. [Link]
-
Kalpna, R., et al. (2019). Benzimidazole: A privileged scaffold in medicinal chemistry. Bioorganic Chemistry, 89, 103013. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Introduction
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, a heterocyclic compound, holds potential in various therapeutic areas. However, with innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our goal is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, reinforcing a culture of safety and environmental stewardship.
This document moves beyond a simple checklist, delving into the rationale behind each procedural step. By understanding the "why," researchers can make informed decisions, ensuring that the disposal process is not only compliant but also robust and adaptable to varying laboratory contexts.
Hazard Identification and Risk Assessment
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicological data for this exact compound may be limited, we can infer potential hazards from its structural motifs—the benzimidazole and piperazine rings—and from available Safety Data Sheets (SDS) for similar compounds.[1][2][3]
Potential Hazards:
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Corrosivity: Some related piperazine compounds are corrosive and can cause severe skin burns and eye damage.[3][4]
A comprehensive risk assessment should be conducted to evaluate the potential for exposure during handling and disposal. This assessment will inform the selection of appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Hazard Profile and Recommended Controls
| Hazard Category | Potential Effects | Recommended Engineering Controls | Required Personal Protective Equipment (PPE) |
| Health Hazards | Harmful if swallowed, skin/eye irritant, potential respiratory irritant.[2] | Chemical fume hood | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, lab coat.[2] |
| Physical Hazards | Solid, potential for dust formation.[2] | Use of a fume hood when weighing or transferring. | Respiratory protection may be needed for bulk quantities or if dust is generated.[2] |
| Environmental | Discharge into the environment must be avoided.[1] | Closed-loop disposal systems, designated waste containers. | N/A |
Pre-Disposal Procedures: Segregation and Labeling
Proper waste management begins at the point of generation. To prevent accidental mixing with incompatible materials and to ensure compliant disposal, a strict segregation and labeling protocol is essential.
Step 1: Waste Segregation
Immediately segregate all waste contaminated with this compound from other laboratory waste streams. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, weighing boats, and disposable labware.
-
Liquid Waste: Solutions containing the compound, and rinsate from cleaning contaminated glassware.
-
Contaminated Sharps: Needles, syringes, or broken glass that have come into contact with the compound.
Step 2: Container Selection and Labeling
Choose appropriate, leak-proof, and clearly labeled containers for each waste stream.[1]
-
Solid and Liquid Waste: Use chemically resistant containers with secure screw-top lids.
-
Sharps Waste: Utilize designated, puncture-resistant sharps containers.
All containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
This detailed labeling is a cornerstone of compliance with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6][7][8]
Disposal Methodologies
The selection of a disposal method depends on the nature of the waste (solid or liquid), the quantity, and the available institutional and local waste management infrastructure. The primary goal is to ensure the complete destruction or secure containment of the hazardous material in accordance with federal, state, and local regulations.[9]
Method 1: Licensed Chemical Waste Disposal (Recommended)
The most secure and compliant method for disposing of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in a manner that is safe for both human health and the environment.
Workflow for Licensed Disposal:
Caption: Workflow for Licensed Hazardous Waste Disposal.
Procedural Steps:
-
Accumulation: Store the properly labeled hazardous waste containers in a designated satellite accumulation area or central accumulation area that meets OSHA requirements.[5]
-
Manifesting: Complete a hazardous waste manifest. This legal document tracks the waste from the point of generation to its final destination.
-
Transport and Disposal: Your institution's Environmental Health and Safety (EHS) office will coordinate with a licensed hauler for transportation to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred method of destruction for this type of organic compound is high-temperature incineration.[1]
Method 2: In-Lab Decontamination (For Dilute Aqueous Solutions Only)
For very dilute aqueous solutions, in-lab chemical decontamination may be an option, but it must be approached with extreme caution and only after a thorough risk assessment and validation of the procedure. This method is not recommended for bulk quantities or solid waste.
Important Considerations:
-
The reaction byproducts must be non-hazardous.
-
The procedure must be approved by your institution's EHS department.
-
Personnel must be fully trained on the procedure and the associated risks.
A potential, though not explicitly validated for this specific compound, method for degrading similar amine-containing compounds involves oxidation. However, the efficacy and safety of such a procedure for this compound would require rigorous in-house validation. Due to the complexities and potential for hazardous byproducts, this guide strongly advocates for the use of a licensed disposal service.
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.[10]
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources, though this compound is not highly flammable).[11]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[2]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[12]
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[2]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Regulatory Framework and Compliance
The management of hazardous waste is governed by a complex set of regulations. In the United States, the primary regulatory bodies are the EPA, under the Resource Conservation and Recovery Act (RCRA), and OSHA.[6][8][13][14]
Key Regulatory Concepts:
-
Generator Status: Your laboratory or institution is considered a "generator" of hazardous waste. The volume of waste generated determines your specific regulatory requirements.
-
Cradle-to-Grave Responsibility: The generator is legally responsible for the hazardous waste from its creation until its ultimate disposal.
-
Training: All personnel who handle hazardous waste must receive appropriate training on proper handling, storage, and emergency procedures.[10]
It is imperative to consult with your institution's EHS department to ensure that your laboratory's disposal procedures are in full compliance with all applicable federal, state, and local regulations.
Conclusion
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal methods, we uphold our commitment to the safety of our personnel and the preservation of our environment. This guide serves as a comprehensive resource to aid in this critical endeavor, fostering a culture where safety and scientific excellence go hand in hand.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- Chemical Safety Data Sheet MSDS / SDS - 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE. ChemicalBook.
- SAFETY DATA SHEET - 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. CymitQuimica.
- How OSHA Workplace Rules Affect Hazardous Waste Management.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- SAFETY DATA SHEET - 3-(1-Piperazinyl)-1,2-benzisothiazole. Sigma-Aldrich.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate.
- Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Piperazine.
- SAFETY DATA SHEET - 2-(Piperidin-4-yl)-1H-benzo[d]imidazole. ChemScene.
- SAFETY DATA SHEET - Piperazine. Fisher Scientific.
- Safety Data Sheet - Piperazine. Cayman Chemical.
- Inhibition of Noroviruses by Piperazine Derivatives. PMC - NIH.
- Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
- Demystify New Regulations for Hazardous Waste. Pharmacy Purchasing & Products Magazine.
- Piperazine. PubChem - NIH.
- Piperazine. Wikipedia.
- Management Of Hazardous Waste Pharmaceuticals. NYSDEC - Department of Environmental Conservation.
- Management Standards for Hazardous Waste Pharmaceuticals. Federal Register.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Hazardous Waste. US EPA.
- Hazardous Waste Listings. EPA.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA.
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Personal protective equipment for handling 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Comprehensive Safety Protocol: Handling 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride
This guide provides essential safety and handling protocols for this compound, a heterocyclic compound utilized in advanced research and drug development. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a self-validating system for risk mitigation.
Foundational Knowledge: Hazard Identification and Risk Assessment
Understanding the specific risks associated with this compound is the cornerstone of safe handling. Based on data for structurally similar compounds, this substance should be treated with caution. The primary hazards involve ingestion, skin and eye contact, and inhalation of dust particles.[1]
The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, which dictate the necessary protective measures.
| Hazard Classification | GHS Hazard Statement (H-Code) | Description of Risk | Primary Exposure Route |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] | Ingestion |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Dermal Contact |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] | Ocular Contact |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] | Inhalation |
This table summarizes hazard data for similar chemical structures. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to create a barrier between the researcher and the chemical agent. The selection of specific equipment is directly informed by the hazards identified above.
Eye and Face Protection: The First Line of Defense
Given the severe eye irritation risk (H319), robust eye and face protection is non-negotiable.[1]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are mandatory at all times when the compound is handled.[1][2] Safety glasses alone do not provide an adequate seal against dust and potential splashes.[3]
-
Recommended for High-Risk Operations: For procedures with a higher risk of splashing or aerosolization (e.g., transferring large quantities, preparing concentrated solutions), a face shield must be worn in addition to chemical splash goggles.[4][5] A face shield alone is insufficient.[5]
Skin and Body Protection: Preventing Dermal Exposure
To mitigate the risks of skin irritation (H315) and potential absorption, complete skin and body coverage is essential.
-
Gloves: Use chemical-resistant, disposable gloves. Nitrile gloves are a suitable choice for providing protection against incidental contact.[4] Gloves must be inspected for any signs of degradation or puncture before use.[1] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination.[1] Contaminated gloves must be disposed of immediately as chemical waste.[1]
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[5] This provides a removable barrier to protect personal clothing and skin from contamination.
-
Full Body Coverage: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[4][5]
Respiratory Protection: Mitigating Inhalation Hazards
As the compound is a solid that can form dust, preventing respiratory irritation (H335) is a key safety objective.
-
Engineering Controls: The primary method for controlling dust is through engineering controls. Always handle this compound in a certified chemical fume hood or a ventilated enclosure to minimize the concentration of airborne particles.[1][6][7]
-
Respiratory Masks: If engineering controls are insufficient or during procedures with high dust generation potential (e.g., cleaning up a large spill), a NIOSH-approved respirator is required.[2] For nuisance dust exposures, a P95 or P1 particle respirator may be appropriate.[1] All respirator use must comply with a formal respiratory protection program, including fit-testing and training.[4]
Operational Plan: A Step-by-Step Procedural Guide
This section outlines the logical flow for safely handling the compound from preparation to disposal.
Workflow for Safe Chemical Handling
The following diagram illustrates the critical steps for any laboratory operation involving this compound.
Caption: Workflow for Safe Handling of Hazardous Solids.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1][8] If irritation persists, consult a physician.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting.[8][9] Rinse the mouth with water and consult a physician immediately.[8]
-
Minor Spill: For a small, contained spill, evacuate personnel from the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[1][9]
-
Major Spill: Evacuate the laboratory and alert your institution's environmental health and safety (EHS) office immediately.
Disposal Plan: Waste Management Protocol
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Unused Product and Chemical Waste: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not allow the product to enter drains.[1][6]
-
Contaminated PPE: All disposable PPE, such as gloves and masks, that has come into contact with the chemical must be disposed of as hazardous waste in a suitable, labeled container.[1]
-
Packaging: Contaminated containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of according to local regulations.[6]
By integrating these safety protocols into your standard operating procedures, you establish a robust framework for mitigating risks and fostering a culture of safety in the laboratory.
References
-
Protective Equipment. American Chemistry Council. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
